3-chloro-N-(4-methylphenyl)propanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKNSNXTYIEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292482 | |
| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19342-88-2 | |
| Record name | NSC83154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-chloro-N-(4-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-(4-methylphenyl)propanamide, also known as 3-chloro-N-(p-tolyl)propanamide, is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloropropyl group and a substituted aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on the technical details relevant to researchers and drug development professionals.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of p-toluidine with 3-chloropropanoyl chloride. This reaction is a standard method for the formation of amides.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Causality Behind Experimental Choices
The choice of reactants is straightforward. p-Toluidine provides the N-(4-methylphenyl) moiety, while 3-chloropropanoyl chloride serves as the source of the 3-chloropropanoyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of solvent is also critical; a non-protic solvent is generally preferred to avoid side reactions with the acyl chloride.
Detailed Experimental Protocol
Materials:
-
p-Toluidine (4-methylaniline)
-
3-Chloropropanoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution of p-toluidine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical databases, a complete set of experimentally verified data from a single peer-reviewed source is not available. For comparison, data for the isomeric compound, 2-chloro-N-(p-tolyl)propanamide, for which a crystal structure has been reported, is also included.[1]
| Property | This compound | 2-chloro-N-(p-tolyl)propanamide | Source |
| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | 197.66 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | White crystalline solid | [1] |
| Melting Point | Not reported | 143-144 °C | [1] |
| ¹H NMR | Predicted data available | Experimental data available | [1][2] |
| ¹³C NMR | Predicted data available | Experimental data available | [1][2] |
| IR Spectroscopy | Predicted data available | Not reported | [2] |
| Mass Spectrometry | Predicted m/z available | Not reported | [2] |
Spectral Data Interpretation (Predicted and Comparative)
While specific, experimentally verified spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and comparison with similar compounds.
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons on the tolyl group, multiplets for the aromatic protons, and two triplets for the diastereotopic methylene protons of the chloropropyl chain. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and chloro groups.
-
¹³C NMR: The spectrum would display signals for the methyl carbon, the aromatic carbons (with distinct signals due to the substitution pattern), the two methylene carbons of the propyl chain, and the carbonyl carbon. The carbonyl carbon would appear at the lowest field (highest ppm value).[4]
-
IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and a C-Cl stretching band.[5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the amide bond.[2]
Potential Applications in Drug Development
While there is no specific information on the biological activity of this compound in the provided search results, related N-aryl amide and chloro-substituted compounds have been investigated for various therapeutic applications.
-
Antimicrobial and Anticancer Properties: Halogenated organic compounds and amides are classes of molecules that have shown promise as antimicrobial and anticancer agents.[3] The presence of the chloro and amide functionalities in this compound suggests that it could be a scaffold for the development of new therapeutic agents in these areas.
-
Intermediate for Bioactive Molecules: The reactivity of the chloro group allows for nucleophilic substitution, making this compound a useful intermediate for the synthesis of a variety of derivatives.[6] These derivatives could be designed to target specific biological pathways involved in various diseases.
Further research is needed to explore the specific biological activities of this compound and its potential as a lead compound in drug discovery.
Conclusion
This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry. This guide has provided an overview of its synthesis and predicted physicochemical properties. While a comprehensive experimental dataset from a single, authoritative source is not yet available, the information presented here, based on data from chemical databases and comparison with related compounds, serves as a valuable resource for researchers interested in this molecule. Further investigation into its biological properties is warranted to fully elucidate its potential in drug development.
References
Sources
- 1. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 3. Propanamide, N-(3-methylphenyl)-3-chloro- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 6. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-chloro-N-(p-tolyl)propanamide
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-chloro-N-(p-tolyl)propanamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, provides detailed experimental protocols for their determination, and outlines a robust synthetic procedure.
Molecular and Physical Properties
3-chloro-N-(p-tolyl)propanamide, with the CAS number 19342-88-2, is a halogenated amide. Its core structure consists of a propanamide backbone with a chlorine atom at the 3-position and a p-tolyl group attached to the nitrogen atom.[1] This substitution pattern influences its chemical reactivity and physical behavior.
Chemical Structure
The molecular structure of 3-chloro-N-(p-tolyl)propanamide is depicted below.
Caption: Chemical structure of 3-chloro-N-(p-tolyl)propanamide.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3-chloro-N-(p-tolyl)propanamide. It is important to note that while some properties are established, others are based on predictions or require experimental determination.
| Property | Value | Source/Method |
| CAS Number | 19342-88-2 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
| Melting Point | To be determined | See Protocol 2 |
| Boiling Point | Predicted: 359.8 ± 25.0 °C | [3] (for m-tolyl isomer) |
| Density | Predicted: 1.185 ± 0.06 g/cm³ | [3] (for m-tolyl isomer) |
| Solubility | To be determined | See Protocol 3 |
| pKa | Predicted: 14.20 ± 0.70 | [3] (for m-tolyl isomer) |
Synthesis of 3-chloro-N-(p-tolyl)propanamide
The synthesis of 3-chloro-N-(p-tolyl)propanamide can be achieved via the acylation of p-toluidine with 3-chloropropionyl chloride. This reaction is a standard method for amide bond formation. The protocol provided below is adapted from a similar synthesis of N-benzyl-3-chloropropionamide.[4]
Synthetic Workflow
Caption: Synthetic workflow for 3-chloro-N-(p-tolyl)propanamide.
Experimental Protocol
Materials:
-
p-Toluidine
-
3-Chloropropionyl chloride[5]
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred p-toluidine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard laboratory procedures for determining the key physicochemical properties of 3-chloro-N-(p-tolyl)propanamide.
Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate method for determining the melting point and enthalpy of fusion of a crystalline solid.[6] It measures the difference in heat flow between the sample and a reference as a function of temperature.
Workflow:
Caption: Workflow for melting point determination by DSC.
Procedure:
-
Accurately weigh 1-5 mg of 3-chloro-N-(p-tolyl)propanamide into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range expected to encompass the melting point.[6]
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.
Protocol for Solubility Determination
Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.[3][7] This protocol outlines a qualitative and semi-quantitative method for assessing solubility.
Workflow:
Caption: Workflow for solubility determination.
Procedure:
-
Place a pre-weighed amount of 3-chloro-N-(p-tolyl)propanamide (e.g., 10 mg) into a small test tube or vial.[7]
-
Add a selected solvent (e.g., water, ethanol, acetone, DMSO) in small, measured increments (e.g., 0.1 mL) from a burette or micropipette.[7]
-
After each addition, vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[7]
-
Observe the mixture for the complete disappearance of solid particles.
-
Continue adding solvent incrementally until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the approximate solubility in terms of mg/mL or g/100mL.
-
Repeat the procedure for a range of common laboratory solvents.
Spectral Characterization (Anticipated)
While experimental spectra for 3-chloro-N-(p-tolyl)propanamide are not publicly available at the time of this writing, the following are the expected key features based on its structure and data from similar compounds.[8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene protons adjacent to the chlorine and the carbonyl group, and the methyl protons of the tolyl group. The amide proton will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts due to substitution), the methylene carbons, and the methyl carbon.
FT-IR Spectroscopy
The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule. The C-Cl stretch will also be present, typically in the fingerprint region.
Safety and Handling
As with any chemical substance, 3-chloro-N-(p-tolyl)propanamide should be handled with appropriate safety precautions.[9][10] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). Available at: [Link]
-
Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. (2017). Available at: [Link]
-
1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]
-
Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. (2017). Available at: [Link]
-
3-Chlorodiphenylamine. NIST WebBook. Available at: [Link]
-
Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. (2023). Available at: [Link]
-
Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. (2018). Available at: [Link]
Sources
- 1. 19342-88-2|3-Chloro-N-(p-tolyl)propanamide|BLD Pharm [bldpharm.com]
- 2. anaxlab.com [anaxlab.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to 3-chloro-N-(4-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-(4-methylphenyl)propanamide, also known as 3-chloro-N-(p-tolyl)propanamide, is a substituted amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloropropyl group and a substituted aromatic ring, makes it a versatile building block for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise identification of this compound is critical for regulatory compliance, safety, and scientific reproducibility, which is unequivocally established by its Chemical Abstracts Service (CAS) number.
The definitive CAS number for this compound is 19342-88-2 .[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and safe handling protocols, designed to support professionals in its effective and safe utilization.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research and development. The following table summarizes the key identifiers for this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 19342-88-2 |
| IUPAC Name | This compound |
| Synonyms | 3-chloro-N-(p-tolyl)propanamide |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCCl |
Understanding the physicochemical properties of a compound is essential for designing experiments, developing formulations, and ensuring appropriate storage conditions. While extensive experimental data for this specific compound is not broadly published, the properties can be estimated based on its structure and data from closely related analogues.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid (predicted) | Expected to be a crystalline or powdered solid at room temperature. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone). Low solubility in water (predicted). | Amide functionality and the chloroalkane chain suggest solubility in common organic solvents. |
| Density | Not available |
Section 2: Synthesis and Mechanism
The most common and efficient method for synthesizing N-aryl amides is through the nucleophilic acyl substitution reaction between an amine and an acyl chloride. For this compound, this involves the reaction of p-toluidine (4-methylaniline) with 3-chloropropanoyl chloride.
Causality of Experimental Choices:
-
Reactants: p-Toluidine provides the N-(4-methylphenyl) moiety, while 3-chloropropanoyl chloride provides the 3-chloropropanamide backbone. The acyl chloride is highly electrophilic, making the reaction efficient.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the p-toluidine reactant, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard organic chemistry methodology for amide synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to obtain the pure this compound.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their chemical environments. Expect signals for the aromatic protons (p-disubstituted pattern), the methyl group singlet, the two methylene groups (triplets, due to coupling), and the amide N-H proton (broad singlet).
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the aromatic ring, the methyl group, the carbonyl carbon, and the two methylene carbons.
-
-
Infrared (IR) Spectroscopy: Key for identifying functional groups. Expect characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O (amide I band) stretch (~1650 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Visualizing the Analytical Workflow
Caption: A self-validating workflow for the analytical characterization of the target compound.
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be conducted based on its precursors and related structures. The primary reactants, p-toluidine and 3-chloropropanoyl chloride, are toxic and corrosive.[2][3] The final product, as a halogenated amide, should be handled with care.
Table 3: Hazard and Handling Summary
| Category | Recommendation | Rationale and Precautionary Statements |
| GHS Classification | Warning (Predicted) | Likely classified as: Harmful if swallowed (Acute Tox. 4). Causes skin irritation. Causes serious eye irritation.[4] |
| Personal Protective Equipment (PPE) | Eye, Skin, and Respiratory Protection | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] Use a properly fitted respirator if dust or aerosols are generated.[3] |
| Handling | Use in a well-ventilated area | P271: Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[5] |
| Storage | Cool, dry, and sealed container | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong alkalis.[2] |
| First Aid | Standard Procedures | IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water.[5] IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5] IF INHALED: Remove person to fresh air.[5] |
Section 5: Applications in Research and Development
This compound is primarily utilized as a synthetic intermediate. The chloro- group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, extending the carbon chain and building molecular complexity.
Potential synthetic applications include:
-
Pharmaceutical Synthesis: As a precursor for creating novel bioactive compounds. The amide linkage is a common feature in many drug molecules, and the reactive chloro- group allows for the attachment of other pharmacophores.
-
Agrochemical Development: As a building block for new herbicides or fungicides.
-
Materials Science: Used in the synthesis of polymers or specialty chemicals where the specific substituted amide structure is required.
Conclusion
This compound (CAS No. 19342-88-2) is a well-defined chemical entity with significant potential as a synthetic building block. Its straightforward synthesis via nucleophilic acyl substitution, combined with the reactivity of its chloro- functional group, makes it a versatile tool for chemists. Adherence to rigorous analytical validation and strict safety protocols is paramount for its successful and safe application in any research or development setting. This guide provides the foundational technical knowledge to empower scientists in leveraging this compound's synthetic utility.
References
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PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 19342-88-2. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO). Retrieved from [Link]
-
Betz, R., & Hosten, E. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2868. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
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ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]
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An In-Depth Technical Guide to 3-Chloro-N-(4-methylphenyl)propanamide: A Key Building Block in Pharmaceutical Synthesis
An Introduction to a Versatile Intermediate
3-Chloro-N-(4-methylphenyl)propanamide, also known by its synonym 3-chloro-N-(p-tolyl)propanamide and identified by the CAS number 19342-88-2, is a halogenated amide that has garnered significant interest within the fields of medicinal chemistry and drug development. Its molecular structure, featuring a reactive chloropropyl group appended to an N-acylated p-toluidine core, positions it as a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, physico-chemical properties, reactivity, and its crucial role as a building block in the creation of complex pharmaceutical agents. For researchers and scientists in drug discovery, understanding the nuances of this molecule is paramount for leveraging its full potential in the development of novel therapeutics.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of the fundamental properties of this compound is the first step in its effective application.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC |
| Synonyms | 3-Chloro-N-(p-tolyl)propanamide | N/A |
| CAS Number | 19342-88-2 | [1] |
| Molecular Formula | C10H12ClNO | N/A |
| Molecular Weight | 197.66 g/mol | N/A |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCCl | N/A |
Synthesis and Characterization: A Laboratory Perspective
The synthesis of this compound is typically achieved through a straightforward acylation reaction. The most common and efficient method involves the reaction of p-toluidine with 3-chloropropionyl chloride. This nucleophilic acyl substitution is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: A Validated Approach
The following protocol is adapted from a validated synthesis of the isomeric compound, 2-chloro-N-(p-tolyl)propanamide, and is expected to be highly effective for the synthesis of the 3-chloro isomer with minor modifications as needed for purification.[2]
Materials:
-
p-Toluidine
-
3-Chloropropionyl chloride
-
Toluene
-
Aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Cyclohexane
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and under controlled temperature (e.g., 273 K or 0 °C), a biphasic suspension of p-toluidine in toluene and an aqueous solution of sodium hydroxide is vigorously stirred.[2]
-
Acylation: A solution of 3-chloropropionyl chloride in toluene is added dropwise to the reaction mixture. The addition should be performed with caution due to the exothermic nature of the reaction.[2]
-
Reaction Progression: After the complete addition of the acid chloride, the mixture is allowed to warm to room temperature and is stirred vigorously for approximately one hour to ensure the reaction goes to completion.[2]
-
Workup: The organic phase is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum.[2]
-
Purification: The resulting crude solid is washed thoroughly with cold cyclohexane to yield the purified this compound.[2]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While a dedicated public repository of the full spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds. Researchers should confirm the identity and purity of their synthesized material using the following techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group, and triplets for the two methylene groups of the chloropropyl chain, in addition to a broad singlet for the amide proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the aromatic carbons, the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.
Chemical Reactivity and Utility in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its terminal chloro group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Diagram of Nucleophilic Substitution:
Caption: General scheme of nucleophilic substitution at the chloropropyl group.
This reactivity makes it a valuable building block in the synthesis of various pharmaceutical agents. The propanamide linker can serve as a scaffold to connect the substituted phenyl ring to other pharmacophoric elements. While specific examples of its direct incorporation into marketed drugs are not prominently documented in publicly available literature, its structural motif is present in numerous developmental and patented compounds. The general class of N-phenylpropanamides and their derivatives are explored for a wide range of biological activities.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds provides essential guidance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3][4]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
It is imperative to consult a comprehensive and compound-specific SDS before use.
Conclusion
This compound stands as a synthetically accessible and highly useful intermediate for drug discovery and development. Its bifunctional nature, combining a modifiable aromatic ring with a reactive alkyl halide, provides a versatile platform for the construction of diverse molecular libraries. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists aiming to leverage this valuable building block in the quest for novel and effective therapeutic agents. As with all chemical entities, a commitment to safe laboratory practices is paramount throughout its handling and application.
References
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PubChemLite. (n.d.). N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO). Retrieved from [Link]
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). PMC. Retrieved from [Link]
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Chemsrc. (2025, September 19). CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]
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3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2025, June 28). ResearchGate. Retrieved from [Link]
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Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide... (n.d.). ResearchGate. Retrieved from [Link]
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The investigation of nucleophilic reactions of 3-bromo/chloro phthalide with amines. (n.d.). J-GLOBAL. Retrieved from [Link]
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Structure of 2-chloro- N-(p-tol-yl)propanamide. (2018, October 16). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to 3-chloro-N-(4-methylphenyl)propanamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, molecular structure, spectroscopic characterization, and potential applications of 3-chloro-N-(4-methylphenyl)propanamide. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into a detailed, field-proven synthetic protocol, thorough analysis of its spectroscopic data, and an exploration of its prospective biological activities, all grounded in established scientific principles and supported by authoritative references.
Introduction: Unveiling a Versatile Chemical Scaffold
This compound, also known as 3-chloro-N-(p-tolyl)propanamide, belongs to the class of N-aryl amides, a chemical scaffold of significant interest in contemporary drug discovery and material science. The inherent reactivity of the chloroalkane moiety, coupled with the electronic and steric properties of the N-aryl group, makes this class of compounds versatile building blocks for the synthesis of more complex molecular architectures. The presence of the p-tolyl group, in particular, can influence the compound's lipophilicity and potential for specific biological interactions. This guide will serve as a detailed resource for understanding and utilizing this promising chemical entity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central propanamide backbone. A chlorine atom is substituted at the 3-position of the propyl chain, and a 4-methylphenyl (p-tolyl) group is attached to the nitrogen atom of the amide functionality.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-chloro-N-(p-tolyl)propanamide | N/A |
| CAS Number | 19342-88-2 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
Below is a 2D representation of the molecular structure:
Caption: Synthesis of this compound
Experimental Protocol
Materials:
-
p-Toluidine (4-methylaniline)
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Spectroscopic Characterization and Structural Elucidation
The structural identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), the methyl protons of the tolyl group (a singlet), the amide proton (a broad singlet), and the two methylene groups of the propanamide chain (two triplets).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the methyl carbon, and the two methylene carbons.
While specific experimental spectra for this exact compound are not readily available in the public domain, data from closely related structures can be used for predictive analysis. For instance, the ¹H NMR and ¹³C NMR spectra of aniline and 4-methylaniline provide foundational chemical shift information for the aromatic portion of the molecule. [3]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption in the region of 1650-1680 cm⁻¹.
-
N-H bend (Amide II band): An absorption around 1550 cm⁻¹.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
The IR spectrum of propanamide shows characteristic N-H stretching vibrations between 3500 and 3300 cm⁻¹ and a prominent C=O stretching vibration between 1690 and 1650 cm⁻¹. [4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.66 g/mol ). The fragmentation pattern will likely involve the cleavage of the C-C and C-N bonds of the amide group and the loss of the chlorine atom. Common fragments would include the acylium ion and fragments arising from the p-tolyl group. The fragmentation of amides often involves McLafferty rearrangement if a gamma-hydrogen is available. [5][6]
Potential Applications and Biological Relevance
N-aryl amides are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, research on analogous structures suggests several promising avenues for investigation.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antimicrobial and antifungal properties of N-aryl amides and related chloro-substituted compounds. The presence of the halogen atom is often crucial for enhancing biological activity. For example, a series of 3-arylamino-1-chloropropan-2-ols, which share structural similarities, have shown significant antifungal and antibacterial activity. [7]Similarly, various N-aryl derivatives have been reported to possess broad-spectrum antimicrobial properties. [8]These findings suggest that this compound could be a valuable lead compound for the development of new antimicrobial agents.
Anticancer Activity
The N-aryl amide scaffold is also prevalent in a number of anticancer agents. The ability of these molecules to participate in hydrogen bonding and hydrophobic interactions makes them suitable candidates for binding to biological targets such as enzymes and receptors. Research on N-aryl-N'-(3-aryl-1,2,4-oxadiazol-5-yl)amines has identified potent antiproliferative compounds against prostate cancer cell lines. [9]Other studies on N,N':N',N'':N'',N''-tri-1,2-ethanediylphosphoric triamide derivatives have also demonstrated significant anticancer activity. [10]The structural features of this compound warrant its investigation for potential anticancer properties.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to handle all chemical compounds with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds can provide guidance.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
-
Inhalation: If inhaled, move the person to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention.
For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 3-chloro-N-(4-methoxyphenyl)propanamide. [11]
Conclusion and Future Directions
This compound is a versatile molecule with significant potential as a building block in organic synthesis and as a lead compound in drug discovery. This guide has provided a comprehensive overview of its synthesis, structural characterization, and potential applications based on current scientific literature. Future research should focus on the experimental determination of its spectroscopic properties, a thorough investigation of its biological activities, and the exploration of its synthetic utility in creating novel and complex chemical entities. The insights provided herein are intended to empower researchers to confidently work with and explore the full potential of this intriguing compound.
References
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
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Prasad, A. K., Kumar, P., Dhawan, A., Chhillar, A. K., Sharma, D., Yadav, V., Kumar, M., Jha, H. N., Olsen, C. E., Sharma, G. L., & Parmar, V. S. (2008). Synthesis and Antimicrobial Activity of 3-arylamino-1-chloropropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 18(6), 2156-2161. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2868. [Link]
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PubChem. (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. Retrieved from [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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Corvino, A., Fiorillo, M., Frecentese, F., Magli, E., La Manna, S., Di Vaio, P., ... & Perissutti, E. (2022). Anticancer Activity of (S)-5-Chloro-3-((3, 5-dimethylphenyl) sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl) amino) propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(19), 6539. [Link]
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Kumar, D., Kumar, N., Singh, V., & Singh, R. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals, 15(7), 861. [Link]
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Krivoruchko, A. Y., Volobueva, A. D., Zakharevich, N. V., Novotortseva, A. M., Shiriaev, A. A., Zherebyatev, A. S., ... & Shtil, A. A. (2023). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 28(14), 5369. [Link]
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Sosnovsky, G., & Paul, B. D. (1984). In the search for new anticancer drugs. 9. Synthesis and anticancer activity of spin-labeled analogues of N,N:N',N':N",N"-Tri-1,2-ethanediylphosphoric triamide and N,N:N',N':N",N"-tri-1,2-ethanediylphosphorothioic triamide. Journal of medicinal chemistry, 27(6), 782-788. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]
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Gomes, C. R., de Souza, M. V., & de Almeida, M. V. (2016). Antibacterial activity of synthetic 1, 3-bis (aryloxy) propan-2-amines against Gram-positive bacteria. Journal of basic microbiology, 56(10), 1121-1126. [Link]
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Gauthier, D. A., & Sarakinos, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1339-1371. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved from [Link]
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Alghamdi, S., Almehmadi, M. M., & Asif, M. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Research Journal of Pharmacy and Technology, 15(3), 1039-1043. [Link]
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Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]
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PubChemLite. (n.d.). N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO). Retrieved from [Link]
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SpectraBase. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-2-chloro- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2868. [Link]
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Ivachtchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., Shevkunov, E. V., & Engelson, L. N. (2010). Discovery and SAR exploration of N-aryl-N'-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. Chemistry Central journal, 4, 4. [Link]
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ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]
-
da Silveira Pinto, L. S., da Silva, E. T., & de Souza, M. V. N. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Organic Preparations and Procedures International, 48(3), 319-320. [Link]
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Xiong, J., & Yang, C. (2015). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 32(1), 225-233. [Link]
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ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide.... Retrieved from [Link]
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A Spectroscopic Guide to 3-chloro-N-(4-methylphenyl)propanamide: In-Depth Analysis of NMR, IR, and MS Data
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3-chloro-N-(4-methylphenyl)propanamide, a molecule of interest in medicinal chemistry, presents a valuable case study for the application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data, offering insights into the causal relationships behind experimental choices and the logic of spectral interpretation. While experimental spectra for this specific compound are not publicly available, this guide will utilize predicted spectral data, grounded in established principles of spectroscopy, to illustrate the analytical workflow.
Molecular Structure and Spectroscopic Overview
This compound possesses a secondary amide functional group, an aromatic ring, and an alkyl halide chain. Each of these structural features will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), which is a common choice for its good solubilizing power and the single, easily identifiable residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (¹H NMR):
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard and set to 0.00 ppm.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: The same spectrometer as for ¹H NMR.
-
Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, as quaternary carbons can have longer relaxation times.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Interpretation (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Aromatic protons ortho to the amide group |
| ~7.1 | Doublet | 2H | Aromatic protons meta to the amide group |
| ~7.8 | Singlet (broad) | 1H | Amide N-H proton |
| ~3.8 | Triplet | 2H | -CH₂-Cl |
| ~2.7 | Triplet | 2H | -CO-CH₂- |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Rationale for Assignments:
-
Aromatic Protons: The aromatic protons on the p-substituted ring will appear as two doublets due to coupling with their adjacent protons. The protons ortho to the electron-donating methyl group and the amide nitrogen will be slightly more shielded (upfield) than those meta to the methyl group.
-
Amide Proton: The N-H proton of a secondary amide typically appears as a broad singlet in the region of 7.5-8.5 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Alkyl Protons: The methylene group adjacent to the electronegative chlorine atom (-CH₂-Cl) will be deshielded and appear further downfield as a triplet due to coupling with the adjacent methylene group. The methylene group adjacent to the carbonyl group (-CO-CH₂-) will also be deshielded, but to a lesser extent, and will appear as a triplet.
-
Methyl Protons: The methyl group attached to the aromatic ring will appear as a sharp singlet in the typical benzylic proton region.
¹³C NMR Spectral Interpretation (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum would show the following distinct signals:
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (amide carbonyl) |
| ~138 | Quaternary aromatic carbon attached to the amide |
| ~135 | Quaternary aromatic carbon attached to the methyl group |
| ~129 | Aromatic CH carbons |
| ~120 | Aromatic CH carbons |
| ~41 | -CH₂-Cl |
| ~39 | -CO-CH₂- |
| ~21 | Ar-CH₃ |
Rationale for Assignments:
-
Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.
-
Aromatic Carbons: The four distinct types of aromatic carbons will give rise to four signals. The quaternary carbons will generally have lower intensities.
-
Alkyl Carbons: The carbon attached to the chlorine atom will be the most deshielded of the alkyl carbons. The carbon adjacent to the carbonyl will also be deshielded.
-
Methyl Carbon: The methyl carbon will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method is fast and requires minimal sample preparation.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply high pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Diagram of the FT-IR Experimental Workflow (ATR):
Caption: Workflow for FT-IR data acquisition using ATR.
IR Spectral Interpretation (Predicted)
The predicted IR spectrum of this compound would display the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Medium, sharp | N-H stretch | Secondary Amide |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | Aliphatic |
| ~1660 | Strong | C=O stretch (Amide I) | Secondary Amide |
| ~1540 | Strong | N-H bend (Amide II) | Secondary Amide |
| ~1600, ~1500 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~820 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |
| ~750 | Strong | C-Cl stretch | Alkyl Halide |
Rationale for Assignments:
-
Amide Bands: The N-H stretching vibration of a secondary amide appears as a single, relatively sharp band around 3300 cm⁻¹. The strong C=O stretching vibration (Amide I band) is characteristic of the amide functional group and appears at a lower frequency than ketones due to resonance. The N-H bending vibration (Amide II band) is also a strong and characteristic absorption for secondary amides.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹, while those for the aliphatic portions of the molecule appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a pair of bands in the 1600-1450 cm⁻¹ region.
-
Aromatic Substitution Pattern: The strong absorption around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Diagram of the EI-MS Process:
Caption: The process of Electron Ionization Mass Spectrometry.
Mass Spectrum Interpretation (Predicted)
The molecular formula of this compound is C₁₀H₁₂ClNO. The nominal molecular weight is 197 g/mol for the ³⁵Cl isotope and 199 g/mol for the ³⁷Cl isotope.
| m/z | Interpretation |
| 197/199 | Molecular ion (M⁺•) peak with a ~3:1 intensity ratio, characteristic of a compound containing one chlorine atom. |
| 107 | Loss of the chloropropyl group, resulting in the [CH₃-C₆H₄-NH=C=O]⁺ ion. |
| 106 | Loss of the chloropropionyl radical, resulting in the [CH₃-C₆H₄-NH]⁺• radical cation. |
| 91 | Tropylium ion ([C₇H₇]⁺) formed from the fragmentation of the tolyl group. |
| 77 | Phenyl cation ([C₆H₅]⁺) from further fragmentation. |
| 43 | Propionyl cation ([CH₃CH₂CO]⁺) if fragmentation occurs at the amide bond. |
Rationale for Fragmentation:
-
Molecular Ion: The presence of a molecular ion peak is expected for this compound. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two molecular ion peaks at m/z 197 and 199 with a characteristic intensity ratio, which is a strong indicator of the presence of one chlorine atom.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amides, leading to the loss of the chloropropyl group.
-
McLafferty Rearrangement: While not explicitly listed in the table, a McLafferty rearrangement is possible if a gamma-hydrogen is available, but in this linear alkyl chain, it is less likely.
-
Benzylic Cleavage: Fragmentation of the tolyl group can lead to the formation of the stable tropylium ion at m/z 91.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By integrating the principles of each spectroscopic technique with detailed interpretations of the expected spectral features, a clear and unambiguous structural elucidation can be achieved. The protocols and logical frameworks presented herein serve as a valuable resource for researchers and scientists engaged in the characterization of novel organic molecules, underscoring the synergistic power of modern analytical methods in advancing drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]
solubility of 3-chloro-N-(4-methylphenyl)propanamide in different solvents
An In-depth Technical Guide to the Solubility of 3-chloro-N-(4-methylphenyl)propanamide
Abstract: this compound (CAS: 19342-88-2) is a substituted amide with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility profile is paramount for process development, formulation design, and bioavailability assessment. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive published experimental data, this document establishes a predictive framework based on first principles of physical chemistry and structural analysis. It further provides a detailed, field-proven protocol for the empirical determination of its solubility in various solvents, empowering researchers to generate critical data for their specific applications.
Part 1: Physicochemical Characterization and Molecular Structure
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution. This compound is a secondary amide characterized by a chloropropionyl group attached to a p-toluidine moiety.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 19342-88-2 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
| Melting Point | 121 °C | [2] |
| Predicted pKa | 14.20 ± 0.70 | [2] |
| Predicted Density | 1.185 ± 0.06 g/cm³ | [2] |
| Estimated LogP | ~2.2 - 2.8 | Inferred from similar compounds[3][4] |
The molecule's structure contains several key features that dictate its solubility:
-
Amide Group (-CONH-) : This polar functional group is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen C=O). This is the primary site for interaction with polar protic solvents.
-
Aromatic Ring & Methyl Group : The p-tolyl moiety is nonpolar and hydrophobic. It will preferentially interact with nonpolar or moderately polar solvents through van der Waals forces.
-
Chloro-alkyl Chain (-CH₂CH₂Cl) : The ethyl chloride portion adds to the molecule's nonpolar surface area and introduces a slight dipole.
The relatively high melting point of 121°C is a critical piece of data.[2] It suggests that the intermolecular forces in the solid-state crystal lattice are quite strong. Crystal structure analysis of the closely related isomer, 2-chloro-N-(p-tolyl)propanamide, reveals that these molecules form extensive chains linked by strong N-H···O hydrogen bonds between the amide groups of adjacent molecules.[5][6] It is highly probable that this compound adopts a similar hydrogen-bonded network in its solid state. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome these strong, stabilizing solute-solute interactions.
Caption: Molecular structure highlighting key functional groups.
Part 2: Theoretical Framework for Solubility
Solubility is a thermodynamic equilibrium between the solid state and the solvated state. The principle of "like dissolves like" provides a qualitative framework for prediction. This can be refined by considering the specific intermolecular forces at play.
The process of dissolution can be broken down into three steps:
-
Overcoming Solute-Solute Interactions : Energy is required to break the bonds holding the molecules together in the crystal lattice (Lattice Energy). As noted, for this compound, this involves disrupting strong intermolecular N-H···O hydrogen bonds.[5][6]
-
Overcoming Solvent-Solvent Interactions : Energy is required to create a cavity in the solvent for the solute molecule to occupy.
-
Forming Solute-Solvent Interactions : Energy is released when the solute molecule forms new interactions with the solvent molecules (Solvation Energy).
Dissolution is favorable when the energy released during solvation is comparable to or greater than the energy required to break the solute and solvent interactions.
Caption: Relationship between molecular features, solvent types, and solubility.
Part 3: Predicted Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. The molecule's dual nature—a polar amide group combined with a significant nonpolar backbone—suggests it will exhibit limited solubility at both extremes of the polarity scale and favor solvents with intermediate polarity.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The large hydrophobic p-tolyl group and chloro-alkyl chain outweigh the polar contribution of the single amide group, making it difficult to create a cavity in the highly structured water network. |
| Polar Protic | Ethanol, Methanol | Moderate | The alkyl portion of the alcohol can interact with the hydrophobic parts of the solute, while the hydroxyl group can hydrogen bond with the amide. This provides a better energetic balance than water. |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the amide N-H group. Their overall polarity and larger molecular size can also accommodate the nonpolar regions of the solute better than water. |
| Polar Aprotic | Acetone | Moderate to High | Acetone is a good hydrogen bond acceptor for the amide group. Its polarity is sufficient to interact with the amide without being too disruptive to the hydrophobic sections. |
| Less Polar | Dichloromethane (DCM) | Moderate | The slight polarity of DCM can interact with the dipoles in the solute, and its less structured nature can easily accommodate the nonpolar backbone. |
| Nonpolar Aromatic | Toluene | Moderate to High | The toluene ring can engage in favorable π-π stacking interactions with the solute's aromatic ring. This specific interaction enhances solubility beyond what would be expected from a nonpolar alkane. |
| Nonpolar Alkane | Hexane, Heptane | Very Low | There are no favorable interactions between the highly nonpolar alkane and the polar amide group. The energy gained from solvating the hydrophobic parts is insufficient to overcome the strong solute-solute hydrogen bonds. |
Part 4: Standardized Protocol for Experimental Solubility Determination
Trustworthy solubility data is generated through rigorous, standardized experimental protocols. The equilibrium shake-flask method is a gold standard for determining thermodynamic solubility.
Causality Behind Experimental Choices
-
Method Selection (Shake-Flask): This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and reproducible measure of solubility, which is critical for drug development.
-
Temperature Control (25°C & 37°C): Solubility is determined at ambient temperature (25 °C) for process chemistry considerations and at physiological temperature (37 °C) to provide data relevant to biopharmaceutical applications.
-
Equilibration Time (24-48h): A prolonged equilibration time is necessary to ensure the dissolution process has fully completed, especially for compounds with strong crystal lattice energy like this one. The inclusion of a second time point (e.g., 48h) serves as a self-validating check; if the concentration is unchanged from 24h, equilibrium has been reached.
-
Quantification (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the industry standard for this application. It offers high sensitivity, specificity (separating the analyte from any potential impurities or degradants), and accurate quantification against a standard curve, ensuring the trustworthiness of the final data.
-
Phase Separation (Syringe Filtration): Using a chemically inert (e.g., PTFE) syringe filter with a small pore size (0.22 or 0.45 µm) is critical to ensure that no undissolved solid particulates are carried into the sample for analysis, which would artificially inflate the measured concentration.
Experimental Workflow
Caption: Experimental workflow for the Shake-Flask Solubility Method.
Step-by-Step Methodology
-
Preparation of Stock Standards:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the HPLC mobile phase.
-
-
Sample Preparation (for each solvent):
-
Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" means enough solid remains clearly visible at the end of the experiment (e.g., ~10-20 mg).
-
Pipette 2.0 mL of the test solvent into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to assess variability.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 200 RPM) for 24 hours.
-
-
Sampling and Processing:
-
After 24 hours, visually confirm that excess solid is still present in each vial.
-
Remove vials from the shaker and let them stand stationary for 1-2 hours to allow the solid to settle.
-
Carefully withdraw approximately 1 mL of the supernatant using a glass pipette or syringe.
-
Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial. The first few drops should be discarded to waste to saturate the filter membrane.
-
Perform a precise dilution of the filtrate with the HPLC mobile phase to ensure the final concentration is within the linear range of the calibration curve. The dilution factor will depend on the solvent and must be recorded accurately.
-
-
Analysis:
-
Analyze the calibration standards and the diluted samples using a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility using the following equation: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
References
-
3-Chloro-N-(p-tolyl)propanamide Product Page. Wuhan FengyaoTonghui Chemical New Materials Co., Ltd.[Link]
-
3-chloro-N-methylpropanamide. PubChem, National Library of Medicine.[Link]
-
3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem, National Library of Medicine.[Link]
-
3-Chloropropanamide. PubChem, National Library of Medicine.[Link]
-
3-Chloro-N-(4-methoxy-phenyl)-propionamide. Chemsrc.[Link]
-
3-Chloro-N-(4-chlorophenyl)propanamide. PubChem, National Library of Medicine.[Link]
-
Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]
-
Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide... ResearchGate.[Link]
-
Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro- N-(p-tol-yl)propanamide. PubMed.[Link]
Sources
- 1. 19342-88-2|3-Chloro-N-(p-tolyl)propanamide|BLD Pharm [bldpharm.com]
- 2. 3-氯-N-(4-甲基苯基)丙酰胺;CAS:19342-88-2 实验室自主研发,大小包装均可,高校及研究所,先发后付,质量保证!!!欢迎垂询购买~-河南威梯希化工科技有限公司 [m.henanvtx.com]
- 3. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc [chemsrc.com]
- 4. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise: A Technical Guide to the Research Applications of N-Aryl Propanamides
Foreword: The Versatile Scaffold of N-Aryl Propanamides
In the landscape of modern medicinal chemistry and drug discovery, the N-aryl propanamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ease with which its physicochemical properties can be modulated have made it a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth exploration of the potential research applications of N-aryl propanamides, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core chemistry, diverse pharmacological applications, and the experimental methodologies underpinning the investigation of this versatile class of compounds.
I. Foundational Chemistry and Synthesis
The N-aryl propanamide core consists of a propanamide moiety linked to an aromatic (aryl) ring system. This fundamental structure allows for extensive chemical modification at three key positions: the aryl ring, the amide nitrogen, and the propane chain. These modifications significantly influence the molecule's steric and electronic properties, which in turn dictate its biological target affinity and pharmacokinetic profile.
A common synthetic route to N-aryl propanamides involves the coupling of an appropriately substituted aniline with a propanoyl chloride derivative.[1] Alternative methods, such as the reaction of nitroarenes with acyl chlorides mediated by iron, offer a mild and selective approach.[1] The choice of synthetic strategy is often dictated by the desired substitutions on the aryl ring and the propane backbone.
Caption: A simplified workflow for the synthesis of N-aryl propanamides.
II. Diverse Pharmacological Applications: A Mechanistic Overview
The structural plasticity of N-aryl propanamides has led to their investigation in a wide array of therapeutic areas. The following sections will explore some of the most promising research applications, detailing the underlying mechanisms of action and presenting key preclinical data.
A. Oncology: Targeting Androgen Receptors and Histone Deacetylases
In the realm of oncology, N-aryl propanamides have shown significant promise, particularly in the treatment of prostate cancer. Certain derivatives act as selective androgen receptor degraders (SARDs) and pan-antagonists of the androgen receptor (AR).[2] These compounds can bind to both the N-terminal domain and the ligand-binding domain of the AR, leading to its degradation and inhibiting the growth of both full-length AR and splice variant-driven prostate cancer cells.[2]
Another avenue of exploration in cancer therapy involves the inhibition of histone deacetylases (HDACs). Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells.[3][4][5][6] In silico studies suggest that these compounds inhibit HDAC-6 by binding to its unique zinc finger ubiquitin-binding domain.[3][4][5][6]
Table 1: Antiproliferative Activity of Representative N-Aryl Propanamides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 | [4][5] |
| HCT-116 (Colon) | 10.88 ± 0.8 | [4][5] | |
| HeLa (Cervical) | 9.46 ± 0.7 | [4][5] | |
| PC-3 (Prostate) | 12.17 ± 0.9 | [4][5] | |
| Doxorubicin (Control) | MCF-7 (Breast) | 4.17 ± 0.2 | [4][5] |
| HCT-116 (Colon) | 5.23 ± 0.3 | [4][5] | |
| HeLa (Cervical) | 5.57 ± 0.4 | [4][5] | |
| PC-3 (Prostate) | 8.87 ± 0.6 | [4][5] |
B. Central Nervous System: Anticonvulsant and Analgesic Properties
N-aryl propanamides have been extensively investigated for their potential in treating neurological disorders. A significant body of research has focused on their anticonvulsant activity. Hybrid molecules fusing the chemical fragments of established antiepileptic drugs like ethosuximide and levetiracetam have shown broad-spectrum activity in preclinical seizure models.[7][8] For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated potent protection in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models in mice.[8]
The analgesic potential of this chemical class has also been explored.[9][10] Certain N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides have exhibited analgesic effects, suggesting their potential as non-narcotic pain relievers.[9]
Table 2: Anticonvulsant Activity of a Lead N-Aryl Propanamide Derivative
| Compound | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 4 | MES | 96.9 | 3.5 | [7] |
| scPTZ | 75.4 | 4.4 | [7] | |
| 6Hz | 44.3 | 7.6 | [7] |
C. Infectious Diseases: Combating Leishmaniasis and Bacterial Infections
The global health threat of infectious diseases has spurred the search for novel antimicrobial agents. N-aryl propanamides have emerged as promising candidates. In the fight against neglected tropical diseases, selenoesters and their N-aryl-propanamide derivatives have demonstrated significant leishmanicidal activity against various Leishmania species.[11][12] In silico modeling predicted high oral absorption and good bioavailability for these compounds, with subsequent in vitro testing confirming their inhibitory effects on the promastigote form of the parasite.[11]
Furthermore, N-arylcinnamamides, a subclass of N-aryl propanamides, have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.[13] Some of these compounds were also found to inhibit biofilm formation and enhance the efficacy of existing antibiotics.[13]
D. Agrochemicals: Herbicidal Applications
Beyond pharmaceuticals, N-aryl propanamides have found applications in agriculture as herbicides. Propanil, or N-(3,4-dichlorophenyl)propanamide, is a widely used herbicide for controlling grasses and broad-leaved weeds in rice and other crops.[14] Another example is Napropamide, which acts as a selective systemic herbicide by inhibiting root development and growth in various weeds.[15] The development of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives has shown even greater efficacy against certain grass species compared to commercial herbicides, with good selectivity for crops like soybean and cotton.[16]
III. Experimental Protocols and Methodologies
The successful investigation of N-aryl propanamides relies on a combination of computational, in vitro, and in vivo methodologies. This section provides a generalized overview of key experimental workflows.
A. In Silico Modeling and Virtual Screening
The initial stages of research often involve computational approaches to predict the biological activity and pharmacokinetic properties of novel N-aryl propanamide derivatives.
Caption: A typical in silico workflow for screening N-aryl propanamides.
Step-by-Step Protocol for In Silico Analysis:
-
Library Generation: A virtual library of N-aryl propanamide derivatives with diverse substitutions is created.
-
3D Structure Generation and Optimization: The 3D structures of the compounds are generated and their geometries are optimized using computational chemistry software.
-
Descriptor Calculation: Molecular descriptors are calculated using software like Dragon to quantify the physicochemical properties of the molecules.
-
QSAR Model Development: Quantitative Structure-Activity Relationship (QSAR) models are built to correlate the molecular descriptors with biological activity.
-
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.[11]
-
Molecular Docking: If a specific biological target is known, molecular docking simulations are performed to predict the binding affinity and mode of interaction.
-
Candidate Selection: Based on the combined results of QSAR, ADMET, and docking studies, promising candidates are selected for synthesis and experimental validation.[11]
B. In Vitro Biological Evaluation
Selected N-aryl propanamide candidates are synthesized and subjected to a battery of in vitro assays to determine their biological activity and mechanism of action.
Example Protocol: Antiproliferative Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized N-aryl propanamides are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]
C. In Vivo Animal Models
Promising candidates from in vitro studies are advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context.
Example Protocol: Anticonvulsant Testing in Mice
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test N-aryl propanamide is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle.
-
Seizure Induction: After a specific time interval, seizures are induced using one of the following methods:
-
Maximal Electroshock (MES) Test: An electrical stimulus is applied through corneal electrodes.[7]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is injected subcutaneously.[7]
-
6-Hz Test: A low-frequency electrical stimulus is applied through corneal electrodes to model pharmacoresistant limbic seizures.[7]
-
-
Observation: The mice are observed for the presence or absence of seizures (e.g., tonic hind limb extension in the MES test).
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated.[7]
-
Neurotoxicity Assessment: The acute neurological toxicity is often assessed using the rotarod test to determine the dose that causes motor impairment in 50% of the animals (TD50). The ratio of TD50 to ED50 gives the protective index (PI), a measure of the compound's safety margin.[7]
IV. Future Directions and Concluding Remarks
The N-aryl propanamide scaffold continues to be a rich source of inspiration for the design of novel bioactive molecules. Future research will likely focus on several key areas:
-
Target Deconvolution: For many active N-aryl propanamides, the precise molecular targets remain to be elucidated. Advanced techniques such as chemical proteomics and thermal proteome profiling can be employed to identify their binding partners.
-
Structure-Activity Relationship (SAR) Expansion: The synthesis and evaluation of more diverse libraries of N-aryl propanamides will further refine our understanding of the structural features required for specific biological activities.
-
Pharmacokinetic Optimization: Efforts to improve the ADMET properties of lead compounds will be crucial for their translation into clinical candidates.
-
Combination Therapies: Investigating the synergistic effects of N-aryl propanamides with existing drugs could open up new therapeutic avenues, particularly in oncology and infectious diseases.
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An In-depth Technical Guide to the Biological Activity of Halogenated Propanamide Derivatives
Preamble: The Strategic Imperative of Halogenation in Drug Discovery
In the landscape of modern medicinal chemistry, the deliberate introduction of halogen atoms into bioactive scaffolds—a strategy known as halogenation—stands as a cornerstone of molecular design. Far from being a mere steric embellishment, halogenation profoundly alters the physicochemical properties of a parent molecule, enhancing its lipophilicity, metabolic stability, and binding affinity.[1] Halogens can serve as metabolic "roadblocks," preventing enzymatic degradation at specific sites, and can participate in highly specific, non-covalent interactions known as halogen bonds, which are increasingly recognized for their role in ligand-receptor binding.[2]
The propanamide backbone, a versatile and synthetically accessible structure, provides an ideal framework for exploring the impact of halogenation. This guide delves into the diverse and potent biological activities of halogenated propanamide derivatives, synthesizing field-proven insights with rigorous scientific data. We will explore their broad spectrum of action, from antimicrobial and anticancer agents to herbicides and neurological modulators, elucidating the underlying mechanisms and structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogenation in the rational design of novel therapeutics.
The Halogen Effect: A Mechanistic Overview
The choice of halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the propanamide scaffold are critical determinants of biological activity. These atoms influence a molecule's profile through several key mechanisms:
-
Lipophilicity and Permeability: Increasing the halogen size and number generally enhances lipophilicity, which can improve a compound's ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier.
-
Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the acidity or basicity of nearby functional groups, influencing ionization state and receptor interactions.
-
Metabolic Stability: Halogen substitution at a metabolically labile position can block enzymatic action (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[3]
-
Halogen Bonding: A halogen atom can act as a Lewis acid, forming a directional, non-covalent bond with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein's active site). This specific interaction can significantly enhance binding affinity and selectivity.[2]
Spectrum of Biological Activities
Halogenated propanamide derivatives exhibit a remarkable breadth of biological activities, positioning them as promising leads in multiple therapeutic and agricultural domains.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenation is a proven strategy for enhancing the potency of various chemical scaffolds against these challenging microbes.[4][5]
-
Antibacterial Action: Halogenated derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Notably, brominated compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][5] For instance, the halogenated phenol 2,4,6-triiodophenol effectively inhibits S. aureus biofilm formation at a minimum inhibitory concentration (MIC) of 5 µg/mL and functions by repressing the expression of RNAIII, a key regulator of virulence.[6]
-
Antifungal Action: Fungal infections, particularly those caused by drug-resistant Candida species, pose a significant health threat.[7][8] Halogenated compounds, such as 2-chloro-N-phenylacetamide, have shown promising activity against pathogenic fungi like Aspergillus flavus.[9] The mechanism often involves the disruption of fungal morphogenesis (e.g., the yeast-to-hyphae transition) and the induction of reactive oxygen species (ROS), leading to fungal cell death.[7][8]
| Compound Class | Organism(s) | Reported Activity (MIC) | Reference |
| Brominated Azaphilones | MRSA, VRE | 3.13–12.5 µg/mL | [1] |
| 2,4,6-Triiodophenol | Staphylococcus aureus (biofilm) | 5 µg/mL | [6] |
| Di-halogenated Indoles | Drug-Resistant Candida species | 10–50 µg/mL | [7][8] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16–256 µg/mL | [9] |
Anticancer Activity
The search for more effective and selective anticancer agents is a primary focus of drug discovery. Halogenated propanamides and related structures have emerged as a promising class of cytotoxic and cytostatic compounds.
-
Induction of Apoptosis: A key mechanism of action for many halogenated derivatives is the induction of programmed cell death, or apoptosis.[10] Halogenated chalcones and flavonols have demonstrated anticancer activity superior to that of the natural compound quercetin, with potency often increasing as the halogen substituent moves from fluorine to chlorine and bromine.[11]
-
Targeted Inhibition: Some derivatives exhibit more targeted mechanisms. For example, certain halogenated flavones can inhibit VEGFR2 phosphorylation, a critical step in angiogenesis, thereby cutting off a tumor's blood supply.[12] Others, such as halogenated benzothiadiazine derivatives, show high potency against triple-negative breast cancer cells with an IC50 value as low as 2.93 µM.[13] Propanamide-based Selective Androgen Receptor Degraders (SARDs) are also being investigated to overcome resistance in prostate cancer.[14]
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference |
| Halogenated Benzothiadiazines | Triple-Negative Breast Cancer | 2.93 µM | Undefined, potent cytotoxicity | [13] |
| 3',6-dichloroflavanone | MDA-MB-231 (Breast) | 2.9 µM | Apoptosis Induction | [10] |
| Halogenated Flavones | MCF-7 (Breast) | 1.0 - 4.9 µM | Growth Inhibition | [12] |
Herbicidal Activity
In agriculture, propanamide derivatives are well-established as effective herbicides. Halogenation plays a crucial role in optimizing their potency and spectrum of activity.
-
Mechanism of Action: A prominent example is beflubutamid, a chiral halogenated propanamide that functions by inhibiting phytoene desaturase (PDS).[15] This enzyme is essential for the carotenoid biosynthesis pathway in plants. Its inhibition leads to the accumulation of phytoene and the destruction of chlorophyll by photooxidation, resulting in bleaching and plant death.
-
Stereospecificity: The herbicidal activity of beflubutamid is highly stereospecific. The (-)-enantiomer exhibits at least 1000 times greater herbicidal activity (EC50 of 0.50 µM) than the (+)-enantiomer, highlighting the importance of chiral considerations in drug design.[16] This finding suggests that using the pure, active enantiomer could significantly reduce the environmental load of the herbicide.[15][16]
Neurological and Receptor-Modulating Activity
The ability of halogenated compounds to cross the blood-brain barrier makes them suitable candidates for targeting the central nervous system (CNS).
-
TRPV1 Antagonism: 2-(halogenated phenyl) propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. Antagonist 92, a difluoro-substituted propanamide, showed promising analgesic activity in animal models of pain.[17]
-
Anesthesia: Halogenated compounds are widely used as inhalational anesthetics (e.g., isoflurane, sevoflurane).[3] Their mechanism involves enhancing the activity of inhibitory receptors like GABA and suppressing excitatory receptors like NMDA in the CNS.[18] However, they can also exert off-target effects, such as direct negative inotropic effects on cardiac muscle by interfering with calcium signaling.[19]
Structure-Activity Relationships (SAR): A Predictive Framework
Understanding the relationship between a molecule's structure and its biological activity is the essence of rational drug design. For halogenated propanamides, several key SAR principles have been established.
-
Nature and Position of Halogen: The type of halogen and its substitution pattern on the aromatic ring are paramount.
-
Anticancer Activity: For some scaffolds, potency increases with the size of the halogen (F < Cl < Br).[11]
-
Receptor Binding: For phenoxypropanolamines acting as beta-blockers, 2,5-dihalogenation is more effective than 3,4-dihalogenation.[20]
-
Antifungal Activity: For antifungal indoles, substitution at the C4, C5, and C6 positions is optimal for activity, enhancing hydrophobic and electron-withdrawing effects.[7][8]
-
-
Scaffold Modifications: Changes to the propanamide core or the amine substituent can drastically alter activity and selectivity.
Caption: Key regions for SAR studies on the halogenated propanamide scaffold.
Experimental Protocols: From Synthesis to Biological Validation
The translation of chemical design into tangible biological data requires robust and reproducible experimental protocols. As a self-validating system, each protocol must include appropriate controls to ensure the integrity of the results.
General Synthesis of a Halogenated N-Aryl Propanamide
The formation of the amide bond is a fundamental reaction in the synthesis of these derivatives.[21]
Objective: To synthesize a representative N-(halogenated-phenyl)propanamide from propanoyl chloride and a halogenated aniline.
Materials:
-
Propanoyl chloride
-
A halogenated aniline (e.g., 4-chloroaniline)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (TEA) as a base
-
Saturated sodium bicarbonate solution, 1M HCl, brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, separation funnel
Protocol:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the halogenated aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Acylation: Cool the solution to 0°C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise to the stirred solution. Causality: The dropwise addition at low temperature controls the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separation funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA and aniline), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure halogenated propanamide.
Caption: General workflow for the synthesis of halogenated propanamides.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible microbial growth.[22]
Materials:
-
Test compound dissolved in DMSO
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB. The final volume in each well should be 50 µL. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Controls:
-
Positive Control: A serial dilution of a standard antibiotic.
-
Negative Control: Wells containing only MHB and bacteria (no compound).
-
Vehicle Control: Wells containing bacteria and the highest concentration of DMSO used for the test compound. Causality: This ensures the solvent itself has no antimicrobial effect.
-
Sterility Control: Wells with MHB only (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To assess a compound's ability to reduce the metabolic activity of cancer cells, which is an indicator of cell viability.[22]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Also include:
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration allows for sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Perspectives
Halogenated propanamide derivatives represent a versatile and highly tractable class of molecules with a vast range of demonstrated biological activities. The strategic incorporation of halogens provides a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. Their proven efficacy as antimicrobial, anticancer, and herbicidal agents underscores their potential for further development.
Future research should focus on several key areas:
-
Mechanism Deconvolution: For many of these compounds, the precise molecular target remains unknown. Advanced techniques such as chemoproteomics can help identify protein binding partners and elucidate novel mechanisms of action.
-
Selective Targeting: Improving selectivity to minimize off-target effects and toxicity is crucial, particularly for anticancer and neurological applications. This can be achieved through iterative SAR studies and computational modeling.
-
Overcoming Resistance: These derivatives offer promising avenues for combating drug resistance. Further investigation into their efficacy against a wider range of resistant bacterial, fungal, and cancer cell lines is warranted.
By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic and agricultural potential of halogenated propanamide derivatives can be realized, paving the way for the next generation of highly effective chemical agents.
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- 16. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS [pubmed.ncbi.nlm.nih.gov]
- 17. 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openanesthesia.org [openanesthesia.org]
- 19. [Mechanisms of action of halogenated anesthetics on isolated cardiac muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Halogen-bonding-mediated synthesis of amides and peptides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-chloro-N-(4-methylphenyl)propanamide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling 3-chloro-N-(4-methylphenyl)propanamide
This compound, also known as 3-chloro-N-p-tolylpropanamide, is a halogenated amide with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive 3-chloropropyl chain attached to a p-tolyl-substituted amide, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles and experimental best practices.
The core structure of this compound consists of a propanamide backbone with a chlorine atom at the 3-position and a 4-methylphenyl (p-tolyl) group attached to the nitrogen atom. This specific arrangement of functional groups imparts a dual reactivity to the molecule. The acyl chloride precursor is highly reactive towards nucleophiles, while the chloro group on the propyl chain can be displaced in subsequent reactions, allowing for further molecular elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in synthesis and biological assays. While extensive experimental data for this specific compound is not widely published, key properties can be inferred from closely related structures and computational predictions.
| Property | Value | Source |
| CAS Number | 19342-88-2 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | PubChem |
| Molecular Weight | 197.66 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not widely reported; expected to be a solid at room temperature | Inferred from similar compounds |
| Boiling Point | Not widely reported | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | General knowledge |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and widely employed method for the synthesis of this compound is the acylation of p-toluidine with 3-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Choices
The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.
-
Reactants : p-Toluidine serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. 3-Chloropropanoyl chloride is a bifunctional reagent, providing both the acyl group for amide formation and a reactive alkyl chloride for potential further modification.
-
Base : A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards product formation and prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent : An anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is used to dissolve the reactants and facilitate the reaction without participating in it. The absence of water is important to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride.
-
Temperature : The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic nature of the acylation and minimize side reactions. The reaction mixture is then allowed to warm to room temperature to ensure completion.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
-
Reaction Setup : To a solution of p-toluidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride : Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methyl protons, the amide N-H proton, and the two methylene groups of the chloropropyl chain. The splitting patterns (multiplicity) of the methylene protons will be triplets due to coupling with the adjacent methylene group.
-
¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the two methylene carbons. The carbon attached to the chlorine atom will have a characteristic chemical shift.
A similar compound, 2-chloro-N-(p-tolyl)propanamide, has reported ¹H NMR (300 MHz, CDCl₃) chemical shifts at δ 8.21 (s, 1H), 7.42 (d, J = 8.2 Hz, 2H), 7.15 (d, J = 8.2 Hz, 2H), 4.54 (q, J = 7.1 Hz, 1H), 2.13 (s, 3H), and 1.83 (d, J = 7.1 Hz, 3H) and ¹³C NMR (100 MHz, CDCl₃) shifts at δ 166.9, 134.4, 134.0, 129.1, 119.7, 55.9, 22.4, and 20.5.[2] While these are for the 2-chloro isomer, they provide a useful reference for the expected chemical shift ranges for the 3-chloro isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch : A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Amide I) : A strong absorption band is expected around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II) : An absorption band is expected around 1510-1570 cm⁻¹.
-
C-Cl Stretch : A weaker absorption band is expected in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS) : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for amides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the related 2-chloro-N-(p-tolyl)propanamide, the molecular ion was found at m/z 197.0604, which is very close to the calculated value of 197.0607 for [C₁₀H₁₂ClNO]⁺.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring reaction progress.
-
Method : A reversed-phase HPLC method using a C18 column is generally suitable.
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is a good starting point.
-
Detection : UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is typically used.
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, the broader class of N-aryl-3-chloropropanamides and related structures have shown promise in various therapeutic areas. The presence of the chloro-amide moiety is a common feature in many biologically active compounds.
Inferred Biological Profile
-
Antimicrobial and Antifungal Activity : Many N-aryl amide derivatives have been reported to possess antimicrobial and antifungal properties.[3][4][5] The chlorophenyl and propanamide components may contribute to interactions with microbial targets.
-
Anticancer Activity : The cytotoxicity of related Mannich bases and other propanamide derivatives against various cancer cell lines has been documented.[6] The mechanism of action could involve the inhibition of critical enzymes like DNA topoisomerases.
-
Enzyme Inhibition : The amide functionality can participate in hydrogen bonding interactions with enzyme active sites, and the overall molecular scaffold can be tailored to fit into specific binding pockets.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-aryl-3-chloropropanamides can be modulated by modifying different parts of the molecule.
-
Aromatic Ring Substitution : The nature and position of substituents on the phenyl ring can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, affecting its binding to biological targets and its pharmacokinetic properties.
-
Amide Linker : Modifications to the amide linker can impact the compound's conformation and its ability to form key hydrogen bonds.
-
Chloropropyl Chain : The chlorine atom serves as a reactive handle for further derivatization, allowing for the introduction of other functional groups to explore the chemical space and optimize biological activity.
Logical Framework for Further Investigation
Caption: A logical framework for SAR studies based on the core scaffold.
Conclusion and Future Directions
This compound is a valuable chemical entity with significant potential as a synthetic intermediate in drug discovery and materials science. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the development of novel compounds. While its own biological profile is yet to be fully elucidated, the known activities of related compounds suggest that it is a promising scaffold for the discovery of new therapeutic agents. Future research should focus on the detailed biological evaluation of this compound and its derivatives, as well as the exploration of its utility in the synthesis of complex molecular architectures. A systematic investigation of its structure-activity relationships will be key to unlocking its full potential in medicinal chemistry.
References
-
PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. [Link]
-
Strhársky, T., Pindjakova, D., Kos, J., Vrablova, L., Michnova, H., Hosek, J., Strakova, N., Lelakova, V., Leva, L., Kavanova, L., Oravec, M., Cizek, A., & Jampilek, J. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International journal of molecular sciences, 23(6), 3159. [Link]
-
ResearchGate. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]
-
PubMed. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]
-
Power, A., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]
-
Dalkara, S., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647–652. [Link]
Sources
- 1. 19342-88-2|3-Chloro-N-(p-tolyl)propanamide|BLD Pharm [bldpharm.com]
- 2. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Guide to the Synthesis of N-Aryl Amides: Principles and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical principles and safety considerations for the synthesis of N-aryl amides, using the conceptual framework of 3-chloro-N-(4-methylphenyl)propanamide synthesis as an illustrative example. The focus is on the fundamental reaction mechanisms, safe laboratory practices, and analytical validation, rather than a direct, step-by-step protocol for a specific molecule. This approach is intended to equip researchers with the foundational knowledge to safely and effectively approach the synthesis of this class of compounds.
Introduction: The Significance of N-Aryl Amides
N-aryl amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is in turn attached to an aryl group. This structural motif is a cornerstone in medicinal chemistry and materials science. Many pharmaceuticals, agrochemicals, and polymers incorporate the N-aryl amide scaffold due to its chemical stability and ability to participate in hydrogen bonding, which influences molecular recognition and biological activity.
The synthesis of a molecule like this compound involves the formation of an amide bond between an amine (p-toluidine) and a carboxylic acid derivative (3-chloropropanoyl chloride). Understanding the principles of this reaction is fundamental for any chemist working in organic synthesis.
Core Principles: The Nucleophilic Acyl Substitution
The synthesis of amides from acyl chlorides and amines is a classic example of a nucleophilic acyl substitution reaction. This reaction is a cornerstone of organic chemistry and proceeds through a well-established mechanism.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (p-toluidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (3-chloropropanoyl chloride). This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the amine acting as a base or by an added non-nucleophilic base (like triethylamine or pyridine), to yield the final N-aryl amide product and an ammonium salt byproduct.
To ensure the integrity of this core reaction, it is crucial to use anhydrous solvents, as the presence of water can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, a competing and undesirable side reaction.
Experimental Design and Workflow
A logical workflow is essential for the successful and safe synthesis of N-aryl amides. The following diagram illustrates a typical experimental sequence.
Caption: A generalized workflow for the synthesis, purification, and analysis of N-aryl amides.
Safety as a Self-Validating System
In any chemical synthesis, safety is paramount. A robust safety protocol is a self-validating system that protects the researcher and ensures the integrity of the experiment.
4.1. Reagent-Specific Hazards and Handling
| Reagent Class | Typical Hazards | Handling Precautions |
| Acyl Chlorides | Corrosive, lachrymatory, react violently with water. | Handle in a fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, lab coat, and acid-resistant gloves. Use dry glassware and an inert atmosphere. |
| Aromatic Amines | Toxic, potential carcinogens, can be absorbed through the skin. | Handle in a fume hood, wear appropriate PPE. Avoid inhalation and skin contact. |
| Organic Solvents | Flammable, volatile, potential health effects from inhalation or absorption. | Use in a well-ventilated area or fume hood. Keep away from ignition sources. |
| Bases (e.g., Pyridine, Triethylamine) | Flammable, toxic, corrosive. | Handle in a fume hood, wear appropriate PPE. |
4.2. Personal Protective Equipment (PPE)
The minimum PPE for handling these reagents includes:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Check glove compatibility charts for the specific solvents and reagents being used.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator may be necessary for certain operations or in case of a spill.
4.3. Waste Disposal
All chemical waste must be disposed of according to institutional and regulatory guidelines. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste should be neutralized before disposal.
Step-by-Step Methodological Considerations
While a detailed protocol is not provided, the following considerations are critical when designing the synthesis of an N-aryl amide:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) to prevent moisture from entering the reaction. The reaction is typically performed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent and Base Selection: A dry, aprotic solvent is typically used, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl gas that is formed as a byproduct of the reaction. The base is typically used in a slight excess (1.1-1.2 equivalents).
-
Reagent Addition and Temperature Control: The amine is dissolved in the chosen solvent along with the base. The acyl chloride is then added dropwise, usually as a solution in the same solvent, via the dropping funnel. This reaction is often exothermic, so it is crucial to control the rate of addition and to cool the reaction mixture in an ice bath to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction should be monitored to determine when it is complete. Thin-layer chromatography (TLC) is a common and effective technique for this. A spot of the reaction mixture is compared to spots of the starting materials. The reaction is considered complete when the starting amine spot has disappeared.
-
Work-up Procedure: Once the reaction is complete, the mixture is "worked up" to isolate the crude product. This typically involves:
-
Washing the reaction mixture with water to remove the ammonium salt byproduct.
-
Washing with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base.
-
Washing with a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted acyl chloride (as the hydrolyzed carboxylic acid).
-
Washing with brine (saturated NaCl solution) to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Removing the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is rarely pure enough for its intended use and must be purified. Common purification techniques for solid N-aryl amides include:
-
Recrystallization: This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).
-
Analytical Characterization
After purification, the identity and purity of the synthesized compound must be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O and N-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Conclusion
The synthesis of N-aryl amides is a fundamental process in organic chemistry with wide-ranging applications. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with meticulous experimental design, rigorous safety practices, and comprehensive analytical characterization, is essential for the successful and safe production of these valuable compounds. By adhering to these principles, researchers can confidently and responsibly advance their work in chemical synthesis.
References
For further reading on the principles and techniques discussed, please consult standard organic chemistry textbooks and safety resources. Authoritative online resources include:
- Organic Chemistry Textbooks: Such as "Organic Chemistry" by Paula Yurkanis Bruice or "Organic Chemistry" by L.G. Wade Jr., which provide in-depth explanations of nucleophilic acyl substitution and other fundamental reactions.
- Chemical Safety Databases: Resources like the PubChem database from the National Center for Biotechnology Information (NCBI) and the safety data sheets (SDS) provided by chemical suppliers offer detailed information on the hazards and handling of specific reagents.
- Synthetic Chemistry Journals: Publications from the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) provide peer-reviewed examples of synthetic procedures.
Application Notes and Protocols for the Analytical Characterization of 3-chloro-N-(p-tolyl)propanamide
Abstract
This comprehensive guide provides a suite of robust analytical methodologies for the definitive characterization of 3-chloro-N-(p-tolyl)propanamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is elucidated, ensuring both technical accuracy and practical applicability. Furthermore, this guide emphasizes the principles of method validation in accordance with international guidelines to ensure data integrity and regulatory compliance.
Introduction: The Analytical Imperative for 3-chloro-N-(p-tolyl)propanamide
3-chloro-N-(p-tolyl)propanamide is a secondary amide bearing a chlorinated aliphatic chain and a substituted aromatic ring. Its purity and structural integrity are paramount, as it often serves as a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, arising from starting materials, side reactions, or degradation, can have profound impacts on the yield, safety, and efficacy of the final product. Therefore, the implementation of rigorous and well-characterized analytical methods is not merely a quality control measure but a foundational component of the synthetic process.
This document serves as a practical guide to establishing a comprehensive analytical workflow for 3-chloro-N-(p-tolyl)propanamide, enabling unambiguous identification, purity assessment, and impurity profiling.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating 3-chloro-N-(p-tolyl)propanamide from its potential impurities, which may include unreacted starting materials (p-toluidine and 3-chloropropionyl chloride), regioisomers, and by-products of the synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is the workhorse for purity determination of moderately polar, non-volatile compounds like 3-chloro-N-(p-tolyl)propanamide. The method described herein is a starting point and should be optimized and validated for specific applications.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules based on their hydrophobicity.
-
Mobile Phase: A gradient elution of acetonitrile and water provides a broad polarity range to effectively separate the target analyte from both more polar and less polar impurities. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[1]
-
Detection: UV detection at 254 nm is chosen as the aromatic p-tolyl group is expected to have a strong chromophore, providing good sensitivity.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of acetonitrile. |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It provides both chromatographic separation and mass spectral data, which aids in the identification of unknown impurities and confirmation of the target analyte's structure.
Rationale for Method Design:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of a wide range of organic compounds.
-
Temperature Program: A temperature gradient is employed to ensure the elution of compounds with a range of boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.
Experimental Protocol: GC-MS
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of dichloromethane. |
Expected Fragmentation Pattern:
The mass spectrum of 3-chloro-N-(p-tolyl)propanamide is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
McLafferty rearrangement: If sterically feasible.
-
Loss of Cl: A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for fragments containing the chlorine atom.[3][4]
-
Cleavage of the amide bond.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 3-chloro-N-(p-tolyl)propanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of organic molecules. The following are predicted chemical shifts based on the analysis of the structurally similar 2-chloro-N-(p-tolyl)propanamide.[5]
Experimental Protocol: NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |
| Frequency | 400 MHz | 100 MHz |
| Temperature | 25 °C | 25 °C |
| Sample Preparation | Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃. | Dissolve ~20-30 mg of sample in ~0.7 mL of CDCl₃. |
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | br s | 1H | N-H |
| ~ 7.3 - 7.5 | d | 2H | Ar-H (ortho to NH) |
| ~ 7.0 - 7.2 | d | 2H | Ar-H (meta to NH) |
| ~ 3.8 - 4.0 | t | 2H | -CH₂-Cl |
| ~ 2.8 - 3.0 | t | 2H | -CO-CH₂- |
| ~ 2.3 | s | 3H | Ar-CH₃ |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O |
| ~ 135 | Ar-C (ipso to NH) |
| ~ 134 | Ar-C (ipso to CH₃) |
| ~ 129 | Ar-CH (meta to NH) |
| ~ 120 | Ar-CH (ortho to NH) |
| ~ 40 | -CH₂-Cl |
| ~ 38 | -CO-CH₂- |
| ~ 21 | Ar-CH₃ |
Workflow for NMR Analysis:
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16 |
| Sample Prep | Place a small amount of the solid sample directly on the ATR crystal. |
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H stretch | Secondary Amide |
| ~ 3050 | C-H stretch (aromatic) | Aromatic Ring |
| ~ 2950 | C-H stretch (aliphatic) | Alkyl Chain |
| ~ 1660 | C=O stretch (Amide I) | Amide |
| ~ 1540 | N-H bend and C-N stretch (Amide II) | Amide |
| ~ 1400-1600 | C=C stretches | Aromatic Ring |
| ~ 815 | C-H out-of-plane bend (p-disubstituted) | Aromatic Ring |
| ~ 700-800 | C-Cl stretch | Alkyl Halide |
Method Validation: Ensuring Data Integrity
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 3-chloro-N-(p-tolyl)propanamide. The synergistic use of chromatographic and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and quality of this important chemical intermediate. Adherence to the principles of method validation is critical to guarantee the reliability and reproducibility of the data generated, which is a cornerstone of scientific integrity and regulatory compliance in drug development.
References
- Altabrisa Group. (2025, July 30).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.
- LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- Scribd. ICH Q2(R1)
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
- National Center for Biotechnology Information. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC.
- BenchChem. (2025). Gas chromatography-mass spectrometry (GC-MS) of N-[(2-Chlorophenyl)methyl]propan-2-amine.
- Chemistry LibreTexts. (2023, August 29).
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and...
- Doc Brown's Chemistry. (n.d.).
- Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.
- SIELC Technologies. (2018, May 16). N-(3-Chloro-o-tolyl)benzamide.
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Application Note: Crystallographic Analysis of 3-chloro-N-(4-methylphenyl)propanamide for Pharmaceutical Intermediate Characterization
Introduction: The Structural Imperative for API Intermediates
In the intricate pathway of active pharmaceutical ingredient (API) synthesis, the characterization of key intermediates is not merely a procedural step but a cornerstone of quality control and process optimization. The precise three-dimensional atomic arrangement of an intermediate directly influences its reactivity, impurity profile, and ultimately, the stereochemistry and purity of the final API.[1] X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing unambiguous proof of molecular identity and conformation.[2] This application note details the crystallographic study of 3-chloro-N-(4-methylphenyl)propanamide, a crucial starting material in the synthesis of advanced pharmaceutical intermediates such as α-thio-β-chloroacrylamides. While the specific crystal structure for the 3-chloro isomer is not publicly available, we will present a comprehensive workflow and analysis based on the closely related isomer, 2-chloro-N-(p-tolyl)propanamide (also known as 2-chloro-N-(4-methylphenyl)propanamide), for which crystallographic data has been published.[3][4] This serves as an exemplary case study for researchers engaged in the structural characterization of similar synthetic intermediates.
PART 1: SYNTHESIS AND CRYSTAL GROWTH
A robust crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[5]
Protocol 1: Synthesis of N-(p-tolyl)chloro-propanamide Isomers
The synthesis of chloro-N-(p-tolyl)propanamide isomers is typically achieved via a nucleophilic acyl substitution reaction between 4-methylaniline (p-toluidine) and the corresponding chloropropionyl chloride (either 2-chloropropionyl chloride or 3-chloropropionyl chloride). This reaction is generally carried out in an inert solvent in the presence of a base to scavenge the HCl byproduct.
Materials:
-
4-methylaniline (p-toluidine)
-
3-chloropropionyl chloride (for the title compound) or 2-chloropropionyl chloride (for the case study isomer)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add the respective chloropropionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the high-purity amide required for crystallographic studies.
Protocol 2: Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] For small organic molecules like this compound, several techniques can be employed. The choice of solvent is a critical parameter.[5][7] Based on studies of similar compounds, solvents like dichloromethane and toluene are good starting points.[3][8]
A. Slow Evaporation Method
This is the simplest and often most effective method for growing high-quality crystals.[7]
-
Dissolve a small amount of the purified compound in a high-quality solvent (e.g., dichloromethane or toluene) to create a nearly saturated solution.[3][8]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[5][9]
-
Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined single crystals.
B. Vapor Diffusion Method
This technique is particularly useful when only small quantities of the compound are available.[7] It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound.
-
Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is highly soluble (e.g., THF, chloroform). Place this solution in a small, open vial.[10]
-
Place this inner vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a volatile anti-solvent (a solvent in which the compound is poorly soluble, such as pentane or hexane) to the outer container.[10]
-
Seal the container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.
PART 2: X-RAY DIFFRACTION DATA COLLECTION AND STRUCTURE REFINEMENT
Once suitable crystals are obtained (typically >0.1 mm in all dimensions), they can be analyzed by single-crystal X-ray diffraction.[2]
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Case Study: Crystallographic Data for 2-chloro-N-(p-tolyl)propanamide
The following data is for the isomer 2-chloro-N-(p-tolyl)propanamide and serves as a reference for what can be expected for the 3-chloro isomer.[4] The data highlights key parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | 2-chloro-N-(p-tolyl)propanamide (1a) | 2-chloro-N-(p-tolyl)propanamide (1b) |
| Crystal Data | ||
| Chemical Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO |
| Formula Weight | 197.66 | 197.66 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.6326(3) | 9.6326(3) |
| b (Å) | 8.6650(2) | 8.6650(2) |
| c (Å) | 25.7944(8) | 25.7944(8) |
| β (°) | 90 | 90 |
| V (ų) | 2152.97(11) | 2152.97(11) |
| Z | 8 | 8 |
| Data Collection | ||
| Radiation (Å) | Cu Kα (1.54178) | Mo Kα (0.71073) |
| T (K) | 200 | 200 |
| Refinement | ||
| R[F² > 2σ(F²)] (R1) | 0.036 | 0.036 |
| wR(F²) (wR2) | 0.096 | 0.096 |
| S (Goodness-of-fit) | 1.07 | 1.07 |
| Data adapted from Betz et al. (2011) and related publications.[4][8][11] |
PART 3: STRUCTURAL ANALYSIS AND INTERPRETATION
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.
Molecular Conformation
In related structures, such as 3-chloro-N-(4-methoxyphenyl)propanamide, the amide group is not coplanar with the aromatic ring.[8][11] The C(=O)—N(H)—C(ar)—C(ar) torsion angle is approximately -33.70(18)°, indicating that the resonance of the amide group does not extend into the phenyl ring.[8][11] This is a critical observation, as the planarity and electronic distribution of the amide bond are key to its chemical behavior. It is highly probable that this compound will adopt a similar non-planar conformation.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this class of compounds, N—H···O hydrogen bonds are the dominant interaction, linking molecules into chains or sheets.[4][8]
Caption: N-H···O hydrogen bonding between amide groups.
In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, these N—H···O hydrogen bonds form chains along the crystallographic a-axis.[4] Additionally, weaker C—H···O and even C—Cl···O=C halogen bonds contribute to the overall packing arrangement.[4] Understanding these interactions is vital for predicting and controlling polymorphism, a phenomenon where a compound can exist in multiple crystal forms with different physical properties, which is of utmost importance in the pharmaceutical industry.
Conclusion and Outlook
The crystallographic analysis of this compound, guided by data from its close isomers, provides a clear and detailed picture of its solid-state structure. This information is invaluable for:
-
Unambiguous Identification: Confirming the molecular structure and connectivity of this key synthetic intermediate.
-
Purity Assessment: Identifying and characterizing potential polymorphic forms or solvates.
-
Process Development: Understanding the intermolecular forces that govern crystallization, which can inform the design of robust and scalable crystallization processes.
-
Reaction Mechanism Studies: Providing an accurate ground-state conformation that can be used in computational studies to model subsequent reaction pathways.
For researchers in drug development, this application note provides a comprehensive protocol and interpretive framework for the crystallographic characterization of essential building blocks, ensuring the quality and consistency required for the synthesis of next-generation APIs.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1-8. [Link]
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]
-
University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]
-
JoVE (Journal of Visualized Experiments). (2015). Growing Crystals for X-ray Diffraction Analysis. [Link]
-
IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Akkurt, M., et al. (2011). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, E67(1), o123. [Link]
-
PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. [Link]
-
PubChemLite. (n.d.). N-(3-chloro-4-methylphenyl)propanamide. [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
-
ResearchGate. (n.d.). Overlay image of both molecules of 2-chloro-N-(p-tolyl)propanamide... [Link]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-305. [Link]
-
PubChem. (n.d.). 3-chloro-N-(4-chlorophenyl)propanamide. [Link]
-
PubChem. (n.d.). 3-chloro-N-(4-hydroxyphenyl)propanamide. [Link]
-
ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]
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- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2-chloro-n-(3-ethylphenyl)acetamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - N-(3-chloro-4-methylphenyl)propanamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 8. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-chloro-N-(4-methylbenzyl)propanamide | C11H14ClNO | CID 4218506 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-chloro-N-(4-methylphenyl)propanamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and exploration of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. The N-aryl-propanamide moiety represents one such privileged structure, consistently appearing in compounds with a wide array of biological activities. Within this class, 3-chloro-N-(4-methylphenyl)propanamide emerges as a compound of significant interest. Its chemical architecture, featuring a reactive chloropropyl chain and a substituted aromatic ring, presents a unique opportunity for facile diversification and the development of targeted therapies. While extensive research on this specific analog is still maturing, the wealth of data on closely related compounds provides a strong rationale for its investigation as a precursor and a pharmacophore in its own right.
This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals. It aims to consolidate the current understanding, inferred from its analogs, and to provide detailed protocols for the synthesis, derivatization, and biological evaluation of this compound. The subsequent sections will delve into its potential as an intermediate in organic synthesis and its prospective applications in oncology and infectious diseases, supported by evidence from structurally similar molecules.
Chemical Profile and Synthetic Strategy
This compound, also known as 3-chloro-N-(p-tolyl)propanamide, possesses the molecular formula C10H12ClNO. The key structural features that underpin its utility in medicinal chemistry are the electrophilic 3-chloro group, which is an excellent leaving group for nucleophilic substitution reactions, and the N-(4-methylphenyl)amide group, which can be modified or can participate in crucial hydrogen bonding interactions with biological targets.
General Synthesis Protocol: Acylation of p-Toluidine
The most direct and widely applicable method for the synthesis of this compound is the acylation of p-toluidine with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Protocol 1: Synthesis of this compound
Materials:
-
p-Toluidine
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Cooling to 0 °C: The acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate, minimizes the formation of side products, and improves the overall yield and purity.
-
Use of a Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Medicinal Chemistry Applications: A Landscape of Possibilities
Based on extensive research into its structural analogs, this compound is a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The 3-chloro group serves as a handle for introducing a variety of functional groups through nucleophilic substitution, allowing for the exploration of a vast chemical space.
Anticancer Potential: Targeting Key Signaling Pathways
Numerous studies on N-aryl propanamide derivatives have highlighted their potential as anticancer agents. For instance, related compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival. A notable example is the inhibition of IKKβ, a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer[1]. The general structure of 3-chloro-N-phenylpropanamides makes them suitable candidates for docking into the ATP-binding pocket of kinases.
Hypothetical Mechanism of Action as a Kinase Inhibitor:
The N-(4-methylphenyl)amide moiety can act as a hydrogen bond donor and acceptor, forming crucial interactions with the hinge region of a kinase. The 4-methyl group can occupy a hydrophobic pocket, enhancing binding affinity. The 3-chloropropyl chain can be further functionalized to introduce groups that interact with the solvent-exposed region of the kinase or to covalently modify a nearby cysteine residue, leading to irreversible inhibition.
Diagram 1: General Kinase Inhibition Model
Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound and its derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
³²P-γ-ATP or a suitable fluorescence-based ATP analog
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound and its derivatives dissolved in DMSO
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ³²P-γ-ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated ³²P-γ-ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation:
-
Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Run the assay in triplicate to ensure reproducibility.
-
Determine the Z'-factor of the assay to assess its quality and suitability for high-throughput screening.
Antimicrobial Potential: A Scaffold for Novel Antibacterials
The 3-chloro-N-aryl propanamide scaffold has also been explored for its antimicrobial properties. Preliminary studies on related compounds suggest effectiveness against various microbial strains[2]. The mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The reactive 3-chloro group allows for the introduction of various pharmacophoric groups known to possess antimicrobial activity, such as azoles, quinolones, or other heterocyclic moieties.
Diagram 2: Workflow for Antimicrobial Drug Discovery
Caption: A streamlined workflow for the discovery of antimicrobial agents based on the this compound scaffold.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound and its derivatives against a panel of bacteria using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
The results can be read visually or by measuring the optical density at 600 nm.
Data Presentation: Hypothetical MIC Values
| Compound | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | This compound | >128 | >128 |
| 1a | 3-(Azido)-N-(4-methylphenyl)propanamide | 64 | 128 |
| 1b | 3-(Imidazol-1-yl)-N-(4-methylphenyl)propanamide | 16 | 32 |
| 1c | 3-(4-Phenylpiperazin-1-yl)-N-(4-methylphenyl)propanamide | 8 | 16 |
Conclusion: A Promising Starting Point for Drug Discovery
This compound represents a valuable and versatile building block in medicinal chemistry. While direct biological data for this specific molecule is emerging, the extensive research on its close analogs strongly suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the presence of a reactive handle for derivatization make it an attractive starting point for lead generation and optimization campaigns. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full therapeutic potential of this promising chemical entity.
References
-
PubChem. (n.d.). N-(3-chloro-4-methylphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]
-
Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. The Thai Journal of Pharmaceutical Sciences, 43(4), 226-231. Available at: [Link]
Sources
Topic: Experimental Setup for Studying the Biological Effects of 3-chloro-N-(4-methylphenyl)propanamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for investigating the biological effects of the novel compound, 3-chloro-N-(4-methylphenyl)propanamide. As a compound with limited published data, a systematic, multi-phased approach is essential to characterize its bioactivity, starting from broad cytotoxicity screening and progressing to more nuanced mechanistic studies. This guide details field-proven protocols for assessing cytotoxicity, determining the mode of cell death, evaluating genotoxic potential, and probing effects on cell cycle progression and key signaling pathways. The methodologies are presented with insights into the rationale behind experimental choices, ensuring a robust and self-validating research strategy.
Introduction and Rationale
This compound belongs to the N-aryl propanamide class of compounds. While data on this specific molecule is scarce, related structures have shown diverse biological activities. For instance, various N-(p-tolyl) derivatives have been explored for anticancer and neuropathic pain applications, and other propanamide derivatives have been developed as selective androgen receptor degraders (SARDs) for prostate cancer.[1][2][3] The presence of a reactive chloropropyl group suggests potential for covalent interactions with biological macromolecules, making a thorough toxicological and mechanistic evaluation critical.
This application note outlines a logical workflow to de-risk and characterize this compound. The proposed studies will establish its cytotoxic potency, elucidate its mechanism of action (e.g., apoptosis vs. necrosis), and provide initial insights into its effects on cellular integrity and signaling. This foundational knowledge is crucial for any further development in toxicology or pharmacology.
Compound Profile and Handling
| Property | Estimated Value / Handling Guideline | Source / Rationale |
| Molecular Formula | C₁₀H₁₂ClNO | Based on chemical structure |
| Molecular Weight | ~197.66 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Common for this chemical class[5] |
| Solubility | Poorly soluble in water; soluble in DMSO, Ethanol | Common for N-aryl amides[6] |
| Storage | Store at 4°C, desiccated, protected from light | Standard for reactive small molecules |
| Handling | Use standard PPE (gloves, lab coat, safety glasses). Handle in a chemical fume hood. Classified as a potential irritant.[5] |
Protocol 1: Stock Solution Preparation
-
Aseptically weigh out a precise amount of this compound.
-
Dissolve in 100% sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be required.
-
Prepare single-use aliquots of the primary stock solution and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
For experiments, create working solutions by diluting the primary stock in complete cell culture medium. Crucially, ensure the final concentration of the DMSO vehicle in the culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity .[7]
Experimental Workflow: A Phased Approach
A tiered approach is recommended to efficiently characterize the compound's effects. The results of each phase inform the design of the next, creating a logical and resource-effective investigational cascade.
Caption: A phased experimental workflow for characterizing a novel compound.
Phase 1: Cytotoxicity and Viability Assessment
Objective: To determine the concentration-dependent effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Core Technique: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of viability.[8][9][10]
Protocol 2: MTT Cell Viability Assay [8][9][11]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa for cervical, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest dose of the compound.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][11]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan.[6]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Treatment Group | Purpose | Expected Outcome |
| Untreated Cells | Baseline for normal cell metabolic activity. | 100% Viability (by definition) |
| Vehicle Control (DMSO) | To ensure the solvent does not affect viability. | Viability should be >95% of untreated. |
| Compound Series | To determine the dose-response curve. | Decreasing viability with increasing concentration. |
| Positive Control | To validate assay performance. | Significant, known reduction in viability. |
| Media Blank | Background absorbance correction. | Low absorbance value. |
Phase 2: Mechanistic Investigations
Once the IC50 is established, subsequent experiments should be performed at concentrations around this value (e.g., 0.5x, 1x, and 2x IC50) to investigate the underlying mechanisms of cell death and toxicity.
Mode of Cell Death: Apoptosis vs. Necrosis
Objective: To distinguish between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).
Core Technique: Annexin V & Propidium Iodide (PI) Staining with Flow Cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[12][13] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12][14]
Protocol 3: Annexin V/PI Staining [13][14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at selected concentrations (e.g., IC50) for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold 1X PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[13]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants.
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely seen, primarily indicates membrane rupture without PS flipping).
Caption: Decision tree for cell fate based on Annexin V/PI staining.
Genotoxicity Assessment
Objective: To determine if the compound causes DNA damage, such as single or double-strand breaks.
Core Technique: Single-Cell Gel Electrophoresis (Comet Assay). This sensitive technique measures DNA damage in individual cells.[15][16] Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet tail" whose length and intensity are proportional to the amount of DNA damage.[17][18]
Protocol 4: Alkaline Comet Assay [15][17]
-
Cell Treatment & Harvesting: Treat cells as in previous protocols. Harvest and resuspend in PBS to obtain a single-cell suspension.
-
Slide Preparation: Mix a small volume of cell suspension with low-melting-point agarose and quickly spread onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and histones.[18]
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization & Staining: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[17] Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization: Analyze slides using a fluorescence microscope. Quantify DNA damage using imaging software to measure parameters like tail length and tail moment.
Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at specific checkpoints (G1, S, or G2/M).
Core Technique: Propidium Iodide (PI) Staining and Flow Cytometry. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] This allows for the quantification of cells in different phases of the cell cycle.
Protocol 5: Cell Cycle Analysis with PI [19][20][21]
-
Cell Treatment & Harvesting: Treat cells in 6-well plates as previously described. Harvest all cells.
-
Fixation: Wash cells with PBS, then resuspend the pellet while gently vortexing in 1 mL of ice-cold 70% ethanol. Fix for at least 30 minutes (or up to weeks) at 4°C.[20][21]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[20]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]
Phase 3: Target Pathway Analysis
Objective: To investigate if the compound modulates specific signaling pathways known to be involved in cell survival, proliferation, and stress responses.
Core Technique: Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Pathway. The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and survival.[22][23] Its activation state is commonly assessed by measuring the phosphorylation of key proteins like ERK1/2. An increase or decrease in phosphorylated ERK (p-ERK) relative to total ERK can indicate pathway modulation.
Protocol 6: Western Blot for p-ERK/Total ERK [22][24]
-
Cell Treatment & Lysis: Treat cells with the compound for a short duration (e.g., 15, 30, 60 minutes) to capture dynamic signaling events. Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[22]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.[23]
-
Analysis: Quantify band intensities using densitometry. Express the results as the ratio of p-ERK to total ERK.
Conclusion
This application note provides a structured, hierarchical framework for the initial biological characterization of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic assays, researchers can generate a robust dataset to understand the compound's effects on cell viability, mode of action, genotoxicity, and cell cycle progression. These foundational studies are indispensable for making informed decisions about the future trajectory of this novel compound in either a toxicological or therapeutic development pipeline.
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Title: A Multi-Tiered Approach for the In Vitro Assay Development and Profiling of Propanamide-Based Histone Deacetylase (HDAC) Inhibitors
An Application Guide for Researchers
Abstract
Propanamide derivatives represent a burgeoning class of small molecules with significant therapeutic potential, particularly as inhibitors of histone deacetylases (HDACs), key epigenetic regulators implicated in cancer and other diseases.[1][2] This guide provides a comprehensive framework for the in vitro development and validation of assays to identify and characterize novel propanamide-based HDAC inhibitors. We present a logical, multi-tiered workflow, beginning with a robust primary biochemical screen for hit identification, followed by secondary cell-based assays to confirm target engagement and culminating in tertiary phenotypic assays to evaluate cellular consequences such as cytotoxicity and apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for experimental design and detailed, field-proven protocols.
Introduction: The Rationale for Targeting HDACs with Propanamide Derivatives
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[3] This action typically leads to chromatin condensation and transcriptional repression. In various cancers, HDACs are aberrantly expressed or recruited, resulting in the silencing of tumor suppressor genes and promoting malignant transformation.[2][4] Consequently, HDAC inhibitors (HDACi) have emerged as a promising class of anti-cancer agents.[5][6]
Propanamide derivatives, such as the benzamide-containing Mocetinostat and Chidamide, have shown clinical efficacy as HDAC inhibitors.[2] The propanamide scaffold provides a versatile chemical framework for interacting with the zinc ion in the active site of Class I, II, and IV HDACs, making it an attractive starting point for novel drug discovery campaigns.[3][7]
The successful identification of potent and selective propanamide-based HDACi requires a rigorous and systematic in vitro screening cascade. This guide outlines such a cascade, designed to efficiently identify true positive hits and eliminate false positives early in the discovery process.
The Assay Development Workflow: From Biochemical Hit to Cellular Lead
A robust screening cascade minimizes wasted resources by progressively increasing the biological complexity of the assays. Our proposed workflow ensures that compounds are first validated at the molecular level before being assessed in more complex cellular systems.
Figure 1: A multi-tiered workflow for propanamide HDAC inhibitor screening.
Tier 1: Primary Biochemical Assay for Hit Identification
The initial goal is to screen a library of propanamide derivatives to identify compounds that inhibit HDAC enzyme activity in a cell-free system. High-throughput screening (HTS) is the cornerstone of this phase.[8]
Principle of the Fluorogenic HDAC Activity Assay
This assay quantifies HDAC activity by measuring the generation of a fluorescent signal. It employs a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from a synthetic substrate. Second, a developer enzyme recognizes the deacetylated substrate and cleaves it, releasing a highly fluorescent molecule (e.g., coumarin or rhodamine). The fluorescence intensity is directly proportional to HDAC activity.[3]
Figure 3: Downstream cellular effects of HDAC inhibition.
Assay Validation and Quality Control
For any assay, especially in an HTS context, rigorous validation is paramount to ensure data reliability. [9]
-
Z'-Factor: For the primary HTS assay, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent assay. [10] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Reproducibility: Key experiments, such as IC50 and GI50 determinations, should be repeated to ensure reproducibility. Inter- and intra-assay precision should be monitored. [11]* Controls: Appropriate positive (e.g., known inhibitor) and negative (vehicle) controls must be included on every plate to normalize the data and confirm the assay is performing as expected. [12] Table 2: Summary of Assay Tiers and Key Readouts
| Tier | Assay Type | Purpose | Key Parameter | Example Assay |
| 1 | Biochemical | Hit Identification | IC50 | Fluorogenic HDAC1 Assay |
| 2 | Cell-Based | Target Engagement | EC50 | Western Blot (Ac-H3) |
| 3 | Cell-Based | Phenotypic Effect | GI50 / EC50 | Resazurin / Caspase-Glo |
Conclusion
The development of in vitro assays for propanamide derivatives requires a strategic, multi-tiered approach. By starting with a sensitive and robust biochemical HTS assay, researchers can efficiently identify potent inhibitors. Subsequent validation through cell-based target engagement and phenotypic assays ensures that selected hits are biologically relevant and possess the desired anti-cancer properties. This systematic workflow provides a solid foundation for advancing promising propanamide derivatives into the next stages of the drug discovery pipeline.
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Quantitative Analysis of 3-chloro-N-(4-methylphenyl)propanamide using a Validated LC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 3-chloro-N-(4-methylphenyl)propanamide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a representative compound of the chloroacetanilide class, which includes various herbicides and molecules of interest in pharmaceutical and environmental research. The methodology detailed herein is designed for high-throughput analysis, demonstrating excellent selectivity, accuracy, and precision in line with international validation guidelines. The protocol covers sample preparation from a water matrix using Solid-Phase Extraction (SPE), optimized chromatographic separation, and sensitive detection by Multiple Reaction Monitoring (MRM). This guide is intended to provide researchers and drug development professionals with a comprehensive framework for the reliable quantification of this and structurally similar compounds.
Introduction and Scientific Rationale
The chloroacetanilide class of compounds is of significant interest due to its widespread use and potential environmental presence. Accurate quantification at trace levels is crucial for environmental monitoring, toxicological studies, and quality control in various manufacturing processes. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent specificity and sensitivity.[1][2] The high selectivity of LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for the precise measurement of a target analyte even in complex matrices by minimizing interferences.[3]
This document provides a detailed protocol for the analysis of this compound. The principles and steps outlined can be adapted for other similar molecules. The core of this method relies on efficient sample cleanup and concentration via Solid-Phase Extraction (SPE), followed by rapid and effective separation on a C18 reversed-phase column, and conclusive detection using a triple quadrupole mass spectrometer. The validation strategy is grounded in the principles of the ICH Q2(R1) and FDA guidelines to ensure the data is reliable and fit for its intended purpose.[4][5][6]
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₂ClNO
-
Average Molecular Weight: 197.66 g/mol
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Monoisotopic Mass: 197.06074 Da
-
Chemical Structure:
(Self-generated image for illustrative purposes)
The presence of an amide group and an aromatic ring makes the molecule suitable for reversed-phase chromatography and ionization by Electrospray Ionization (ESI).
Principle of the LC-MS/MS Method
The analytical workflow is a multi-stage process designed for optimal selectivity and sensitivity.
-
Sample Preparation (Solid-Phase Extraction): The initial step involves isolating the analyte from the sample matrix (e.g., water) and concentrating it. SPE is the chosen technique as it effectively removes salts, polar impurities, and other interferences while enriching the target analyte, thereby improving the method's Limit of Quantitation (LOQ).[1] A C18-based sorbent is used, leveraging the non-polar character of the analyte for retention.
-
Chromatographic Separation (LC): The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte is separated from any remaining matrix components on a reversed-phase C18 column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent ensures a sharp peak shape and efficient separation.
-
Detection and Quantification (MS/MS): The column eluent is directed to a triple quadrupole mass spectrometer equipped with an ESI source. The analyte is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific fragment ions (product ions) are monitored by the third quadrupole (Q3). This MRM process provides two levels of mass selectivity (precursor and product ion), ensuring highly specific and sensitive quantification.
Detailed Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
C18 Solid-Phase Extraction (SPE) Cartridges (e.g., 500 mg, 6 mL)
-
Nitrogen gas supply for evaporation
Preparation of Standards and Calibration Curve
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards (0.1 to 100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 methanol:water mixture. It is recommended to prepare at least six concentration levels.
Sample Preparation Protocol (Water Samples)
This protocol is optimized for a 100 mL water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. It is critical not to let the sorbent bed dry out.
-
Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove residual salts and highly polar interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes. This step is crucial to remove all water before elution with an organic solvent.
-
Elution: Elute the analyte from the cartridge with 2 x 3 mL of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Caption: Workflow for sample preparation using Solid-Phase Extraction.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point for method development and can be further optimized based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC/HPLC System | Provides precise and reproducible solvent delivery for stable retention times. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers excellent retention for non-polar to moderately polar compounds and high-resolution separation. |
| Column Temperature | 40 °C | Ensures stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation of the analyte for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and low background noise. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
| Gradient Program | See Table 2 below | A gradient is necessary to elute the analyte with a good peak shape and clean the column efficiently. |
Table 2: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 90 | 10 |
| 9.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for performing quantitative MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide nitrogen is readily protonated, making ESI+ the most sensitive ionization mode for this compound. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | 150 °C | Helps in the desolvation process of the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C | High flow and temperature are required to efficiently evaporate the mobile phase and release analyte ions. |
| MRM Transitions | See Table 4 below | Specific precursor-to-product ion transitions are monitored for quantification and confirmation. |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| This compound | 198.1 | 106.1 | 100 | 20 | Quantifier |
| This compound | 198.1 | 77.1 | 100 | 35 | Qualifier |
Note: The precursor m/z is set to 198.1 to target the protonated monoisotopic peak. Collision energies are starting points and should be optimized on the specific instrument.
Caption: Proposed fragmentation pathway for MRM transition selection.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, a validation study should be conducted according to established guidelines such as ICH Q2(R1).[4][6] The following parameters are critical.
Table 5: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity / Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Linearity and Range | The range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 6 non-zero points. |
| Accuracy (as % Recovery) | Closeness of the measured value to the true value. Assessed by analyzing spiked samples at 3 levels (low, mid, high). | Mean recovery within 85-115% of the nominal concentration. |
| Precision (as % RSD) | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should be ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in matrix vs. neat solution should be between 0.85 and 1.15. |
| Recovery | The efficiency of the sample preparation process, determined by comparing pre-extraction vs. post-extraction spikes. | Recovery should be consistent and reproducible, ideally >70%. |
Conclusion
This application note details a highly sensitive and specific LC-MS/MS method for the quantification of this compound. The combination of Solid-Phase Extraction for sample preparation and Multiple Reaction Monitoring for detection provides a robust workflow suitable for trace-level analysis in complex matrices. The outlined chromatographic and mass spectrometric conditions serve as an excellent starting point for method implementation. Adherence to the described validation protocol will ensure that the data generated is accurate, reliable, and defensible, meeting the stringent requirements of both research and regulated environments.
References
-
Zhu, Y., et al. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment. [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Geological Survey. (2000). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in. USGS Publications Warehouse. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. [Link]
-
Varian, Inc. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. [Link]
-
PubChem. 3-chloro-N-(4-methylbenzyl)propanamide. National Center for Biotechnology Information. [Link]
-
Majzik-Solymos, E., et al. (2022). An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Barceló, D., & Hennion, M. C. (1997). LC-MS methods for trace determination of pesticides in environmental samples. Analusis. [Link]
-
Waters Corporation. Pesticide & Herbicide Analysis Solutions. [Link]
-
Agilent Technologies. (2009). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
NIST. Propanamide, N-(3-methylphenyl)-3-chloro-. NIST Chemistry WebBook. [Link]
-
Phenomenex. (2023). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. [Link]
-
Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Sources
- 1. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-N-(4-methylphenyl)propanamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of 3-chloro-N-(4-methylphenyl)propanamide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this amide bond formation. The information is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
I. Reaction Overview and Mechanism
The synthesis of this compound involves the N-acylation of p-toluidine with 3-chloropropionyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the final amide product.[1]
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing solutions and the scientific reasoning behind them.
Q1: My reaction yield is low or I'm not getting any product. What are the likely causes?
A1: Low or no yield in this acylation reaction can stem from several factors:
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Moisture Contamination: Acyl chlorides like 3-chloropropionyl chloride are highly sensitive to moisture and can be hydrolyzed to the corresponding carboxylic acid (3-chloropropionic acid).[2] This carboxylic acid will not readily react with the amine under these conditions.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]
-
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine (p-toluidine), rendering it non-nucleophilic and halting the reaction.[2][4]
-
Solution: A base must be added to scavenge the HCl produced. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used.[5] An excess of the base (typically 1.1-1.5 equivalents) is recommended to ensure complete neutralization.
-
-
Improper Reagent Stoichiometry: Using an incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the acylating agent (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable amine.[2]
-
-
Low Reaction Temperature: While the reaction is exothermic, insufficient thermal energy may lead to a slow reaction rate.
Q2: I'm observing the formation of a significant amount of a white precipitate that is not my product. What is it?
A2: The white precipitate is most likely the hydrochloride salt of the base you are using (e.g., triethylammonium chloride if you are using triethylamine). This is a normal consequence of the base neutralizing the HCl byproduct. This salt is typically insoluble in common organic solvents like dichloromethane (DCM) and will be removed during the workup.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2]
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (p-toluidine and 3-chloropropionyl chloride). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is considered complete when the starting amine is no longer visible on the TLC plate.
Q4: What are the potential side reactions, and how can I minimize them?
A4: The primary side reaction of concern is diacylation, where the initially formed amide is acylated again. However, this is generally less favorable for aromatic amines under standard conditions. Another potential issue is the polymerization of 3-chloropropionyl chloride, especially if exposed to moisture or high temperatures.
-
Minimization Strategies:
-
Controlled Addition: Add the 3-chloropropionyl chloride dropwise to the solution of p-toluidine and base at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.[1]
-
Proper Stoichiometry: Avoid a large excess of the acylating agent.[2]
-
Anhydrous Conditions: As mentioned before, strictly anhydrous conditions will prevent the hydrolysis of the acyl chloride.[2]
-
Q5: What is the best way to purify the final product?
A5: Purification can typically be achieved through the following methods:
-
Aqueous Workup: After the reaction is complete, the mixture is usually washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride (as the carboxylate salt), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.[3]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1]
-
Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel is a reliable alternative.[1]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
p-Toluidine
-
3-Chloropropionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add p-toluidine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of p-toluidine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A typical experimental workflow for the synthesis of this compound.
IV. Data Summary
The following table summarizes typical reaction parameters for the N-acylation of aromatic amines with 3-chloropropionyl chloride.
| Parameter | Recommended Value | Rationale |
| p-Toluidine | 1.0 equivalent | Limiting reagent |
| 3-Chloropropionyl chloride | 1.1 - 1.2 equivalents | Ensures complete consumption of the amine |
| Base (e.g., Triethylamine) | 1.2 - 1.5 equivalents | Neutralizes the HCl byproduct |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants, relatively inert |
| Temperature | 0 °C to room temperature | Controls initial exotherm, then drives to completion |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion |
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from
-
BenchChem. (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine. Retrieved from
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from
-
BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Retrieved from
-
EvitaChem. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970). Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Retrieved from
Sources
Technical Support Center: Purification of 3-chloro-N-(4-methylphenyl)propanamide
Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide for the purification of crude 3-chloro-N-(4-methylphenyl)propanamide. It offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities in your crude product. This compound is typically synthesized via the acylation of p-toluidine with 3-chloropropanoyl chloride. The primary impurities arise from starting materials, side reactions, and subsequent workup steps.
Common Impurities and Their Origins:
-
Unreacted p-toluidine: A basic impurity resulting from incomplete reaction.
-
Unreacted 3-chloropropanoyl chloride: Highly reactive; more commonly observed as its hydrolysis product.
-
3-chloropropanoic acid: An acidic impurity formed by the hydrolysis of 3-chloropropanoyl chloride upon exposure to water.
-
p-toluidine hydrochloride: A salt formed if an acid scavenger (base) is insufficient or if the reaction mixture is quenched with acid while excess p-toluidine is present.
-
Diacylated p-toluidine: A potential byproduct if reaction conditions are not carefully controlled, leading to the formation of N-(3-chloropropanoyl)-N-(4-methylphenyl)propanamide.
Below is a diagram illustrating the primary reaction and the formation pathways of key impurities.
troubleshooting low yield in propanamide synthesis
Welcome to the technical support center dedicated to troubleshooting low-yield issues in propanamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of this fundamental amide. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthetic strategies.
Section 1: Synthesis from Propanoic Acid
The direct amidation of propanoic acid with ammonia is a common route, but not without its challenges. High temperatures are often required to drive the dehydration, and the initial acid-base reaction can complicate the process.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My reaction of propanoic acid and ammonia is not producing any propanamide, or the yield is very low. What is the likely cause?
A1: The most common issue is the formation of a stable ammonium propanoate salt, which is a result of a rapid acid-base reaction between propanoic acid and ammonia.[2][4][5] This salt is unreactive towards amide formation at low temperatures. To overcome this, significant heating (often above 100°C) is required to drive off water and facilitate the nucleophilic attack of ammonia on the carbonyl carbon.[1][2][3][4] If you are not observing any product, it's likely your reaction temperature is insufficient to overcome the activation energy for the dehydration of the ammonium salt.
Q2: I'm observing a significant amount of unreacted propanoic acid even after prolonged heating. How can I improve the conversion?
A2: Incomplete conversion, even at high temperatures, can be due to several factors:
-
Inefficient Water Removal: The formation of propanamide from ammonium propanoate is a reversible equilibrium reaction.[3][6] The presence of water will shift the equilibrium back towards the starting materials. Ensure your reaction setup includes an efficient method for water removal, such as a Dean-Stark apparatus or by performing the reaction in a sealed vessel at a temperature high enough to favor the forward reaction. A patented industrial process utilizes a rectifying column to continuously remove water and excess ammonia.[7][8]
-
Suboptimal Temperature: While high temperatures are necessary, excessively high temperatures can lead to side reactions and degradation. The optimal temperature range for this reaction is typically between 160-180°C.[1]
-
Insufficient Ammonia: Although an acid-base reaction occurs, ensuring a sufficient excess of ammonia can help drive the reaction towards the product.
Q3: Are there milder alternatives to the high-temperature direct amidation of propanoic acid?
A3: Absolutely. For temperature-sensitive substrates or to avoid harsh conditions, the use of coupling agents is the preferred method for amide bond formation from carboxylic acids.[4][9][10] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions, often at room temperature.[4]
Common coupling agents include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][11] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12]
-
Other Coupling Reagents: A wide variety of modern coupling reagents exist, many of which were developed for peptide synthesis and offer high efficiency and suppression of side reactions.[12][13]
Troubleshooting Workflow for Propanoic Acid Amidation
Caption: Troubleshooting logic for low yield in direct amidation.
Experimental Protocol: Propanamide Synthesis using EDC Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve propanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes. To suppress potential side reactions, an additive like 1-hydroxybenzotriazole (HOBt) can be included.[14]
-
Amine Addition: Slowly add a solution of ammonia (e.g., ammonia in dioxane or aqueous ammonia, 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[14] The crude propanamide can be further purified by recrystallization or column chromatography.[7][15]
Section 2: Synthesis from Propanoyl Chloride
The reaction of propanoyl chloride with ammonia is a rapid and often high-yielding method for propanamide synthesis.[9][16] However, the high reactivity of acyl chlorides can also lead to side reactions if not properly controlled.[17]
Frequently Asked Questions (FAQs)
Q1: My reaction of propanoyl chloride and ammonia gave a low yield. What could be the problem?
A1: While this reaction is generally efficient, low yields can result from a few key issues:
-
Hydrolysis of Propanoyl Chloride: Propanoyl chloride is highly reactive towards nucleophiles, including water.[17][18][19] If your reagents or solvent are not anhydrous, a significant portion of the acyl chloride can be hydrolyzed back to propanoic acid, which will not react under these conditions.[14][20] Always use anhydrous solvents and freshly distilled or high-purity propanoyl chloride.
-
Stoichiometry: The reaction between propanoyl chloride and ammonia produces one equivalent of hydrochloric acid (HCl).[21] This HCl will react with one equivalent of ammonia to form ammonium chloride, rendering it non-nucleophilic. Therefore, at least two equivalents of ammonia are required for the reaction to go to completion.[16]
-
Temperature Control: The reaction is highly exothermic.[22] If the ammonia is added too quickly without adequate cooling, side reactions can occur, and the product may degrade. It is advisable to perform the addition of ammonia at a reduced temperature (e.g., in an ice bath).
Q2: I observe a white precipitate in my reaction mixture. What is it?
A2: The white precipitate is most likely ammonium chloride (NH₄Cl), formed from the reaction of the HCl byproduct with excess ammonia.[16] This is a normal and expected observation in this reaction. The ammonium chloride can be removed by filtration or by washing with water during the workup.
Reaction Mechanism: Propanoyl Chloride and Ammonia
Caption: Nucleophilic acyl substitution of propanoyl chloride.
Section 3: Common Side Reactions and Impurities
Understanding potential side reactions is crucial for troubleshooting and optimizing the synthesis of propanamide.
Frequently Asked Questions (FAQs)
Q1: I'm concerned about over-dehydration of my propanamide. Is this a common issue?
A1: Yes, under harsh dehydrating conditions (e.g., using strong dehydrating agents like P₂O₅ or SOCl₂), propanamide can be further dehydrated to form propionitrile.[23] This is a known side reaction, particularly if the goal is to synthesize the nitrile from the carboxylic acid. If you are isolating a liquid with a lower boiling point than expected for propanamide, and your IR spectrum shows a characteristic nitrile peak (~2250 cm⁻¹), this side reaction may be occurring.
Q2: Can propanamide degrade under basic conditions?
A2: Yes, propanamide can undergo the Hofmann rearrangement in the presence of a strong base (like NaOH or KOH) and bromine.[24][25][26] This reaction converts the primary amide into a primary amine with one less carbon atom, in this case, ethylamine.[6][27] While this is a synthetically useful reaction, it can be an undesired side reaction if basic and oxidizing conditions are used during workup or purification. The intermediate in this reaction is an isocyanate.[24][25][26][27]
| Side Reaction | Reagents/Conditions | Byproduct |
| Dehydration | Strong dehydrating agents (P₂O₅, SOCl₂), high heat | Propionitrile |
| Hofmann Rearrangement | Br₂ and strong base (e.g., NaOH) | Ethylamine |
| Hydrolysis | Water (especially with acid or base catalysis) | Propanoic Acid |
Q3: What are some common process-related impurities I should look for?
A3: Besides byproducts from side reactions, common impurities include unreacted starting materials such as propanoic acid or ammonium propanoate.[28] Residual solvents used during synthesis or purification can also be present in the final product.[28] Techniques like HPLC, GC-MS, and NMR are effective for identifying and quantifying these impurities.[28]
References
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Master Organic Chemistry. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
Hofmann rearrangement - Wikipedia. [Link]
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry - ACS Publications. (2017-08-07). [Link]
-
Synthesis of amides from carboxylic acids - Química Organica.org. [Link]
-
Propanoic Acid reacts with NH₃ CH₃CH₂COOH + NH₃ → CH₃CH₂CONH₂ + H₂O | Filo. (2025-09-15). [Link]
-
What reagents can be used to synthesize propionamide? - AI for Science - Quora. [Link]
-
Synthesis of Amides - Organic Chemistry - Jack Westin. [Link]
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. (2021-11-24). [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017-09-19). [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
What is the reaction mechanism for converting propanoic acid (\mathrm{CH_.. - Filo. (2025-07-15). [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025-06-23). [Link]
-
Hofmann Rearrangement - Chemistry Steps. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hoffmann bromamide degradation reaction (video) - Khan Academy. [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications - NIH. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023-01-22). Chemistry LibreTexts. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Question: 2. Provide a detailed, stepwise mechanism for the reaction of propanoyl chloride with ammonia to produce propanamide. NH NH2 - Chegg. (2021-05-02). [Link]
-
Reaction of propanoyl chloride, ammonia - Reactory. (2023-02-02). [Link]
-
hich of the following reagents could be used to produce propanamide. CH_3CH_2CONH_2 ? A Am [Chemistry] - Gauth. [Link]
- CN104987297A - Preparation method for propanamide - Google P
-
Propanamide - Wikipedia. [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis - ACS Publications. (2021-06-07). [Link]
-
Provide a detailed, stepwise mechanism for the reaction of propanoyl chloride with ammonia. | Homework.Study.com. [Link]
-
Why did my amide syntesis does not work? - ResearchGate. (2021-04-14). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015-11-05). [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021-10-20). [Link]
-
Which is the best method for purifying N-Phenylpropanamide? : r/chemhelp - Reddit. (2017-03-19). [Link]
-
21.4: Chemistry of Acid Halides. (2024-09-30). Chemistry LibreTexts. [Link]
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. (2018-04-01). [Link]
-
How should I purify a complex, polar, amide reaction mixture? | Biotage. (2023-02-10). [Link]
-
Hydrolysis of an acid chloride - YouTube. (2020-09-30). [Link]
-
Synthesis and analysis of amides - Chemistry Education. [Link]
-
Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit. (2022-01-07). [Link]
-
Organic Chem Review: Predicting the Products of Amide Synthesis Reactions | Kaplan MCAT Prep - YouTube. (2019-09-13). [Link]
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- 3. Propanoic Acid reacts with NH₃ CH₃CH₂COOH + NH₃ → CH₃CH₂CONH₂ + H₂O | Filo [askfilo.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Preventing Byproduct Formation in the Acylation of p-Toluidine
Welcome to the technical support center for the acylation of p-toluidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-acetyl-p-toluidine (N-(4-methylphenyl)acetamide). The acylation of aromatic amines is a fundamental transformation, yet it is often plagued by byproduct formation that can complicate purification and reduce yields. This document provides in-depth, experience-based solutions to common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the acylation of p-toluidine. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Question 1: My final product is contaminated with a significant, less-polar byproduct. What is it and how can I prevent its formation?
Answer:
The most common less-polar byproduct is the diacylated p-toluidine, N,N-diacetyl-p-toluidine. Its formation is a classic example of over-acylation.
-
Root Cause Analysis: The nitrogen lone pair on the initially formed amide product (N-acetyl-p-toluidine) is delocalized by resonance with the carbonyl group, making it significantly less nucleophilic than the starting p-toluidine. However, under forcing conditions—such as high temperatures, prolonged reaction times, or a large excess of a highly reactive acylating agent (like acetyl chloride)—a second acylation can occur.
-
Preventative Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your acylating agent. A slight excess (e.g., 1.05 to 1.2 equivalents) is often sufficient to drive the reaction to completion without promoting diacylation.
-
Temperature Management: The reaction is often exothermic. Perform the addition of the acylating agent at a reduced temperature (e.g., in an ice bath, 0-10 °C) to moderate the reaction rate and improve selectivity.
-
Choice of Acylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and is often the preferred reagent for achieving clean mono-acylation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the p-toluidine starting material. Once the starting material is consumed, proceed with the workup promptly to avoid over-acylation.
-
Question 2: The reaction mixture or isolated product has a pink, brown, or dark color. What causes this, and how can I obtain a clean, white product?
Answer:
The formation of colored impurities is typically due to the oxidation of the p-toluidine starting material. Aromatic amines are susceptible to oxidation, which can form highly colored azo or azoxy compounds.
-
Root Cause Analysis: Trace impurities in the starting material, exposure to atmospheric oxygen, or excessive heat can initiate oxidation pathways. The resulting chromophores can be difficult to remove from the final product.
-
Preventative & Remedial Strategies:
-
Purify the Starting Material: If your p-toluidine is discolored (i.e., not a white or off-white solid), consider purifying it before use by recrystallization or sublimation.
-
Inert Atmosphere: For highly sensitive reactions or when aiming for the highest purity, running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with oxygen.
-
Purification via Recrystallization: The most effective way to remove colored impurities is through recrystallization of the crude N-acetyl-p-toluidine. A mixed solvent system, such as ethanol/water, is often effective. For stubborn colors, you can add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and the adsorbed impurities.
-
Question 3: My yield is unexpectedly low, even though TLC shows all the p-toluidine is consumed. Where did my product go?
Answer:
Low yield in the absence of remaining starting material points to one of two primary issues: hydrolysis of the acylating agent or mechanical losses during workup.
-
Root Cause Analysis:
-
Hydrolysis: Acylating agents like acetic anhydride and acetyl chloride react readily with water. If your glassware, solvents, or starting materials are not anhydrous, a significant portion of the acylating agent will be consumed by reacting with water to form acetic acid, leaving insufficient reagent to acylate the p-toluidine.
-
Protonation of Amine: When using a highly reactive acylating agent like acetyl chloride, the hydrochloric acid (HCl) byproduct will protonate the unreacted p-toluidine. This forms the p-toluidinium salt, which is not nucleophilic and will not react, effectively halting the acylation.
-
Workup Issues: The product, N-acetyl-p-toluidine, has some solubility in water, especially if the water is not kept cold during filtration. Washing with excessive amounts of water or using water that is not ice-cold can lead to significant product loss.
-
-
Solutions for Maximizing Yield:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Ensure your p-toluidine is dry before starting.
-
Use a Base: When using acetyl chloride, it is essential to include a base like pyridine or triethylamine to scavenge the HCl byproduct. When using acetic anhydride, a milder base like sodium acetate is often added to neutralize the acetic acid byproduct and buffer the reaction, ensuring the p-toluidine remains deprotonated and nucleophilic.
-
Optimized Workup: Quench the reaction by pouring it into ice-cold water to precipitate the product. Always wash the filtered solid with small portions of ice-cold water to minimize dissolution losses.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the acylating agent?
A slight excess, typically 1.05 to 1.2 molar equivalents relative to the p-toluidine, is recommended. This helps ensure all the starting amine reacts without introducing a large excess that could lead to diacylation or complicate purification.
Q2: Which is a better acylating agent: acetyl chloride or acetic anhydride?
Both are effective, but they have different practical considerations.
-
Acetic Anhydride: Generally preferred for this reaction. It is less reactive, easier to handle, and the acetic acid byproduct is less corrosive and easier to manage than HCl.
-
Acetyl Chloride: More reactive, which can lead to faster reaction times but also increases the risk of side reactions like diacylation. Its use necessitates the addition of a base to neutralize the strong acid byproduct, HCl.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | High |
| Byproduct | Acetic Acid (CH₃COOH) | Hydrochloric Acid (HCl) |
| Base Required | Recommended (e.g., NaOAc) | Essential (e.g., Pyridine) |
| Handling | Easier, less fuming | More hazardous, fumes in air |
Q3: What is the role of sodium acetate in the reaction with acetic anhydride?
Sodium acetate acts as a base to deprotonate any p-toluidinium ions that may form from the acetic acid byproduct. This ensures that the p-toluidine remains in its free, nucleophilic form, allowing the reaction to proceed to completion.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture alongside your p-toluidine starting material on a silica gel plate. A typical eluent system is 4:1 Hexane:Ethyl Acetate. The product, N-acetyl-p-toluidine, will be more polar than the diacylated byproduct but less polar than the p-toluidine starting material. The reaction is complete when the spot corresponding to p-toluidine is no longer visible.
Visualizing the Reaction and Troubleshooting
To better understand the process, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common problems.
Caption: Key reaction pathways in the acylation of p-toluidine.
stability issues of 3-chloro-N-(4-methylphenyl)propanamide in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 3-chloro-N-(4-methylphenyl)propanamide in Solution
Introduction
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to address the stability challenges you may encounter when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity of your experimental outcomes.
This document moves beyond a simple checklist, offering causal explanations for experimental choices and providing self-validating protocols. We are committed to upholding the highest standards of scientific integrity, and as such, key mechanistic claims and protocols are supported by citations to authoritative sources.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might be facing during your experiments.
Q1: I'm observing a progressive loss of my compound in aqueous stock solutions over a short period. What is the likely cause?
A1: The most probable cause for the loss of this compound in aqueous solutions is chemical degradation. Two primary pathways are highly likely for a molecule with its structure: hydrolysis and intramolecular cyclization.
-
Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1] This process would break the molecule into 3-chloropropanoic acid and 4-methylaniline. The pH of your solution will significantly influence the rate of hydrolysis.[2][3]
-
Intramolecular Cyclization: The presence of a terminal chlorine atom on the propyl chain and a nucleophilic amide nitrogen creates the potential for an intramolecular reaction. This would result in the formation of a four-membered ring structure known as a β-lactam (1-(p-tolyl)azetidin-2-one).[4][5] This is a common reaction for 3-chloropropanamides.
To determine which pathway is dominant, you will need to use an analytical technique like HPLC to separate and identify the degradation products. Our recommended stability-indicating HPLC method is detailed in the "Experimental Protocols" section of this guide.
Q2: An unknown peak is appearing in my chromatograms, and its area increases over time. How can I identify it?
A2: The appearance of a new peak that grows over time is a classic sign of degradation. Based on the structure of this compound, this new peak is likely one of the degradation products mentioned in Q1.
Here is a logical workflow to identify this unknown peak:
Workflow for Degradant Identification
Caption: A logical workflow for the identification of unknown peaks in stability studies.
By systematically comparing the retention time of your unknown peak with those generated under specific stress conditions, you can deduce its origin. For example, if the peak is prominent under basic conditions, it is likely a product of base-catalyzed hydrolysis or cyclization. LC-MS analysis will provide the molecular weight, offering definitive evidence for the identity of the degradant.
Q3: My experimental results are inconsistent, especially when I prepare fresh solutions. What should I investigate?
A3: Inconsistent results are often rooted in un Fcontrolled variables affecting compound stability. Here's a checklist of factors to investigate:
-
pH of the Solution: Small variations in the pH of your buffers or even unbuffered water can lead to significant differences in degradation rates. Verify the pH of all your solutions before use.[2]
-
Temperature: Ensure that your solutions are stored at a consistent and appropriate temperature. Degradation reactions are generally accelerated at higher temperatures.[3] Avoid repeated freeze-thaw cycles, as this can also degrade some compounds.[6]
-
Light Exposure: Protect your solutions from light, especially UV light, as this can induce photodegradation.[3][7] Use amber vials or wrap your containers in aluminum foil.
-
Solvent Purity: Impurities in your solvents could potentially react with your compound. Use high-purity, HPLC-grade solvents.
-
Time Between Preparation and Use: The longer a solution sits, the more degradation can occur. For sensitive compounds, it is best practice to prepare solutions fresh before each experiment. If this is not feasible, conduct a short-term stability study in your experimental solvent to define a "use by" time.
Q4: How do I choose the right solvent to maximize the stability of my compound?
A4: The choice of solvent is critical. While aqueous buffers are often required for biological assays, for stock solutions, organic solvents are generally preferred.
-
Aprotic Organic Solvents: Solvents like DMSO, DMF, or acetonitrile are generally good choices for stock solutions as they are less likely to participate in hydrolysis. However, ensure they are anhydrous, as water content can still lead to degradation over time.[8]
-
Protic Organic Solvents: Solvents like methanol or ethanol can potentially react with the compound (solvolysis), although this is typically slower than hydrolysis.
-
Solubility vs. Stability: You must balance the need for solubility with the imperative for stability. If you must use a co-solvent system with water, aim to use the minimum amount of aqueous buffer necessary to achieve solubility.
A recommended approach is to perform a preliminary stability study in a few candidate solvents. Prepare solutions in DMSO, acetonitrile, and your final assay buffer, and monitor the purity by HPLC over a few days at your intended storage temperature.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The two most likely degradation pathways are hydrolysis of the amide bond and intramolecular cyclization to form a β-lactam.
Potential Degradation Pathways
Caption: The two primary degradation pathways for this compound.
What are the recommended storage conditions for solutions of this compound?
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or acetonitrile. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Aqueous Solutions: Due to lower stability, aqueous solutions should be prepared fresh before use. If storage is unavoidable, they should be kept at 2-8°C for the shortest time possible and protected from light. The optimal pH for stability should be determined experimentally.
How susceptible is this compound to oxidation and photodegradation?
-
Oxidation: While there are no obvious, highly susceptible sites for oxidation on the molecule, it is good practice to degas aqueous solutions and consider the use of antioxidants in formulation development if oxidative degradation is suspected. A forced degradation study using an oxidizing agent like hydrogen peroxide will confirm its susceptibility.[9]
-
Photodegradation: N-aryl amides can be sensitive to light.[7][10] It is crucial to protect solutions from light, especially during long experiments or when using plate readers that expose the samples to light for extended periods. A photostability study, as outlined in ICH guidelines, should be performed if the compound will be handled in light-exposed conditions.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of your analytical method.[11][12]
Objective: To generate degradation products under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
pH meter, heating block or oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 1 M NaOH. Incubate at room temperature (this reaction is often fast).
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Water. Incubate at 60°C.
-
Control: Water. Keep at room temperature.
-
-
Sampling: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples with mobile phase to an appropriate concentration and analyze using the stability-indicating HPLC method below. Aim for 5-20% degradation of the parent compound.[12]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.[13]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is essential to elute both the polar degradants and the less polar parent compound.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 245 nm (or λmax) | Monitor at the absorbance maximum of the parent compound for best sensitivity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
Perform a mass balance calculation to ensure that the sum of the parent compound and all degradation products is close to 100%, which helps to validate the method.[12]
Stability Study Workflow
Caption: A general workflow for conducting a stability study in solution.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Photodegradation of aryl sulfonamides: N-tosylglycine. (1999). Royal Society of Chemistry. Retrieved from [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025). ResearchGate. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mechanism of the Photoöxidation of Amides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
A Stability-Indicating RP-HPLC-UV Method for Determination and Chemical Hydrolysis Study of a Novel Naproxen Prodrug. (2017). SciSpace. Retrieved from [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ni‐Catalyzed Photochemical C−N Coupling of Amides with (Hetero)aryl Chlorides. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Recent advances in β-lactam synthesis. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Chemical Communications. Retrieved from [Link]
-
Synthesis of β-Lactams. (2020). Encyclopedia.pub. Retrieved from [Link]
-
3-Chloro-N-(4-sulfamoylphenyl)propanamide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of beta-lactams with pi electron-withdrawing substituents. (2025). ResearchGate. Retrieved from [Link]
-
Guidelines for Pharmaceutical Stability Study. (2021). SlideShare. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]
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- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
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- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 5. researchgate.net [researchgate.net]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 7. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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improving the crystal quality of 3-chloro-N-(4-methylphenyl)propanamide
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the crystallization of 3-chloro-N-(4-methylphenyl)propanamide. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the crystallization and properties of this compound.
Q1: What are the primary goals when crystallizing this compound in a pharmaceutical context?
A1: The primary goals are to achieve high purity, a consistent and stable crystalline form (polymorph), and a desirable crystal morphology (habit). High purity is essential to remove unreacted starting materials and by-products. Controlling polymorphism is critical because different crystal forms can exhibit varied physical properties, including solubility, melting point, and stability, which directly impact the drug's bioavailability and shelf life.[1][2][3] A uniform crystal habit, such as avoiding fine needles, is important for downstream processing, including filtration, drying, and formulation, as it affects properties like flowability and compaction.[4][5]
Q2: What is polymorphism and why is it a critical consideration for this compound?
A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[1][2][6] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[6] This variation can lead to significant differences in physicochemical properties. For a pharmaceutical intermediate like this compound, controlling the polymorphic form is crucial to ensure the final active pharmaceutical ingredient (API) has consistent and predictable performance. An unintended polymorphic transformation during manufacturing can lead to changes in drug efficacy or stability.[2]
Q3: What general class of solvents should I consider for the recrystallization of this amide?
A3: For amides, which are moderately polar, a range of solvents can be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. Good starting points include polar protic solvents like ethanol or isopropanol, polar aprotic solvents like acetonitrile or acetone, and esters like ethyl acetate.[7][8] Often, a mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) is required to achieve the optimal solubility profile.[9]
Q4: How can I assess the quality of the crystals I have produced?
A4: Crystal quality is assessed through a combination of techniques:
-
Visual Inspection: Microscopic examination can reveal crystal shape (morphology), size distribution, and the presence of agglomerates or amorphous material. Polarized light microscopy is particularly useful for identifying single crystals.[10]
-
Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) are used to quantify chemical purity by separating the target compound from impurities.
-
Structural Analysis: X-ray Powder Diffraction (XRPD) is the primary tool for identifying the crystalline phase (polymorph) and determining the degree of crystallinity.[11][12][13] Single Crystal X-ray Diffraction (SCXRD) can be used to definitively determine the crystal structure if a suitable single crystal can be grown.[11]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, detect polymorphic transitions, and identify the presence of solvates.[13]
Troubleshooting Guide: Common Crystallization Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: After cooling the solution, no crystals have formed.
-
Q: My solution is clear and has reached room temperature (or lower), but nothing has precipitated. What are the likely causes and solutions?
-
A: This is a very common issue, typically arising from two main causes: the use of too much solvent or the formation of a stable supersaturated solution.[14][15]
Solutions:
-
Induce Crystallization: First, try to initiate crystal growth from the supersaturated solution.
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystals to begin forming.[14][15]
-
Seeding: If available, add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[14][16]
-
-
Reduce Solvent Volume: If induction methods fail, it's highly likely that too much solvent was used.[15] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful to not evaporate too much, which could cause the compound to precipitate out of the hot solution.[14]
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
Cool to a Lower Temperature: If not already done, place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[15][17]
-
Problem 2: The compound has separated as an oil instead of crystals.
-
Q: Upon cooling, my compound formed a viscous liquid or oil at the bottom of the flask. What is "oiling out" and how can I prevent it?
-
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit as a liquid before reaching the nucleation point for crystallization.[9][15] This is often caused by a high level of impurities or cooling the solution too quickly.[15]
Solutions:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point, then attempt to cool the solution again, but much more slowly.[9]
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[9] Allow the flask to cool to room temperature on a benchtop, perhaps insulated with paper towels, before any further cooling in an ice bath. Very slow cooling can be achieved by leaving the flask on a hotplate that has been turned off.[15]
-
Change the Solvent System: The boiling point of your solvent may be too high relative to the melting point of your compound. Try a solvent with a lower boiling point. Alternatively, using a larger volume of a solvent in which the compound is less soluble can sometimes prevent this issue.[9]
-
Problem 3: The resulting crystals are very fine needles, making them difficult to handle.
-
Q: My crystallization yielded a mass of fine, needle-like crystals that are hard to filter and dry. How can I obtain more equant (block-like) crystals?
-
A: Needle-like morphology often results from very rapid crystal growth along one crystallographic axis.[4] This can be influenced by the solvent choice and the rate of cooling. The goal is to slow down the crystallization process to allow for more uniform growth on all crystal faces.[18]
Solutions:
-
Solvent Modification: The interaction between the solvent and the growing crystal faces has a profound impact on morphology.[19][20][21] Try a different solvent or a mixed-solvent system. Solvents that can disrupt the intermolecular interactions driving rapid growth in one direction may promote more uniform growth.[22]
-
Decrease Supersaturation/Cooling Rate: A high degree of supersaturation (achieved by rapid cooling or solvent evaporation) often leads to the formation of many small, needle-like crystals.[18] Slow down the cooling process significantly. A slower cooling rate reduces the driving force for crystallization, allowing fewer, larger, and often better-shaped crystals to form.[10]
-
Use Additives (Advanced): In some cases, small amounts of "tailor-made" additives that are structurally similar to the compound can be used. These additives can adsorb to specific crystal faces and inhibit growth in that direction, thereby altering the crystal habit.[4]
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol outlines a method for identifying a suitable solvent or solvent system for this compound.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude compound into several different test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Place the tubes that showed poor room-temperature solubility in a heating block or water bath. Continue adding the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Observe for crystal formation.
-
Cold Cooling: If no crystals form at room temperature, place the tubes in an ice bath for 15-20 minutes.
-
Evaluation: The best solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling. If no single solvent is ideal, proceed to test solvent pairs (e.g., dissolve in a "good" hot solvent and add a "poor" hot solvent until turbidity appears).[9]
Table 1: Candidate Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Amides |
| Water | 10.2 | 100 | Generally poor solubility for organics, but excellent as an anti-solvent with alcohols.[23] |
| Ethanol | 5.2 | 78 | A common and effective choice for moderately polar compounds.[7] |
| Isopropanol | 4.3 | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 6.2 | 82 | Often gives very good results for amides and can be an alternative to chromatography.[7][8] |
| Acetone | 5.4 | 56 | A strong solvent, may need an anti-solvent. Its volatility can be a challenge.[16] |
| Ethyl Acetate | 4.3 | 77 | Good for compounds of intermediate polarity. |
| Dichloromethane | 3.4 | 40 | Often a good solvent, but its low boiling point may require a co-solvent like hexane.[24][25] |
| Toluene | 2.3 | 111 | A non-polar option, may be suitable if impurities are highly polar. |
| Heptane/Hexane | 0.0 | 98 / 69 | Non-polar, primarily used as an anti-solvent.[23] |
Visualization of Workflows
Diagram 1: Troubleshooting Crystallization Failure
This diagram illustrates the decision-making process when crystals fail to form initially.
Caption: Relationship between experimental parameters and final crystal quality attributes.
References
- Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.
- MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- ScienceDirect. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
- PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.
- YouTube. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together.
- ACS Publications. (n.d.). Controlling Crystal Morphology of Anisotropic Zeolites with Elemental Composition.
- University of Delaware. (n.d.). Towards the control of crystal shape and morphology distributions in crystallizers.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MDPI. (n.d.). Crystal Morphology Prediction Models and Regulating Methods.
- ResearchGate. (2024, May 18). Crystal Morphology Prediction Models and Regulating Methods.
- RSC Publishing. (n.d.). Crystal growth and morphology control of needle-shaped organic crystals.
- MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
- BIOVIA. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
- PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization.
- ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing.
- Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen.
- ACS Publications. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- University of York. (n.d.). Problems with Recrystallisations.
- University of Geneva. (n.d.). Guide for crystallization.
- Durham University. (n.d.). Crystal Quality – A Practical Guide.
- BenchChem. (2025). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
- International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
- University of Calgary. (n.d.). RECRYSTALLISATION.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- PMC. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models.
- PMC - NIH. (n.d.). 3-Chloro-N-(4-sulfamoylphenyl)propanamide.
- ASO Analytik Service Obernburg. (n.d.). X-ray Analysis – Determine Crystal Structure & Phases.
- ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
- PMC - NIH. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide.
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 3-chloro-N-(4-methylphenyl)propanamide
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and resolving impurities in samples of 3-chloro-N-(4-methylphenyl)propanamide. The methodologies and insights provided herein are grounded in established analytical and synthetic chemistry principles to ensure scientific integrity and reliable outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, purification, and analysis of this compound in a direct question-and-answer format.
Q1: I'm seeing a significant peak corresponding to one of my starting materials in the final product's HPLC analysis. How can I address this?
A1: The presence of unreacted starting materials, typically 4-methylaniline or 3-chloropropionyl chloride (often observed as its hydrolysis product, 3-chloropropionic acid), is a common issue stemming from incomplete reaction.[1]
-
Causality & Solution: Amide bond formation requires precise stoichiometry and reaction conditions.[] To drive the reaction to completion, consider the following adjustments:
-
Stoichiometry: Ensure the acylating agent (3-chloropropionyl chloride) is used in a slight excess (e.g., 1.05-1.1 equivalents) to consume all the aniline. However, a large excess can lead to other impurities.
-
Reaction Time & Temperature: The reaction of an acyl chloride with an amine is typically fast, but insufficient reaction time or low temperatures can result in incomplete conversion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or a rapid HPLC quench until the limiting reagent is consumed.
-
Acid Scavenger: The reaction generates HCl as a byproduct, which protonates the starting amine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is critical to neutralize the HCl and maintain the reaction rate.[3][4]
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) during the workup will protonate any unreacted 4-methylaniline, making it water-soluble and easily removable by extraction into the aqueous phase.[5] Conversely, a basic wash (e.g., dilute NaHCO₃ or Na₂CO₃) will deprotonate any residual 3-chloropropionic acid, partitioning it into the aqueous layer.
-
Q2: My HPLC shows an unknown peak that doesn't correspond to starting materials. What could it be, and how do I identify it?
A2: Unknown peaks can originate from side reactions, product degradation, or even contamination from solvents or equipment. A systematic approach is required for identification.
-
Causality & Identification Workflow:
-
Hypothesize Potential Impurities: Based on the reaction, consider potential side products. A common byproduct is the hydrolysis of the amide product back to 3-chloropropionic acid and 4-methylaniline, especially if exposed to harsh acidic or basic conditions during workup.[1][6]
-
Employ Hyphenated Techniques: The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This technique provides the molecular weight of the impurity, which is a critical piece of information for determining its molecular formula and structure. High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition.[9]
-
Forced Degradation Studies: To confirm if the impurity is a degradation product, subject a pure sample of your compound to stress conditions (e.g., heat, acid, base, oxidation). If the unknown peak increases under these conditions, it strongly suggests it is a degradant.[7]
-
Isolation and NMR Spectroscopy: If the impurity is present at a significant level (>0.1%), isolation via preparative HPLC or careful column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[9][10]
-
Q3: My product yield is significantly lower after purification by column chromatography. What is causing this loss?
A3: Product loss during column chromatography can be attributed to several factors, often related to the acidic nature of standard silica gel.[11]
-
Causality & Solution:
-
Amide Hydrolysis: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive amides, especially when using polar protic solvents like methanol in the eluent.[11]
-
Irreversible Adsorption: The amide functional group can strongly interact with the silanol groups on the silica surface, leading to tailing peaks and incomplete elution.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with your eluent system containing a small amount of a basic modifier like triethylamine (~1%). This neutralizes the acidic sites.[12]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or florisil, particularly if your compound has shown sensitivity.[13]
-
Optimize Solvent System: Use an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that provides a good retention factor (Rf) of ~0.2-0.3 on TLC for optimal separation.[13] Avoid highly polar or reactive solvents if possible.
-
Consider Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization is often a more efficient and higher-yielding purification method than chromatography.[5][11]
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary analytical techniques for assessing the purity of this compound?
A: A combination of techniques is essential for a comprehensive purity profile.[14]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile organic impurities. A reverse-phase C18 column with a UV detector is a typical starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, such as residual solvents from the reaction or purification steps.[8][9][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the main compound and can be used for purity assessment by comparing the integrals of product signals to those of impurities.[14][16]
Q: What are the typical regulatory thresholds for impurities in an Active Pharmaceutical Ingredient (API)?
A: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides the standard thresholds for new drug substances. For a maximum daily dose of ≤ 2g/day, the key thresholds are:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% Any impurity observed at or above the identification threshold must be structurally characterized.[9]
Q: What is the most effective first-line strategy for purifying a crude sample of this compound?
A: For crystalline solids like many amides, recrystallization is often the most effective and scalable initial purification technique.[11] It relies on the difference in solubility between the desired compound and impurities in a chosen solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[17] Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or acetonitrile.[5][11][18]
Data Presentation
Table 1: Hypothetical Impurity Profile for this compound
| Potential Impurity | Potential Source | Structure | Analytical Method of Choice |
| 4-Methylaniline | Incomplete Reaction | CH₃-C₆H₄-NH₂ | HPLC-UV, GC-MS |
| 3-Chloropropionic Acid | Hydrolysis of starting material or product | Cl-CH₂CH₂-COOH | HPLC-UV (with acidic mobile phase) |
| N,N-Diacyl-4-methylaniline | Side Reaction (excess acyl chloride) | (ClCH₂CH₂CO)₂N-C₆H₄-CH₃ | HPLC-UV, LC-MS |
| Residual Solvents (e.g., DCM, Ethyl Acetate) | Synthesis/Purification | N/A | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for developing an impurity profiling method.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[9]
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying gram-scale quantities of the crude product.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of Hexanes and Ethyl Acetate is a good starting point.[13] Aim for an Rf value of ~0.25 for the desired product.
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Insert a cotton or glass wool plug at the bottom and add a small layer of sand.[19][20]
-
Dry pack the column with silica gel (230-400 mesh).
-
Carefully add the chosen eluent and use air pressure to push it through the column, ensuring no cracks form.[19]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.[12]
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Apply gentle air pressure to maintain a steady flow rate (e.g., ~2 inches/minute).[19]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Impurity Identification and Resolution Workflow
Caption: Decision tree for identifying and resolving impurities.
Genesis of Impurities in Synthesis
Caption: Potential sources of impurities during synthesis.
References
- BenchChem. (n.d.). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
- BenchChem. (n.d.). Technical Support Center: Optimizing Myristic Amide Synthesis.
- Journal of Pharmaceutical and Biomedical Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- PHARMACEUTICAL SCIENCES. (n.d.). Impurity profiling and drug characterization: backdrop and approach.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- US EPA. (2021). ANALYTICAL METHOD SUMMARIES.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
- University of Wisconsin-Madison. (n.d.). Flash Column Chromatography.
- ResearchGate. (2020). What is the best technique for amide purification?.
- BenchChem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- BenchChem. (n.d.). Technical Support Center: Impurity Profiling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Fisher Scientific. (n.d.). Amide Synthesis.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- SciTube. (2013). Column Chromatography (Purification).
- Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
- Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method.
Sources
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Technical Support Center: Navigating the Scale-Up Synthesis of N-Aryl Propanamides
Welcome to the Technical Support Center dedicated to the unique challenges encountered during the scale-up synthesis of N-aryl propanamides. This guide is structured for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot plant or manufacturing scale. Here, we move beyond theoretical chemistry to address the practical, real-world issues of process robustness, safety, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up N-aryl propanamide synthesis from the lab to a pilot plant?
Transitioning from milligram-to-gram scale to multi-kilogram production introduces complexities beyond simple volumetric increases.[1] The primary challenges are rooted in physical and chemical principles that behave differently at scale:
-
Mass and Heat Transfer: In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration. This can lead to an increase in side reactions and impurity formation. The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation from exothermic amide coupling reactions a critical safety and quality concern.[2]
-
Reagent Stoichiometry and Addition Rate: The controlled, slow addition of a reagent that is trivial in the lab becomes a major process parameter at scale. The rate of addition can directly influence the impurity profile and overall yield.
-
Choice of Reagents and Solvents: Reagents that are convenient at the lab scale, such as many common coupling agents, may be prohibitively expensive or generate significant waste streams at an industrial scale.[3][4] Similarly, solvents like chlorinated hydrocarbons are often avoided due to safety and environmental regulations.[4]
-
Process Safety: The potential for thermal runaway events becomes a significant hazard. A thorough understanding of the reaction's thermal profile is not just recommended but essential for safe operation.[2]
-
Impurity Profile Consistency: The manufacturing process can directly affect the purity profile of the Active Pharmaceutical Ingredient (API).[1] New impurities may appear at scale that were not observed in the lab, necessitating robust analytical monitoring and control.
Q2: How does the choice of coupling reagent critically impact the scalability of an N-aryl propanamide synthesis?
The choice of coupling reagent is one of the most critical decisions for a scalable process. While highly efficient reagents like HATU or PyBOP are common in medicinal chemistry, they are often unsuitable for large-scale manufacturing due to several factors.[4]
-
Cost and Atom Economy: Many modern coupling reagents have high molecular weights and are used in stoichiometric amounts, leading to poor atom economy and high cost per kilogram of the final product.[5] Reagents that generate water-soluble byproducts are preferred as they simplify purification.[6]
-
Safety Hazards: Benzotriazole-based reagents (e.g., HOBt, HATU) are known to have explosive properties, making their use on a large scale a significant safety risk.[4][5]
-
Byproduct Removal: The byproducts of the coupling reaction must be easily removable. For example, the isourea byproduct from carbodiimides like DCC can be difficult to remove, whereas the urea from the more water-soluble EDC is simpler to handle.
-
Regulatory Starting Materials: A more scalable and cost-effective approach often involves converting the carboxylic acid to a more reactive intermediate like an acid chloride or using a lower-cost coupling reagent like T3P® (n-propanephosphonic acid anhydride).[4][6]
Table 1: Comparison of Common Coupling Reagents for Scale-Up
| Coupling Reagent | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up |
| Acid Chlorides | High reactivity, low cost of activating agents (e.g., SOCl₂). | Generates corrosive HCl gas, can be moisture-sensitive. |
| T3P® | High reactivity, water-soluble byproducts, good safety profile, cost-effective.[6] | Often requires a base like pyridine, which has its own handling considerations.[6] |
| CDI | Byproducts (imidazole, CO₂) are easily removed. | Can be less reactive for hindered substrates. |
| EDC/DIC | Water-soluble urea byproduct (EDC), suitable for solid-phase (DIC).[7] | Can cause racemization, higher cost than acid chlorides.[6][7] |
| Phosphonium/Uronium Salts (PyBOP, HATU) | High efficiency, low racemization (with additives).[5][7] | Very poor atom economy, high cost, potential explosion hazard (benzotriazole moiety).[4][5] |
Q3: How do I establish a robust impurity profile for my scaled-up process according to regulatory expectations?
Impurity profiling is a critical component of any pharmaceutical development program.[8] Regulatory bodies like the ICH require that impurities above a certain threshold (typically 0.10% or a qualified limit) be identified, quantified, and monitored.[9][10]
-
Identify Potential Impurities: Systematically consider all potential sources of impurities. This includes unreacted starting materials, reagents, catalysts, byproducts from side reactions, and degradation products.[10][11]
-
Develop Validated Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling. Develop a stability-indicating method capable of separating the API from all known and potential impurities. Hyphenated techniques like LC-MS are invaluable for the identification of unknown impurities.[10]
-
Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps ensure your analytical method can detect potential degradants that may form during storage.[11]
-
Track Impurities Across Batches: Analyze batches produced at different scales (lab, pilot, commercial) to understand how the impurity profile changes. This helps identify process-related impurities that only appear at a larger scale.[12]
Troubleshooting Guides
Problem: My reaction yield dropped significantly upon scale-up, and I'm seeing incomplete conversion.
Q: We successfully synthesized our N-aryl propanamide at a 10g scale with 95% yield. Upon scaling to 1kg in a 20L reactor, the yield dropped to 65%, and HPLC analysis shows 25% unreacted starting amine. What are the common causes?
A: This is a classic scale-up challenge often rooted in mixing and mass transfer limitations. In a large vessel, achieving the same level of homogeneity as a small round-bottom flask is difficult.
Probable Causes & Troubleshooting Steps:
-
Inefficient Mixing: The activated carboxylic acid species is likely reacting with itself or degrading before it can find and react with the amine.
-
Solution: Evaluate and optimize the agitation parameters. Check the impeller type, position, and speed (RPM). A computational fluid dynamics (CFD) model can be invaluable here. Ensure there are no "dead zones" in the reactor where reactants are not being effectively mixed.
-
-
Slow Reagent Addition: If the coupling agent or activated species is added too quickly, it can lead to high local concentrations and side reactions. If added too slowly with poor mixing, it can degrade before reacting.
-
Solution: Optimize the addition rate. This is a critical process parameter that must be defined during process development. Consider subsurface addition to ensure the reagent is introduced into a well-mixed region of the reactor.
-
-
Temperature Gradients: Poor heat transfer can lead to localized hot or cold spots, affecting reaction kinetics.
-
Solution: Monitor the internal reaction temperature closely with multiple probes if possible. Ensure the reactor's heating/cooling jacket is functioning efficiently.
-
-
Incomplete Dissolution: Reactants or bases may not be fully dissolved at a larger scale, reducing their availability for reaction.
-
Solution: Verify the solubility of all components in the chosen solvent at the process concentration. You may need to increase the solvent volume or add a co-solvent.[13]
-
Troubleshooting Workflow: Low Conversion at Scale
Caption: A decision tree for troubleshooting low conversion in scaled-up reactions.
Problem: The enantiomeric excess (ee) of my chiral product is decreasing at scale.
Q: My synthesis involves a chiral α-substituted propanoyl chloride. In the lab, the product ee was >99%. At the kilogram scale, it has dropped to 92%. How can I prevent this racemization?
A: Racemization (or epimerization) at the α-carbon of a carbonyl is a well-known risk, especially under basic conditions.[6] This issue is often exacerbated at scale due to longer reaction times and potential temperature excursions.
Probable Causes & Troubleshooting Steps:
-
Base Strength and Stoichiometry: The base used to scavenge HCl can also facilitate the formation of a planar enolate intermediate, which leads to racemization.
-
Solution: Use the mildest base possible that is still effective. A non-nucleophilic, sterically hindered base is often preferred. The combination of T3P and pyridine has been shown to be very effective at minimizing epimerization.[6] Carefully control the stoichiometry of the base.
-
-
Elevated Temperature: Higher temperatures accelerate the rate of enolization and subsequent racemization.
-
Solution: Maintain strict temperature control. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Optimization studies have shown that lower temperatures suppress epimerization.[6]
-
-
Extended Reaction Time: The longer the activated acid is exposed to the reaction conditions before reacting with the amine, the greater the opportunity for racemization.
-
Solution: Optimize the process to minimize the lifetime of the activated intermediate. This could involve adding the amine promptly after the activation step or using a one-pot procedure where activation and coupling occur concurrently.
-
Protocol 1: Low-Epimerization Amide Coupling using T3P® and Pyridine
This protocol is adapted from a robust and scalable method known to minimize epimerization.[6]
-
Setup: Charge the reactor with the chiral carboxylic acid (1.0 equiv.), the N-aryl amine (1.1 equiv.), and a suitable solvent (e.g., ethyl acetate).
-
Inerting: Purge the reactor with an inert gas like nitrogen.
-
Cooling: Cool the reaction mixture to 0-5 °C. Strict temperature control is critical.
-
Base Addition: Add pyridine (2.0 equiv.) to the mixture while maintaining the low temperature.
-
T3P® Addition: Slowly add T3P® (50% solution in ethyl acetate, 1.2 equiv.) over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The exotherm must be carefully managed at scale.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor for completion using an in-process control (IPC) method like HPLC (typically 2-4 hours).
-
Work-up: Once complete, quench the reaction by adding water or dilute HCl. Separate the organic layer, wash with aqueous bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.
Process Safety & Hazard Assessment
Q: What are the key safety risks in N-aryl propanamide synthesis, and how can I mitigate them?
A: The primary safety risk is a thermal runaway reaction. Amide bond formation is exothermic, and if the heat generated exceeds the cooling capacity of the reactor, the reaction can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure.[2]
Hazard Identification & Mitigation Strategy:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) and adiabatic calorimetry (ARC) studies. These experiments measure the heat of reaction, the rate of heat release, and the maximum temperature and pressure of a runaway scenario. This data is essential for designing a safe process.
-
Identify "What If" Scenarios: Systematically evaluate potential process deviations that could lead to a hazardous situation.[2] Examples include:
-
Loss of cooling.
-
Incorrect reagent charge (wrong reagent or wrong amount).
-
Agitator failure.
-
Sudden, uncontrolled addition of a reactive reagent.
-
-
Design for Safety:
-
Cooling Capacity: Ensure the pilot plant reactor has sufficient cooling capacity to handle the heat output of the reaction, even under slight deviations.
-
Dosing Control: Use a reliable dosing pump for the addition of highly reactive reagents to prevent accidental over-charging.
-
Emergency Preparedness: Ensure the reactor is equipped with appropriate safety measures like a rupture disc or a relief valve. Develop a clear emergency shutdown procedure.
-
Decision Flowchart: Scale-Up Safety Assessment
Caption: A flowchart outlining critical safety assessment steps before scale-up.
References
- Reducing the Complexity of Commercial-Scale Amide Formation. (2013). Pharmaceutical Technology, 37(7).
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). European Journal of Organic Chemistry. [Link]
-
A green chemistry perspective on catalytic amide bond formation. (2017). UCL Discovery. [Link]
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances. [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Letters. [Link]
-
Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. (2023). Reaction Chemistry & Engineering. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
-
Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (2022). Chemistry – A European Journal. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. (2015). Indo American Journal of Pharmaceutical Research. [Link]
-
A Review on Significances of Impurity Profiling. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Drug Substances: Scale-Up Challenges. (2019). Contract Pharma. [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. (2023). ResearchGate. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). Scientia Pharmaceutica. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). ResearchGate. [Link]
-
Nanomedicine Scale-up Technologies: Feasibilities and Challenges. (2016). AAPS PharmSciTech. [Link]
-
Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. (2015). ResearchGate. [Link]
-
Synthesis of Rovafovir Etalafenamide (Part I): Active Pharmaceutical Ingredient Process Development, Scale-Up, and Impurity Control Strategy. (2021). Organic Process Research & Development. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). MDPI. [Link]
-
Identification of Significant Process Safety Risks in the Preparation of Methyl‑N‑cyanocarbamate. (2019). ACS Publications. [Link]
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pharmtech.com [pharmtech.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 3-chloro-N-(4-methylphenyl)propanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-chloro-N-(4-methylphenyl)propanamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Given that this compound is a specific analogue, this guide draws upon established principles from the degradation of structurally similar compounds, such as the widely studied herbicide propanil (3',4'-dichloropropionanilide), to provide a robust framework for your investigations.
I. Understanding the Predicted Degradation Profile
Based on its chemical structure—a halogenated propanamide with a substituted phenyl ring—this compound is susceptible to several degradation pathways. The primary routes of transformation are predicted to be hydrolysis, microbial degradation, and photodegradation. Each of these pathways can lead to a variety of degradation products, which may have distinct chemical properties and biological activities.
Predicted Primary Degradation Pathways
Below is a diagram illustrating the hypothesized primary degradation pathways of this compound. These pathways are inferred from the known degradation of analogous compounds and should be experimentally verified.
Caption: Hypothesized degradation pathways of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during your experimental work.
FAQs: General Experimental Design
Q1: I am starting my investigation into the degradation of this compound. Which degradation pathway should I investigate first?
A1: For a comprehensive understanding, it is advisable to initially assess the stability of the compound under hydrolytic conditions at different pH values (e.g., pH 4, 7, and 9). This will establish a baseline for its chemical stability. Concurrently, you can initiate microbial and photodegradation studies. The relative importance of each pathway will depend on the intended application and environmental conditions of interest. For instance, if the compound is a potential pharmaceutical, understanding its stability in aqueous solution is critical. If it is an agrochemical, microbial and photodegradation in soil and water are key.
Q2: How can I distinguish between abiotic hydrolysis and microbial degradation?
A2: To differentiate between these two pathways, it is essential to include sterile controls in your experimental setup. For microbial degradation studies in a specific medium (e.g., soil slurry, water sample), a parallel experiment should be conducted with a sterilized version of the same medium (e.g., autoclaved soil slurry or filter-sterilized water). Any degradation observed in the sterile control can be attributed to abiotic processes like hydrolysis, while a significantly faster rate of degradation in the non-sterile sample would indicate microbial activity.
FAQs: Analytical Methodology
Q3: What is the most suitable analytical technique for monitoring the degradation of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the recommended technique. HPLC-DAD allows for the quantification of the parent compound and any UV-active degradation products. For more definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is indispensable as it provides molecular weight and structural information.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradation products, but may require derivatization.
Q4: I am having trouble achieving good chromatographic separation of the parent compound and its potential degradation products. What can I do?
A4: Troubleshooting chromatographic separation involves a systematic approach:
-
Mobile Phase Optimization: Adjust the organic-to-aqueous ratio in your mobile phase. If using reversed-phase chromatography, increasing the aqueous component will increase the retention of nonpolar compounds. You can also experiment with different organic solvents (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, acetic acid, or ammonium acetate) to improve peak shape and selectivity.
-
Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C18, C8, phenyl-hexyl) or a different particle size for higher efficiency.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be highly effective in resolving compounds with a wide range of polarities.
FAQs: Hydrolysis Studies
Q5: My compound appears to be stable in aqueous solutions at neutral pH. Does this mean hydrolysis is not a significant degradation pathway?
A5: While stability at neutral pH is a key finding, it is important to assess stability under acidic and basic conditions as well. Amide bonds can be susceptible to acid- and base-catalyzed hydrolysis.[3] Therefore, conducting stability studies at a range of pH values (e.g., pH 4, 7, and 9) is crucial to fully characterize the hydrolytic stability of this compound.
Q6: I am observing the formation of 4-methylaniline in my hydrolysis experiments. How can I confirm its identity?
A6: The most reliable way to confirm the identity of a suspected degradation product is to compare its retention time and mass spectrum (if using LC-MS or GC-MS) with that of an authentic analytical standard of 4-methylaniline. If a standard is not available, high-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition. Further structural elucidation can be achieved using techniques like NMR spectroscopy if the degradation product can be isolated in sufficient quantity.
FAQs: Microbial Degradation Studies
Q7: I have inoculated a culture with this compound, but I am not observing any degradation. What could be the reason?
A7: Several factors could contribute to a lack of microbial degradation:
-
Acclimation Period: The microbial community may require an acclimation period to induce the necessary enzymes for degradation. These studies may need to be run for an extended period (weeks to months).
-
Toxicity: The parent compound or a degradation product might be toxic to the microorganisms at the concentration tested. Consider running the experiment at a lower concentration.
-
Lack of Capable Microorganisms: The microbial inoculum used may not contain organisms with the genetic potential to degrade the compound. It may be necessary to source inocula from environments with a history of exposure to similar compounds.
-
Nutrient Limitation: The growth medium may be lacking essential nutrients for microbial growth and metabolism. Ensure your medium is appropriately formulated.
-
Co-metabolism: Some compounds are only degraded in the presence of another primary substrate (co-metabolism). You could try adding a readily degradable carbon source to your culture.
Q8: How can I identify the microorganisms responsible for the degradation?
A8: Identifying the degrading organisms can be approached in several ways:
-
Enrichment Cultures: Sequentially transfer a small amount of the degrading culture to fresh medium containing the target compound as the sole carbon and energy source. This will enrich for the organisms capable of its degradation.
-
Isolation and Identification: Plate the enrichment culture onto solid media to obtain individual colonies, which can then be identified using techniques like 16S rRNA gene sequencing.
-
Metagenomics: For complex microbial communities, metagenomic analysis can be used to identify the microbial populations present and potentially identify genes associated with the degradation pathway.[4][5]
FAQs: Photodegradation Studies
Q9: What type of light source should I use for photodegradation studies?
A9: The choice of light source depends on the goal of your study. For environmentally relevant studies, a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters, is recommended. If you are investigating the susceptibility of the compound to specific wavelengths, you can use lamps that emit at specific UV ranges (e.g., UVA, UVB, or UVC).
Q10: I am observing rapid degradation of my compound in the light-exposed sample, but also some degradation in my dark control. What does this indicate?
A10: This observation suggests that both photodegradation and another degradation process (likely hydrolysis) are occurring simultaneously. The degradation in the dark control provides the rate of the non-photolytic process. The true rate of photodegradation is the difference between the degradation rate in the light-exposed sample and the degradation rate in the dark control.
III. Experimental Protocols
Protocol 1: Preliminary Hydrolytic Stability Assessment
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Spiking and Incubation: Spike the buffer solutions with the stock solution to a final concentration of 1-10 µg/mL. Ensure the volume of the organic solvent is minimal (typically <1% v/v) to avoid affecting the reaction.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC-DAD or LC-MS) to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.
Protocol 2: Aerobic Microbial Degradation in a Water-Sediment System
-
Sample Collection: Collect fresh water and sediment samples from a relevant environmental source.
-
System Setup: In replicate flasks, add a known amount of sediment and overlying water.
-
Sterile Control: Prepare a set of sterile control flasks by autoclaving the water-sediment mixture.
-
Spiking: Prepare a stock solution of the test compound and spike it into both the test and sterile control flasks.
-
Incubation: Incubate all flasks in the dark on a shaker at a constant temperature. Ensure aerobic conditions by leaving the flasks loosely capped or using foam stoppers.
-
Sampling: At various time intervals, sacrifice replicate flasks from both the test and control groups. Separate the water and sediment phases for analysis.
-
Extraction: Extract the compound and its degradation products from the water and sediment samples using an appropriate solvent and technique (e.g., solid-phase extraction for water, pressurized liquid extraction for sediment).
-
Analysis: Analyze the extracts by LC-MS/MS to quantify the parent compound and identify degradation products.
-
Data Interpretation: Compare the degradation rate in the test system to the sterile control to confirm microbial degradation. Identify and quantify the major degradation products.
IV. Data Presentation
Table 1: Example Data Summary for Hydrolytic Stability Study
| pH | Temperature (°C) | Half-life (days) | Primary Degradation Products |
| 4 | 25 | > 100 | Not observed |
| 7 | 25 | > 100 | Not observed |
| 9 | 25 | 58 | 4-methylaniline, 3-chloropropanoic acid |
| 7 | 50 | 85 | 4-methylaniline, 3-chloropropanoic acid |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
V. Visualization of Experimental Workflow
Workflow for Identification of Microbial Degradation Products
Caption: Workflow for identifying microbial degradation products.
VI. References
-
Extension Toxicology Network. (n.d.). Propanil. Retrieved from [Link]
-
Celis, R., et al. (2007). Rapid Degradation of Propanil in Rice Crop Fields. Journal of Agricultural and Food Chemistry, 55(14), 5696-5703.
-
U.S. National Library of Medicine. (n.d.). Propanil. PubChem. Retrieved from [Link]
-
California Environmental Protection Agency. (2000). Propanil Risk Characterization Document. Department of Pesticide Regulation. Retrieved from [Link]
-
Konstantinou, I. K., et al. (2001). Photodegradation of selected herbicides in various natural waters and soils under environmental conditions. Journal of Environmental Quality, 30(1), 121-130.
-
U.S. Environmental Protection Agency. (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]
-
Arora, P. K. (2015). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 14, 1-15.
-
U.S. National Library of Medicine. (n.d.). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Oanh, N. T., & Duc, H. D. (2021). Anaerobic Degradation of Propanil in Soil and Sediment Using Mixed Bacterial Culture. Current Microbiology, 78(4), 1499-1508.
-
HerbiGuide. (n.d.). Propanil. Retrieved from [Link]
-
Pinto, L. S., et al. (2012). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor. Journal of Hazardous Materials, 239-240, 149-156.
-
An, H., et al. (2022). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. mSystems, 7(4), e00350-22.
-
Im, J., et al. (2014). Microbial ecology of chlorinated solvent biodegradation. Environmental Microbiology, 16(8), 2379-2393.
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. epa.gov [epa.gov]
- 3. EXTOXNET PIP - PROPANIL [extoxnet.orst.edu]
- 4. Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial ecology of chlorinated solvent biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-chloro-N-(4-methylphenyl)propanamide and Its Analogs: A Guide for Researchers
In the dynamic field of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. The N-arylpropanamide scaffold has emerged as a privileged structure, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the biological activity of 3-chloro-N-(4-methylphenyl)propanamide and its key analogs, offering insights into their potential as antimicrobial, cytotoxic, and enzyme-inhibiting agents. While experimental data on the title compound remains limited in publicly accessible literature, a comparative analysis of its structurally related analogs provides valuable insights into the structure-activity relationships (SAR) that govern their biological profiles.
Chemical Structures and Key Analogs
The core structure of this compound consists of a propanamide backbone with a chlorine atom at the 3-position and a 4-methylphenyl (p-tolyl) group attached to the amide nitrogen. The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the phenyl ring. For this comparative guide, we will focus on the following key analogs:
-
This compound (1)
-
3-chloro-N-(4-chlorophenyl)propanamide (2)
-
3-chloro-N-(4-methoxyphenyl)propanamide (3)
-
3-chloro-N-(4-sulfamoylphenyl)propanamide (4)
Figure 2. Structure-Activity Relationship overview of 4-substituted 3-chloro-N-phenylpropanamide analogs.
The nature of the substituent at the 4-position of the phenyl ring plays a critical role in determining the biological activity profile:
-
Electron-withdrawing vs. Electron-donating Groups: The presence of an electron-withdrawing group like chlorine in compound 2 appears to be favorable for both antimicrobial and cytotoxic activities. In contrast, the effect of an electron-donating group like the methyl group in compound 1 is yet to be determined.
-
Hydrophobicity and Hydrophilicity: The hydrophobic nature of the methyl and chloro substituents may facilitate membrane permeability, which is crucial for antimicrobial and cytotoxic effects. Conversely, the more hydrophilic sulfamoyl group in compound 4 is key to its interaction with the active site of carbonic anhydrase. The methoxy group in compound 3 introduces a degree of polarity, and its impact on biological activity warrants further investigation.
-
Hydrogen Bonding Potential: The sulfamoyl group in compound 4 can act as both a hydrogen bond donor and acceptor, which is a critical feature for its binding to enzyme targets. The amide linkage common to all compounds also provides hydrogen bonding capabilities.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized protocols for assessing the key biological activities discussed.
General Synthesis of 3-chloro-N-(aryl)propanamides
Figure 3. General synthetic workflow for 3-chloro-N-(aryl)propanamides.
Step-by-step methodology:
-
Dissolve the appropriately substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an inert solvent like dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-chloro-N-(aryl)propanamide.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
-
The assay is based on the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate.
-
In a 96-well plate, add buffer (e.g., Tris-HCl), a solution of purified CA isoenzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion and Future Directions
While direct biological activity data for this compound is currently lacking, the comparative analysis of its analogs provides a strong rationale for its further investigation. The available evidence suggests that the 3-chloro-N-arylpropanamide scaffold is a promising starting point for the development of novel therapeutic agents.
Future research should focus on:
-
Synthesis and Biological Screening: The synthesis and comprehensive biological evaluation of this compound are of high priority to fill the current data gap.
-
Expansion of Analog Library: The synthesis and testing of a broader range of analogs with diverse substituents on the phenyl ring will provide a more detailed understanding of the structure-activity relationships.
-
Mechanism of Action Studies: For active compounds, elucidating the precise mechanism of action will be crucial for their further development as drug candidates.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its analogs. The provided protocols and SAR insights are intended to accelerate the discovery and development of new and effective therapeutic agents.
References
-
Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1559. [Link]
-
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]
A Comparative Guide to the definitive Validation of the Crystal Structure of 3-chloro-N-(p-tolyl)propanamide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel compounds, the potential for isomeric impurities necessitates a robust validation process. This guide provides an in-depth, comparative framework for the definitive validation of the crystal structure of 3-chloro-N-(p-tolyl)propanamide, a compound of interest in medicinal chemistry and materials science.
The primary challenge in the synthesis of 3-chloro-N-(p-tolyl)propanamide lies in the potential for the formation of its isomer, 2-chloro-N-(p-tolyl)propanamide, depending on the reaction conditions and starting materials. This guide will present a multi-faceted approach to not only confirm the desired 3-chloro structure but also to differentiate it from its 2-chloro counterpart, ensuring the integrity of subsequent research and development activities.
The Imperative of Isomer Differentiation
The seemingly subtle shift of a chlorine atom from the 3-position to the 2-position of the propanamide chain can have profound effects on the molecule's physicochemical properties, including its crystal packing, solubility, melting point, and ultimately, its biological activity. Therefore, relying on a single analytical technique is often insufficient for unequivocal structure elucidation. This guide advocates for a holistic approach, integrating data from multiple analytical techniques to build a comprehensive and self-validating picture of the molecular structure.
Synthesis of 3-chloro-N-(p-tolyl)propanamide and its Isomeric Reference
To perform a comparative validation, it is essential to have access to both the target molecule and its potential isomeric impurity. The following protocols outline the synthesis of both 3-chloro-N-(p-tolyl)propanamide and 2-chloro-N-(p-tolyl)propanamide.
Experimental Protocol: Synthesis of N-Aryl Propanamides
A general and reliable method for the synthesis of N-aryl amides involves the reaction of an appropriate acid chloride with an aniline derivative.[1][2]
Synthesis of 3-chloro-N-(p-tolyl)propanamide:
-
Reactants: 3-chloropropionyl chloride and p-toluidine.
-
Procedure: To a solution of p-toluidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 3-chloropropionyl chloride (1.1 equivalents) dropwise with stirring. An organic base such as triethylamine or pyridine (1.2 equivalents) is often added to scavenge the HCl byproduct. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with dilute acid, dilute base, and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of 2-chloro-N-(p-tolyl)propanamide (Reference Compound):
-
Reactants: 2-chloropropionyl chloride and p-toluidine.
-
Procedure: The procedure is analogous to the synthesis of the 3-chloro isomer, substituting 2-chloropropionyl chloride as the acylating agent.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides the most definitive determination of a molecule's crystal structure, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.[3][4] While obtaining suitable single crystals can be a challenge, the resulting data is unparalleled in its detail.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Crystallographic Data
| Parameter | 2-chloro-N-(p-tolyl)propanamide | Expected for 3-chloro-N-(p-tolyl)propanamide |
| Crystal System | Monoclinic | To be determined |
| Space Group | P21/c | To be determined |
| Key Bond Lengths (Å) | C-Cl: ~1.78 | C-Cl: ~1.79 (typical for a primary chloroalkane) |
| C=O: ~1.23 | C=O: ~1.23 | |
| N-C(amide): ~1.34 | N-C(amide): ~1.34 | |
| Key Torsion Angles (°) | C-C-N-C: ~179 | Expected to be near planar for the amide group |
Data for 2-chloro-N-(p-tolyl)propanamide is illustrative and based on typical values for similar structures.
The key differentiator in the crystal structure will be the position of the chlorine atom relative to the amide functionality. This will influence intermolecular interactions, such as hydrogen bonding and halogen bonding, leading to distinct crystal packing arrangements.
Complementary Validation Techniques
In the absence of a definitive single-crystal structure, or as a means of bulk sample verification, a combination of other analytical techniques is essential.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the crystalline nature of a bulk sample.[5][6] It provides a unique "fingerprint" for a crystalline solid, which can be compared to a theoretical pattern calculated from a known single-crystal structure or used for phase identification.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites.
-
Data Acquisition: The sample is mounted in a diffractometer, and an X-ray beam is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks.
A comparison of the PXRD patterns of the synthesized 3-chloro-N-(p-tolyl)propanamide and the 2-chloro isomer will reveal distinct differences in peak positions and intensities, reflecting their different crystal lattices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of atoms in a molecule in solution. Both ¹H and ¹³C NMR will provide definitive evidence for the position of the chlorine atom.
Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) for 3-chloro isomer | Expected Chemical Shift (δ, ppm) for 2-chloro isomer | Multiplicity |
| N-H | ~8.0-8.5 | ~8.0-8.5 | singlet (broad) |
| Aromatic-H | ~7.1-7.5 | ~7.1-7.5 | multiplet |
| -CH₂-Cl | ~3.8 | - | triplet |
| -CO-CH₂- | ~2.8 | - | triplet |
| -CH(Cl)- | - | ~4.5 | quartet |
| -CH₃ (tolyl) | ~2.3 | ~2.3 | singlet |
| -CH(Cl)-CH₃ | - | ~1.8 | doublet |
The key diagnostic signals will be the triplet at ~3.8 ppm for the -CH₂-Cl group and the triplet at ~2.8 ppm for the -CO-CH₂- group in the 3-chloro isomer. In contrast, the 2-chloro isomer will exhibit a quartet at ~4.5 ppm for the -CH(Cl)- proton and a doublet at ~1.8 ppm for the adjacent methyl group.[7][8][9][10]
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) for 3-chloro isomer | Expected Chemical Shift (δ, ppm) for 2-chloro isomer |
| C=O | ~170 | ~168 |
| Aromatic-C | ~120-140 | ~120-140 |
| -CH₂-Cl | ~40 | - |
| -CO-CH₂- | ~45 | - |
| -CH(Cl)- | - | ~55 |
| -CH₃ (tolyl) | ~21 | ~21 |
| -CH(Cl)-CH₃ | - | ~22 |
The distinct chemical shifts of the aliphatic carbons, particularly the carbon bearing the chlorine atom, will provide unambiguous confirmation of the isomer.[11][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. While the FTIR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region can be used for differentiation.
Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Secondary amide, typically a single sharp peak |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-3000 | |
| C=O Stretch (Amide I) | 1630-1680 | Strong absorption |
| N-H Bend (Amide II) | 1515-1570 | Strong absorption |
| C-Cl Stretch | 600-800 | May be difficult to assign definitively |
The overall pattern of peaks in the fingerprint region (below 1500 cm⁻¹) will be unique to each isomer and can be used for confirmation when compared to a reference spectrum.[14][15][16][17]
Comparative Analysis Summary
| Technique | Key Differentiating Feature for 3-chloro-N-(p-tolyl)propanamide |
| SCXRD | Definitive atomic coordinates showing the chlorine atom on the 3-position of the propanamide chain. |
| PXRD | A unique diffraction pattern distinct from that of the 2-chloro isomer. |
| ¹H NMR | Presence of two triplets in the aliphatic region (~3.8 and ~2.8 ppm). |
| ¹³C NMR | Presence of signals for -CH₂-Cl (~40 ppm) and -CO-CH₂- (~45 ppm). |
| FTIR | A unique fingerprint region that matches the reference for the pure 3-chloro isomer. |
Conclusion: A Self-Validating Approach
The definitive validation of the crystal structure of 3-chloro-N-(p-tolyl)propanamide, particularly in the presence of its potential 2-chloro isomer, requires a multi-technique, comparative approach. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, its application is not always feasible. In such cases, the synergistic use of powder X-ray diffraction, ¹H and ¹³C NMR spectroscopy, and FTIR spectroscopy provides a robust and self-validating framework for structural confirmation. By comparing the experimental data of the synthesized compound with that of a known isomeric standard, researchers can confidently establish the identity and purity of their target molecule, ensuring the integrity and reliability of their scientific endeavors.
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A Comparative Guide to Propanamide Derivatives as Enzyme Inhibitors: From Bench to Insight
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, propanamide derivatives have emerged as a particularly promising class of molecules, demonstrating remarkable efficacy against a diverse range of enzymatic targets.[1] This guide offers a comprehensive comparative analysis of propanamide derivatives, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to navigate this burgeoning field.
We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, present detailed protocols for their evaluation, and illuminate the mechanistic pathways through which they exert their effects. This guide is designed not as a rigid template, but as a dynamic resource, structured to foster a deep understanding of the causality behind experimental choices and to ensure the scientific integrity of your research.
Comparative Analysis of Propanamide Derivatives
The therapeutic potential of propanamide derivatives is best illustrated through a direct comparison of their inhibitory activities against key enzyme targets. The following sections provide a quantitative analysis of their performance, highlighting the structural nuances that dictate potency and selectivity.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
Propanamide derivatives have been extensively investigated as inhibitors of cholinesterases, enzymes pivotal in the regulation of cholinergic neurotransmission.[2] Their inhibition is a key strategy in the management of Alzheimer's disease.[2]
| Compound ID | Target Enzyme | IC50 (µM) | Source |
| Phenylpyridazine-Containing Propanamides | |||
| 5f | Acetylcholinesterase (AChE) | 0.11 | [1] |
| 5h | Acetylcholinesterase (AChE) | 0.11 | [1] |
| 5d | Acetylcholinesterase (AChE) | 0.16 | [1] |
| 6d | Acetylcholinesterase (AChE) | 0.59 | [1] |
| 5d | Butyrylcholinesterase (BChE) | 9.80 | [1] |
| 6d | Butyrylcholinesterase (BChE) | 1.48 | [1] |
| 2-Aminothiazole-Based Propanamides | |||
| 3e | Acetylcholinesterase (AChE) | Most Potent in Series | [2] |
| 2a | Acetylcholinesterase (AChE) | 12.83 | [2] |
| 2d | Butyrylcholinesterase (BChE) | 16.02 | [2] |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | |||
| C4 | Acetylcholinesterase (AChE) | 0.01067 | [3] |
| N4 | Acetylcholinesterase (AChE) | 0.01214 | [3] |
| B4 | Acetylcholinesterase (AChE) | 0.01542 | [3] |
| - | Butyrylcholinesterase (BChE) | 0.03274 - 0.06668 | [3] |
Table 1: Cholinesterase Inhibitory Activity of Various Propanamide Derivatives. The IC50 values demonstrate the potent inhibition of AChE by several propanamide derivatives, with some compounds exhibiting nanomolar efficacy.[1][3] The data also highlights the potential for selectivity between AChE and BChE, a critical factor in minimizing off-target effects.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Its inhibition is a promising therapeutic strategy for pain and inflammation.[4] Propanamide-based structures have yielded potent FAAH inhibitors.[4]
| Compound Series | Target Enzyme | Potency Range | Inhibition Mode | Source |
| N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamides | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar to Micromolar | Competitive or Non-competitive | [4] |
Table 2: Inhibitory Activity of Propanamide Derivatives against FAAH. This class of compounds demonstrates significant potency, with slight structural modifications influencing the mode of inhibition, a crucial aspect for drug development.[4]
Urease and Cyclooxygenase-2 (COX-2) Inhibitors
Recent studies have explored propanamide-sulfonamide conjugates as dual inhibitors of urease and COX-2, enzymes implicated in bacterial infections and inflammation, respectively.[5]
| Compound Conjugate | Target Enzyme | IC50 (µM) | % Inhibition (at 10 µM) | Source |
| Naproxen-sulfaguanidine | Urease | 5.06 ± 0.29 | - | [5] |
| Naproxen-sulfathiazole | Urease | 5.82 ± 0.28 | - | [5] |
| Naproxen-sulfanilamide | Urease | 6.69 ± 0.11 | - | [5] |
| Naproxen-sulfamethoxazole | COX-2 | - | 75.4% | [5] |
Table 3: Dual Inhibitory Activity of Propanamide-Sulfonamide Conjugates. These conjugates exhibit potent, competitive inhibition of urease and significant inhibition of COX-2, showcasing the potential of a multi-target therapeutic approach.[5]
Mechanistic Insights and Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[6] For propanamide derivatives, SAR studies have revealed key insights:
-
For Cholinesterase Inhibitors: The nature and position of substituents on the aromatic rings play a crucial role in determining potency and selectivity.[2] Molecular docking studies suggest that these compounds can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed inhibition pattern.[2]
-
For FAAH Inhibitors: Modifications to the heteroaryl and phenyl rings of the propanamide scaffold can switch the inhibition mechanism from competitive to non-competitive.[4] This highlights the sensitivity of the enzyme's active site to the inhibitor's conformation.
-
For Urease and COX-2 Inhibitors: The conjugation of a propanamide-containing NSAID (naproxen) with various sulfa drugs demonstrates that the sulfonamide moiety significantly influences the inhibitory potency against urease.[5]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are essential. The following section outlines a generalized, yet detailed, protocol for assessing the enzyme inhibitory activity of propanamide derivatives, using a cholinesterase assay as an example.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methodologies for determining cholinesterase inhibition.[2]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Propanamide derivative test compounds
-
Donepezil or Galantamine (Reference inhibitor)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solutions: Prepare stock solutions of ATCI and BTCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Test Compound Solutions: Prepare a series of dilutions of the propanamide derivatives in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
3. Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BChE) to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
5. Controls:
-
Positive Control: A known cholinesterase inhibitor (e.g., Donepezil).
-
Negative Control: Buffer and solvent without the test compound.
-
Blank: All reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key processes.
Caption: General experimental workflow for the synthesis and biological evaluation of new bioactive propanamide derivatives.[1]
Caption: Mechanism of action for propanamide-based acetylcholinesterase inhibitors in enhancing cholinergic signaling.[1]
Caption: A logical workflow for identifying selective propanamide-based enzyme inhibitors from a compound library.
Conclusion
Propanamide derivatives represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential across a range of diseases. This guide has provided a comparative analysis of their efficacy against key enzyme targets, detailed the experimental protocols for their evaluation, and offered insights into their mechanisms of action. By integrating quantitative data, step-by-step methodologies, and visual representations of complex processes, we aim to empower researchers to accelerate their discovery and development efforts in this exciting field. The continued exploration of the propanamide scaffold, guided by the principles of rational drug design and rigorous experimental validation, promises to yield the next generation of innovative therapeutics.
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Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. [Link]
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New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. [Link]
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- 4. Novel propanamides as fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Efficacy of 3-chloro-N-(4-methylphenyl)propanamide and Other Halogenated Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Halogenated Amides in Bioactivity
Halogenated amides represent a significant class of organic compounds that have garnered substantial interest across various scientific disciplines, including agrochemistry, medicinal chemistry, and materials science. The incorporation of a halogen atom into an amide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can enhance biological activity, leading to the development of potent herbicides, fungicides, and potential therapeutic agents.
This guide provides an in-depth technical comparison of the efficacy of 3-chloro-N-(4-methylphenyl)propanamide against other halogenated amides. While direct comparative studies on this specific compound are not extensively documented in publicly available literature, this analysis will draw upon established structure-activity relationships (SAR) within the broader class of halogenated N-aryl amides to provide a robust and scientifically grounded perspective. We will delve into the mechanistic underpinnings of their bioactivity, present relevant experimental data for analogous compounds, and provide detailed protocols for evaluating their efficacy.
Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective
The biological activity of halogenated N-aryl amides is intricately linked to their molecular structure. Key determinants of efficacy include the nature and position of the halogen substituent on the acyl chain, as well as the substitution pattern on the N-aryl ring.
The Chloroacetamide Moiety: A Driver of Herbicidal Activity
The presence of a chloroacetamide group is a well-established feature of numerous commercial herbicides. These compounds primarily function as inhibitors of very-long-chain fatty acid (VLCFA) elongases, crucial enzymes in early seedling development. This inhibition disrupts the formation of essential lipids and waxes, leading to a cessation of cell division and expansion in susceptible plant species.
The alkylating reactivity of the chloroacetamide moiety is a key factor in its herbicidal action. Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy. The lipophilicity of the molecule also plays a critical role in its uptake, mobility, and interaction with the target site.
Table 1: Comparative Herbicidal Activity of Chloroacetamide Herbicides
| Compound | Structure | Target Weeds | Key Structural Features Influencing Activity |
| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Annual grasses and some broadleaf weeds | Diethyl substitution on the phenyl ring enhances selectivity. The methoxymethyl group influences solubility and uptake. |
| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | Annual grasses and some broadleaf weeds | Asymmetric substitution on the phenyl ring and a chiral side chain contribute to high efficacy. |
| Acetochlor | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | Annual grasses and some broadleaf weeds | The ethoxymethyl group affects the compound's metabolic stability and soil mobility. |
| This compound (Hypothesized) | This compound | Likely to exhibit pre-emergence herbicidal activity against susceptible grasses. | The 4-methyl substituent on the phenyl ring will influence lipophilicity. The 3-chloropropanamide moiety may have different reactivity compared to the 2-chloroacetamide group. |
Based on the known mechanism of chloroacetamide herbicides, it is plausible that This compound exhibits pre-emergence herbicidal activity. The 4-methyl group on the phenyl ring would increase its lipophilicity compared to an unsubstituted analog, potentially enhancing its uptake through plant cuticles.
Halogenated N-Aryl Amides: Potential as Antifungal Agents
Beyond herbicidal activity, halogenated N-aryl amides have shown promise as antifungal agents. The introduction of halogens on the N-aryl ring can significantly enhance antifungal potency.
Structure-activity relationship studies on various N-aryl amides have revealed several key trends:
-
Halogen Substitution: The presence of one or more chlorine atoms on the phenyl ring often leads to superior antifungal activity.
-
Lipophilicity: A well-balanced lipophilicity is crucial for membrane permeability and interaction with fungal targets. The nature and position of substituents on the aryl ring are key modulators of this property.
-
Mechanism of Action: While not fully elucidated for all compounds, some halogenated amides are known to inhibit enzymes crucial for fungal cell wall synthesis, such as (1,3)beta-D-glucan synthase and chitin synthase.
Table 2: Structure-Activity Relationship of Halogenated N-Aryl Amides as Antifungal Agents (Illustrative Examples)
| Compound Class | General Structure | Key SAR Findings | Potential Fungal Targets |
| N-phenylalkyl-3,4-dichloromaleimides | N-phenylalkyl-3,4-dichloromaleimide | Activity is dependent on the length of the alkyl chain. N-Phenylpropyl-3,4-dichloromaleimide shows a broad spectrum of activity. | (1,3)beta-D-glucan synthase, Chitin synthase |
| Halogenated N-Aryl Carbamates | Halogenated N-Aryl Carbamate | Di-substituted phenyl rings with chlorine or bromine atoms exhibit superior antifungal potency. | Not specified, likely membrane-disrupting or enzyme inhibition. |
| This compound (Hypothesized) | This compound | The combination of the chloro group on the propanamide and the methyl group on the phenyl ring will define its lipophilic/hydrophilic balance, which is critical for antifungal activity. | Potential for inhibition of fungal cell wall or membrane synthesis enzymes. |
For This compound , the 4-methyl substituent on the phenyl ring would contribute to its lipophilicity. The efficacy would then depend on how this property balances with the electronic effects of the chloro group to allow for optimal interaction with fungal cellular targets.
Mechanistic Insights
Herbicidal Mode of Action: Inhibition of VLCFA Elongases
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases. This multi-enzyme complex is responsible for the extension of fatty acid chains beyond C18.
. The VLCFA biosynthesis pathway involves a four-step enzymatic cycle that takes place in the endoplasmic reticulum.
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of a C2 unit from malonyl-CoA with a long-chain acyl-CoA.
-
First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to a β-hydroxyacyl-CoA.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.
-
Second Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.
Chloroacetamide herbicides are believed to act as alkylating agents, forming a covalent bond with a cysteine residue in the active site of one of the condensing enzymes in the elongase complex. This irreversible inhibition blocks the entire VLCFA synthesis pathway.
Caption: VLCFA elongation pathway and the inhibitory action of chloroacetamide herbicides.
Experimental Protocols
The following section provides detailed, self-validating protocols for the synthesis of halogenated amides and the evaluation of their potential herbicidal and antifungal activities.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related N-aryl amides.
Rationale: The synthesis involves a nucleophilic acyl substitution where the amine group of 4-methylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base is used to neutralize the HCl byproduct.
Materials:
-
4-methylaniline (p-toluidine)
-
3-chloropropionyl chloride
-
Triethylamine (TEA) or pyridine (base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for screening novel compounds for antifungal activity.
Rationale: The broth microdilution method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.
Materials:
-
Test compound (e.g., this compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the 96-well plate using RPMI-1640 medium to obtain a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive control (fungus in medium without compound) and negative control (medium only) wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for the in vitro antifungal broth microdilution assay.
Pre-Emergence Herbicidal Activity Assay
This protocol provides a method for evaluating the pre-emergence herbicidal activity of a compound on target weed species.
Rationale: This assay assesses the ability of a compound to prevent the germination and emergence of weed seeds when applied to the soil.
Materials:
-
Test compound
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria faberi)
-
Pots or trays filled with a standardized soil mix
-
Spray chamber or hand sprayer
-
Greenhouse or growth chamber with controlled environmental conditions
Procedure:
-
Planting: Fill pots or trays with the soil mix and sow a predetermined number of weed seeds at a uniform depth.
-
Compound Application: Prepare a solution or suspension of the test compound at various concentrations. Apply the compound uniformly to the soil surface using a spray chamber or hand sprayer. Include an untreated control group.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.
-
Assessment: After a specified period (e.g., 14-21 days), assess the herbicidal activity. This can be done by:
-
Counting the number of emerged seedlings.
-
Visually rating the phytotoxicity on a scale (e.g., 0% = no effect, 100% = complete kill).
-
Measuring the fresh or dry weight of the emerged seedlings.
-
-
Data Analysis: Calculate the percent inhibition of emergence or growth for each concentration of the test compound compared to the untreated control.
Conclusion and Future Directions
While direct experimental data for the biological efficacy of this compound is limited in the current literature, a comparative analysis based on the well-established structure-activity relationships of related halogenated amides provides valuable insights into its potential applications. The presence of the 3-chloropropanamide moiety suggests a plausible herbicidal activity, likely through the inhibition of VLCFA elongases, a mechanism common to chloroacetamide herbicides. Furthermore, the N-(4-methylphenyl) group may confer favorable lipophilicity for potential antifungal activity.
To definitively establish the efficacy of this compound and to fully understand its potential, further experimental investigations are imperative. The protocols detailed in this guide provide a robust framework for such studies. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with other halogenated amides (e.g., with varying halogen substituents and different aryl substitution patterns) in standardized herbicidal and antifungal assays.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and biochemical pathways affected by this compound.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of predictive models to guide the synthesis of more potent and selective analogs.
By systematically exploring the bioactivity of this and related halogenated amides, the scientific community can continue to develop novel and effective solutions for challenges in agriculture and medicine.
References
-
Beaudoin, F., et al. (2009). Functional Characterization of the Arabidopsis β-Ketoacyl-Coenzyme A Reductase Candidates of the Fatty Acid Elongase. Plant Physiology, 150(3), 1174–1191. [Link]
cross-reactivity studies of 3-chloro-N-(4-methylphenyl)propanamide
An Investigator's Guide to Off-Target Profiling: A Comparative Cross-Reactivity Study of 3-chloro-N-(4-methylphenyl)propanamide
In the intricate process of drug discovery, the identification of a potent lead compound is only the beginning of a rigorous journey. A molecule's ultimate success hinges not just on its intended on-target activity but, critically, on its inactivity against a vast landscape of unintended biological targets. Off-target interactions can precipitate adverse drug reactions (ADRs), leading to costly late-stage failures.[1] Therefore, early and comprehensive cross-reactivity profiling is an indispensable strategy for de-risking novel chemical entities.
This guide provides a robust, field-proven framework for designing and executing a cross-reactivity study, using the novel compound This compound as a practical case study. We will compare its binding profile against a rationally selected panel of off-targets, providing detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
The Subject Compound: this compound
This compound is a small molecule whose biological targets are not yet fully elucidated. Its structure, featuring an amide linkage and substituted aromatic ring, is common in many biologically active compounds, suggesting a potential for interaction with a variety of protein families.[2] The imperative, therefore, is to proactively map its interaction landscape to forecast potential safety liabilities.
The Strategic Imperative: A Tiered Approach to Cross-Reactivity Screening
A brute-force screen against every known protein is impractical. A more strategic, tiered approach maximizes efficiency and resources. This "screening cascade" begins with broad, high-throughput assays to identify potential interactions, which are then confirmed and characterized in more specific, functional assays.
Figure 1: A tiered experimental workflow for cross-reactivity profiling.
Causality Behind the Cascade: This approach is designed to fail fast and cheap. Broad binding assays in Tier 1 are cost-effective for screening large panels.[3] Only the compounds that show activity proceed to more complex and resource-intensive functional assays in Tiers 2 and 3.[4][5] This prevents wasted effort on compounds with no significant off-target liabilities.
Experimental Design & Protocols
For our subject compound, we will assume its primary, intended target is "Target X," a novel GPCR. Our goal is to compare its binding affinity for Target X against a panel of common off-targets.
Tier 1 Protocol: Competitive Radioligand Binding Assay
This assay is a cornerstone of early safety pharmacology, measuring the ability of a test compound to displace a known, radiolabeled ligand from a target receptor.[6] Its high sensitivity and scalability make it ideal for an initial broad screen.
Step-by-Step Methodology:
-
Target Preparation: Use commercially available membrane preparations or prepare in-house from cell lines overexpressing the target of interest (e.g., Target X, Off-Target A: a beta-adrenergic receptor, Off-Target B: a dopamine receptor).
-
Reaction Setup: In a 96-well filter plate, combine the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
25 µL of this compound at various concentrations (e.g., 1 nM to 100 µM in triplicate). Include a vehicle control (DMSO) and a positive control (a known unlabeled ligand for the target).
-
25 µL of the specific radioligand (e.g., [³H]-Dopamine) at a concentration close to its dissociation constant (Kd).
-
100 µL of the membrane preparation (5-50 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes on a plate shaker to allow the binding reaction to reach equilibrium. The precise time and temperature must be optimized for each specific target-ligand pair.[7]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters 3-5 times with 200 µL of ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Allow the filters to dry, then add liquid scintillation cocktail to each well. Seal the plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the controls. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).
Tier 2 Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For confirmed hits from Tier 1, or for targets like kinases that are not amenable to radioligand assays, a competitive ELISA provides an orthogonal method for confirmation.[8] This assay measures the ability of the test compound to compete with a labeled ligand for binding to an immobilized target.[9][10]
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well high-binding microplate with the purified target protein (e.g., Off-Target C: a specific kinase) diluted in coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition Reaction: Wash the plate again. Then, add 50 µL of this compound at various concentrations, followed by 50 µL of a biotinylated ligand known to bind the target. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate Addition: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate solution. A blue color will develop. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal is inversely proportional to the amount of test compound bound. Calculate the IC₅₀ value from the dose-response curve.
Comparative Data Analysis & Interpretation
The primary output of these studies is a quantitative comparison of the compound's potency at its intended target versus a panel of potential off-targets.
Table 1: Comparative Binding Profile of this compound
| Target | Target Class | Assay Type | IC₅₀ (µM) |
| Target X (Primary) | GPCR | Radioligand Binding | 0.085 |
| Off-Target A | GPCR (Adrenergic) | Radioligand Binding | 15.2 |
| Off-Target B | GPCR (Dopaminergic) | Radioligand Binding | 9.8 |
| Off-Target C | Kinase | Competitive ELISA | > 100 |
| Off-Target D | Ion Channel | Radioligand Binding | 35.5 |
Interpreting the Results:
The key metric derived from this data is the selectivity window , calculated as the ratio of the off-target IC₅₀ to the on-target IC₅₀.
-
Selectivity for Off-Target B: 9.8 µM / 0.085 µM ≈ 115-fold
-
Selectivity for Off-Target A: 15.2 µM / 0.085 µM ≈ 179-fold
A generally accepted, though context-dependent, threshold for a safe selectivity window is >100-fold. Based on this initial binding data, this compound shows a promising selectivity profile. The interactions with Off-Targets A and B, while significantly weaker than the on-target activity, would still be flagged for follow-up in functional assays to determine if this binding translates into a cellular effect (i.e., antagonism or agonism).
Figure 2: A decision-making matrix based on off-target binding affinity.
Conclusion: From Data to Insight
This guide has demonstrated a systematic methodology for the cross-reactivity profiling of a novel compound, this compound. By employing a tiered screening cascade featuring robust, quantitative assays like competitive radioligand binding and ELISA, researchers can build a comprehensive off-target profile early in the drug development process. This data is not merely a checkbox for regulatory submission; it is critical insight that informs lead optimization, predicts potential clinical ADRs, and ultimately contributes to the development of safer, more effective medicines. Any confirmed, functionally active off-target interactions must be carefully considered to determine if the therapeutic window is sufficient to warrant continued development.
References
-
Reaction Biology. Safety and Off-Target Drug Screening Services.[Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay.[Link]
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Charles River Laboratories. Off-Target Screening Cell Microarray Assay.[Link]
-
Lange, M., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. PMC, PubMed Central. [Link]
-
Histologix. (2022). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.[Link]
-
Mediline. (2023). Enzyme-Linked Immunosorbent Assay (ELISA): Unravelling it's Significance and Versatility in Biomedical Research.[Link]
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Wikipedia. Cross-reactivity.[Link]
-
Piscitelli, F., et al. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements.[Link]
-
Zeman, M. E., et al. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, Oxford Academic. [Link]
-
ResearchGate. (2018). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.[Link]
-
Geha, R. S., et al. (2014). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC, NIH. [Link]
-
Oncolines B.V. (2024). Cell-Based Functional Assays.[Link]
-
Accelevir. Functional Cell-Based Assays.[Link]
-
PubChem. N-(3-chloro-4-methylphenyl)propanamide.[Link]
-
Shashikala, M. S., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC, NIH. [Link]
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- 3. reactionbiology.com [reactionbiology.com]
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- 10. researchgate.net [researchgate.net]
This guide offers an in-depth structural and physicochemical comparison of 3-chloro-N-(4-methylphenyl)propanamide, a key building block in medicinal chemistry, with a curated selection of its structural analogs. Tailored for researchers, medicinal chemists, and drug development scientists, this document elucidates the subtle yet significant impact of molecular modifications on key compound properties. The following analysis is grounded in experimental data and established chemical principles to empower rational drug design and optimization efforts.
The N-Arylpropanamide Scaffold: A Cornerstone in Medicinal Chemistry
The N-arylpropanamide core is a well-established pharmacophore found in a multitude of bioactive agents. Its prevalence stems from a combination of favorable characteristics: the amide bond provides structural rigidity and hydrogen bonding capabilities, crucial for target engagement, while the aryl moiety offers a versatile platform for tuning physicochemical properties such as lipophilicity and metabolic stability. This compound, with its reactive chloropropyl chain, serves as a valuable intermediate for introducing diverse functionalities and exploring structure-activity relationships (SAR). A comprehensive understanding of how modifications to this scaffold influence its behavior is fundamental to leveraging its full potential in drug discovery.
Structural Dissection of this compound
The molecular framework of this compound presents a trifecta of modifiable regions: the electrophilic chloropropyl chain, the central amide linker, and the lipophilic N-(4-methylphenyl) group. The terminal chlorine atom is a reactive handle for nucleophilic displacement, enabling the facile introduction of a wide array of functional groups. The amide bond's conformational preferences and hydrogen bonding capacity are critical determinants of a molecule's three-dimensional shape and its interactions with biological macromolecules. The tolyl group contributes to the compound's overall lipophilicity and can engage in van der Waals and π-stacking interactions within a receptor's binding pocket.
Figure 1. Functional domains of this compound influencing its chemical and biological properties.
Comparative Physicochemical Analysis
To elucidate the structure-property relationships inherent to this scaffold, we will systematically compare this compound with analogs bearing modifications at the 3-position of the propanamide chain and on the N-phenyl ring.
Impact of Halogen Substitution on the Propanamide Chain
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | 197.66 | Data not available | 2.45 |
| 3-fluoro-N-(4-methylphenyl)propanamide | 181.20 | Data not available | 2.05 |
| 3-bromo-N-(4-methylphenyl)propanamide | 242.11 | Data not available | 2.62 |
| N-(4-methylphenyl)propanamide | 163.22 | Data not available | 2.18 |
Expert Insights: Generally, as the size of the halogen increases from fluorine to bromine, we anticipate an increase in both the melting point, due to stronger intermolecular forces, and lipophilicity (LogP), owing to the larger and more polarizable electron cloud. The chloro-derivative serves as a common and cost-effective entry point for synthetic elaboration. The non-halogenated analog provides a baseline for understanding the contribution of the halogen to the overall physicochemical profile.
Influence of N-Phenyl Substitution on Electronic Properties
Modification of the substituent on the N-phenyl ring allows for the fine-tuning of the molecule's electronic properties, which can have a profound effect on its biological activity and metabolic fate. The Hammett constant (σp) quantifies the electron-donating or electron-withdrawing nature of a para-substituent.[1][2][3]
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Hammett Constant (σp) of Substituent[1][4] |
| This compound | 197.66 | Data not available | -0.17 |
| 3-chloro-N-phenylpropanamide | 183.63 | Data not available | 0.00 |
| 3-chloro-N-(4-chlorophenyl)propanamide | 218.08 | Data not available | +0.23 |
| 3-chloro-N-(4-methoxyphenyl)propanamide | 213.66 | 126-128[5] | -0.27 |
Expert Insights: The methyl group in the parent compound is weakly electron-donating, which can influence the electron density of the amide nitrogen. Replacing it with a hydrogen atom provides a neutral electronic profile. An electron-withdrawing chlorine atom (positive σp) decreases the electron density on the phenyl ring and the amide nitrogen, which can affect the amide bond's susceptibility to hydrolysis and the pKa of the N-H proton. Conversely, a strongly electron-donating methoxy group (negative σp) increases electron density. These electronic modulations are a cornerstone of SAR studies, as they can significantly impact a compound's binding affinity to its biological target.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of this compound and its analogs, ensuring data integrity and reproducibility.
Synthesis of N-Arylpropanamides
The most direct route to this class of compounds is the acylation of the corresponding aniline with 3-chloropropanoyl chloride.
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.
-
To the cooled, stirring solution, add 3-chloropropanoyl chloride (1.05 equivalents) dropwise via a syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the pure N-arylpropanamide.
Figure 2. A detailed workflow for the synthesis of this compound and its analogs.
Physicochemical Property Determination
Melting Point: Melting points should be determined using a calibrated digital melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min), and the temperature range from the first appearance of liquid to complete melting is recorded.
LogP (Octanol-Water Partition Coefficient): The lipophilicity of a compound is a critical parameter in drug discovery. While computational methods provide useful estimates, experimental determination is the gold standard. The shake-flask method is a common technique.
Shake-Flask Protocol for LogP Determination:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion
This guide has provided a foundational structural and physicochemical comparison of this compound and its analogs. The presented data and protocols underscore the importance of systematic structural modification in tuning key molecular properties. For medicinal chemists and drug discovery scientists, a deep understanding of these structure-property relationships is indispensable for the rational design of novel therapeutic agents with optimized efficacy and pharmacokinetic profiles. Further investigation into the spectroscopic and biological properties of a broader range of analogs will undoubtedly provide deeper insights into the therapeutic potential of the N-arylpropanamide scaffold.
References
Please note that due to the limited availability of specific experimental data for this compound and some of its direct analogs in publicly accessible literature, some data points are listed as "Data not available." The provided protocols and interpretations are based on established principles in medicinal and organic chemistry.
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE CAS#: 19313-87-2 [m.chemicalbook.com]
- 6. Propanamide, 3-bromo-N-[4-(phenylmethyl)phenyl]- CAS#: 1821212-26-3 [chemicalbook.com]
A Comparative Guide to Confirming the Purity of Synthesized 3-chloro-N-(4-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of novel chemical entities for pharmaceutical and research applications, the confirmation of purity is a critical, non-negotiable step. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the biological activity, toxicity, and overall validity of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 3-chloro-N-(4-methylphenyl)propanamide, a substituted amide of interest in medicinal chemistry. As senior application scientists, we present not just the "how" but the "why" behind our recommended analytical workflow, empowering you to make informed decisions in your own laboratory settings.
Synthesis of this compound: A Representative Pathway and Potential Impurities
The most common and straightforward synthesis of this compound involves the acylation of 4-methylaniline with 3-chloropropionyl chloride. This nucleophilic acyl substitution is typically carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.
A typical synthetic protocol is as follows:
-
Dissolve 4-methylaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 eq), to the solution.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Potential Impurities:
Understanding the potential impurities is crucial for developing a robust analytical strategy for purity confirmation. Based on the synthesis described, the following impurities should be considered:
-
Unreacted Starting Materials: 4-methylaniline and 3-chloropropionyl chloride (or its hydrolysis product, 3-chloropropanoic acid).
-
Diacylation Product: N-(4-methylphenyl)-N-(3-chloropropanoyl)propanamide. This can form if a second molecule of the acyl chloride reacts with the newly formed amide.
-
Residual Solvents: Dichloromethane, THF, or the solvent used for recrystallization (e.g., ethanol, ethyl acetate).
-
Side-reaction Products: Depending on the reaction conditions, other minor impurities may form.
A Multi-faceted Approach to Purity Confirmation
No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation. We will now compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the context of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and can be adapted for highly accurate quantitative analysis (qNMR).
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a known amount of an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the spectrum, including phasing, baseline correction, and integration.
The ¹H NMR spectrum of pure this compound is expected to show distinct signals corresponding to the different protons in the molecule. The predicted chemical shifts (ppm) and multiplicities are as follows:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (on phenyl ring) | ~2.3 | Singlet | 3H |
| -CH₂-Cl | ~3.8 | Triplet | 2H |
| -CO-CH₂- | ~2.8 | Triplet | 2H |
| Aromatic Protons | ~7.1-7.5 | Multiplet | 4H |
| N-H | ~8.0-9.0 | Broad Singlet | 1H |
Purity Confirmation:
-
Structural Integrity: The presence of all expected signals with the correct multiplicities and integrations confirms the identity of the target compound.
-
Absence of Impurities: The absence of signals corresponding to starting materials (e.g., a singlet for the NH₂ protons of 4-methylaniline around 3.5-4.0 ppm) or byproducts is a strong indicator of purity.
-
Quantitative Purity (qNMR): By comparing the integral of a well-resolved signal from the analyte with the integral of the known amount of the internal standard, the absolute purity of the sample can be calculated with high accuracy.[1][2][3]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The presence of the correct number of signals confirms the carbon framework. For this compound, 9 distinct carbon signals are expected (some aromatic carbons may overlap).
-
DEPT-135: A useful experiment to distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR spectrum.
Workflow for NMR Analysis
Caption: Workflow for purity confirmation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Group Integrity
FTIR spectroscopy is a quick and straightforward technique to confirm the presence of key functional groups in the synthesized molecule and the absence of functional groups from the starting materials.
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
The FTIR spectrum of this compound should exhibit the following characteristic absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (secondary amide) | ~3300 (sharp to medium) |
| C-H Stretch (aromatic) | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2950-2850 |
| C=O Stretch (amide I band) | ~1650 (strong)[4] |
| N-H Bend (amide II band) | ~1550 (strong) |
| C-Cl Stretch | ~750-650 |
Purity Confirmation:
-
Presence of Amide Bands: The strong absorptions for the C=O stretch (Amide I) and N-H bend (Amide II) are indicative of the successful formation of the amide bond.
-
Absence of Starting Material Bands: The absence of the characteristic two N-H stretching bands of a primary amine (from 4-methylaniline) around 3400-3200 cm⁻¹ and the absence of a broad O-H stretch from hydrolyzed 3-chloropropionyl chloride (around 3300-2500 cm⁻¹) suggest a clean product.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering strong evidence for its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying impurities.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
The expected molecular weight of this compound (C₁₀H₁₂ClNO) is approximately 197.66 g/mol . In the mass spectrum, the following ions are expected:
-
[M+H]⁺: m/z ≈ 198.07
-
[M+Na]⁺: m/z ≈ 220.05
The presence of the characteristic isotopic pattern for chlorine (a ratio of approximately 3:1 for the M and M+2 peaks) will further confirm the presence of a chlorine atom in the molecule.
Purity Confirmation:
-
Correct Molecular Ion: The observation of the expected molecular ion peak(s) confirms that the compound has the correct molecular formula.
-
Impurity Detection: The absence of ions corresponding to the molecular weights of potential impurities is a good indication of purity.
Workflow for MS Analysis
Caption: Workflow for molecular weight confirmation using Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity and Impurity Profiling
HPLC is the most widely used technique in the pharmaceutical industry for the quantitative determination of purity and the separation and quantification of impurities.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard and Sample Preparation: Accurately prepare a stock solution of a reference standard of this compound of known purity. Prepare a sample solution of the synthesized product at a similar concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Elution: An isocratic or gradient elution can be developed to achieve optimal separation of the main peak from any impurity peaks.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity by Area Percentage: In the absence of a reference standard, the purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Purity with a Reference Standard: The purity of the synthesized material can be accurately determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
-
Impurity Profiling: The chromatogram will show separate peaks for any impurities that are present, allowing for their quantification.
| Technique | Strengths | Limitations |
| NMR | Provides detailed structural information. Highly accurate for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC-UV. Requires a relatively pure sample for straightforward interpretation. |
| FTIR | Fast and simple. Good for confirming functional groups. | Not suitable for quantitative analysis. Provides limited information on overall purity. |
| MS | Confirms molecular weight with high accuracy. Very sensitive, especially when coupled with chromatography. | Provides limited structural information on its own. Ionization efficiency can vary between compounds. |
| HPLC | Excellent for separating complex mixtures. Highly sensitive and quantitative. Well-established for purity analysis in the pharmaceutical industry. | Does not provide detailed structural information without a coupled detector like MS. Requires method development. |
Conclusion: An Integrated Analytical Strategy
Confirming the purity of a synthesized compound like this compound requires a multi-pronged analytical approach. While each technique provides valuable information, a combination of methods is necessary for a comprehensive and defensible assessment of purity.
-
Initial Screening: FTIR is an excellent first-pass technique to quickly confirm the presence of the desired amide functionality and the absence of starting material functional groups.
-
Structural Confirmation and Primary Purity: High-field ¹H and ¹³C NMR are essential for unambiguous structural confirmation and can provide a highly accurate purity value through qNMR.
-
Molecular Weight Verification: Mass spectrometry confirms the molecular weight of the target compound.
-
Quantitative Purity and Impurity Profiling: HPLC is the preferred method for the precise quantification of purity and the detection and quantification of any impurities.
By employing this integrated analytical workflow, researchers, scientists, and drug development professionals can be confident in the identity and purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent experiments.
References
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. RSSL. [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. [Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
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A Senior Application Scientist's Guide to Propanamide Analysis: A Head-to-Head Comparison of Analytical Techniques
Introduction: The Analytical Imperative for Propanamide
Propanamide (CH₃CH₂CONH₂) is a simple amide that serves as a fundamental building block in organic synthesis and appears as a significant compound in various fields, including pharmaceutical development and environmental monitoring. For instance, its derivatives are central to many active pharmaceutical ingredients (APIs), and related short-chain amides are monitored as potential process contaminants or environmental pollutants. The accurate and precise analysis of propanamide is therefore not merely an academic exercise but a critical requirement for ensuring product quality, safety, and regulatory compliance.
This guide provides an in-depth, head-to-head comparison of the principal analytical techniques for propanamide analysis. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific analytical challenge. We will ground our discussion in robust scientific principles, supported by detailed protocols and comparative data.
Chromatographic Techniques: The Workhorses of Quantification
Chromatography is the cornerstone of quantitative analysis for propanamide, offering the high resolving power necessary to separate it from complex sample matrices. The two primary modalities, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), operate on different principles, making them suitable for distinct applications.
Gas Chromatography (GC): The Gold Standard for Volatiles and Trace Analysis
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile and semi-volatile compounds.[1]
Principle of Operation: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[2][3] Separation occurs based on the differential partitioning of analytes between the two phases.[2]
Causality Behind Experimental Choices for Propanamide: Direct analysis of propanamide by GC is challenging. Its inherent polarity and low volatility, owing to the amide functional group's ability to form hydrogen bonds, can lead to poor chromatographic peak shape and thermal instability in the heated GC inlet.[1] To overcome this, derivatization is a common and necessary strategy. This chemical modification converts propanamide into a more volatile and thermally stable derivative, making it amenable to GC analysis.[1][4] A widely cited method involves derivatization with 9-xanthydrol, which allows for highly sensitive detection at trace levels.[5]
Advantages:
-
Exceptional Sensitivity: When coupled with MS, especially in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, GC can achieve extremely low limits of detection (LOD), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[6] A validated method for propanamide in water reported an LOD of 0.03 µg/L.[5]
-
High Specificity: GC-MS provides structural information, offering high confidence in analyte identification.[5]
Limitations:
-
Requires Derivatization: The mandatory derivatization step adds time and complexity to sample preparation and can be a source of analytical variability.[4]
-
Limited to Thermally Stable Compounds: Not suitable for non-volatile or thermally labile impurities.
Below is a diagram illustrating the typical workflow for trace-level propanamide analysis in an aqueous matrix using GC-MS.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Propanamide-Based Compounds
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application.[1][2] This guide provides an in-depth, technically-focused framework for validating the MoA of propanamide-based compounds, a versatile class of molecules with demonstrated potential across various therapeutic areas.[3][4] We will move beyond a simple checklist of experiments, instead focusing on the causal logic behind each step and how to build a self-validating experimental cascade.
Propanamide-based compounds, characterized by a core propanamide structure, have shown promise as potent and selective inhibitors of enzymes and modulators of critical signaling pathways.[3] Their diverse biological activities necessitate a multi-faceted validation strategy to unequivocally confirm their molecular targets and downstream effects. This guide will compare and contrast various experimental approaches, providing the rationale for selecting the most appropriate techniques at each stage of the validation process.
The Validation Gauntlet: A Multi-Layered Approach
A robust MoA validation strategy is not a linear path but rather an iterative process of hypothesis generation and rigorous testing. The following sections outline a logical progression of experiments, from initial target engagement to in-vivo validation, designed to build a comprehensive and defensible MoA model.
Layer 1: Confirming Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the propanamide compound physically interacts with its intended molecular target.[2] Failure to establish this crucial link renders all downstream observations ambiguous.
Core Question: Does my compound bind directly to the putative target protein?
Comparative Experimental Approaches:
| Technique | Principle | Information Gained | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution.[5][6][7] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6] | Gold-standard for thermodynamic characterization. Label-free and in-solution, mimicking physiological conditions.[8] | Requires relatively large amounts of pure protein and compound. Not suitable for very high or very low affinity interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[9][10][11][12][13] | Binding affinity (KD), association rate (kon), and dissociation rate (koff).[9][10] | High sensitivity, real-time kinetic data.[12] Requires smaller amounts of material than ITC. | Immobilization of the protein can affect its conformation and binding properties. Mass transport limitations can be a factor. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15][16][17][18] | Target engagement in a cellular environment (cell lysate or intact cells).[14][15][18] | Confirms target interaction in a more physiologically relevant context.[15][17] Can be adapted for high-throughput screening.[19] | Indirect measure of binding. Requires a specific antibody for detection (unless using a tagged protein).[14] |
Expert Insight: While ITC provides the most comprehensive thermodynamic profile of the interaction, SPR is often a more practical first choice due to its lower sample consumption and ability to provide kinetic information.[10] However, the gold standard is to confirm binding using at least two orthogonal biophysical methods. CETSA is an invaluable tool to bridge the gap between in vitro and cellular settings, confirming that the compound can access and engage its target within the complexity of a cell.[15][17]
Experimental Workflow: Biophysical Characterization
Caption: Workflow for biophysical validation of target binding.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the target cells to 70-80% confluency. Treat the cells with the propanamide compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[15][16]
Layer 2: Elucidating the Molecular Mechanism
Once direct target binding is established, the next critical step is to understand how the compound modulates the target's function. For enzymatic targets, this involves determining the mode of inhibition. For other targets, it may involve assessing effects on protein-protein interactions or conformational changes.
Core Question: How does the compound alter the activity of its target?
Comparative Experimental Approaches for Enzyme Inhibitors:
| Technique | Principle | Information Gained | Strengths | Limitations |
| Enzyme Kinetics Assays | Measures the rate of an enzymatic reaction in the presence of varying concentrations of substrate and inhibitor.[20][21] | Mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[22][23] IC50 and Ki values. | Provides a clear understanding of how the inhibitor interacts with the enzyme and its substrate.[23] | Requires a robust and sensitive assay to measure enzyme activity. Can be complex for multi-substrate enzymes. |
| Structural Biology (X-ray Crystallography or Cryo-EM) | Determines the three-dimensional structure of the protein-inhibitor complex. | Precise binding site and orientation of the inhibitor. Conformational changes induced by binding. | Provides the most detailed molecular view of the interaction.[24] | Technically challenging and time-consuming. Requires high-quality protein crystals or samples. |
Expert Insight: Enzyme kinetics are fundamental for characterizing inhibitors and are a prerequisite for further development.[21] While structural biology provides the ultimate proof of the binding mode, kinetic studies are more accessible and provide crucial functional information. For kinase inhibitors, it's also important to assess selectivity across a panel of kinases to understand potential off-target effects.[24][25][26]
Signaling Pathway: Kinase Inhibition
Caption: Propanamide-based inhibitor blocking a kinase cascade.
Layer 3: Validating Cellular and In Vivo Effects
The ultimate test of an MoA is to demonstrate that the observed cellular and physiological effects are a direct consequence of the compound's interaction with its target.
Core Question: Do the cellular and in vivo effects of the compound depend on the presence and activity of the target?
Comparative Experimental Approaches:
| Technique | Principle | Information Gained | Strengths | Limitations |
| Target Knockdown/Knockout Models | Compares the effect of the compound in cells or animals with normal target expression versus those where the target has been genetically removed or silenced.[27][28] | Confirms that the target is necessary for the compound's activity. | Provides strong genetic evidence for on-target effects.[27] | Can have off-target effects or compensatory mechanisms. May not be feasible for all targets. |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking a reporter gene (e.g., luciferase, GFP) to a promoter that is regulated by that pathway.[29][30][31][32][33] | Quantifies the effect of the compound on downstream signaling. | Highly sensitive and quantitative.[29] Can be adapted for high-throughput screening.[30] | Indirect measure of pathway activity. May not capture all aspects of a complex signaling network. |
| Phosphoproteomics | Uses mass spectrometry to identify and quantify changes in protein phosphorylation across the proteome in response to compound treatment.[34][35][36][37][38] | Provides a global view of the signaling pathways affected by the compound. | Unbiased and comprehensive. Can identify both on-target and off-target effects.[34][36] | Technically complex and data analysis can be challenging. |
| In Vivo Models | Evaluates the efficacy and target engagement of the compound in a living organism, often a disease model.[39][40][41][42] | Confirms therapeutic potential and target modulation in a complex physiological system.[40][42] | Highest level of biological relevance.[41] | Expensive, time-consuming, and ethically complex.[42] |
Expert Insight: A combination of genetic and pharmacological approaches provides the most compelling evidence for on-target activity. For instance, demonstrating that a propanamide-based kinase inhibitor loses its anti-proliferative effect in a knockout cell line of the target kinase is a powerful validation.[27] Phosphoproteomics is an increasingly powerful tool for obtaining an unbiased view of a compound's cellular impact and can reveal unexpected off-target activities or novel downstream effectors.[34][37] Finally, in vivo studies in relevant disease models are essential to confirm that the MoA holds true in a complex physiological setting.[39][40]
Logical Flow: From Cellular Effects to In Vivo Validation
Caption: Logical progression from cellular to in vivo MoA validation.
Conclusion
Validating the mechanism of action for a propanamide-based compound is a rigorous, multi-faceted endeavor that requires a deep understanding of the underlying biology and the appropriate application of a diverse set of experimental techniques. By progressing through the layers of validation—from direct target engagement to in vivo efficacy—and by continually challenging the proposed MoA with orthogonal approaches, researchers can build a robust and compelling case for their compound's therapeutic potential. This guide provides a framework for designing such a validation strategy, emphasizing the importance of scientific rigor and logical progression in the complex but rewarding process of drug discovery.
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Zimmermann, M., & Egger, G. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Retrieved from [Link]
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Monnell, A. M., & Rader, C. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed. Retrieved from [Link]
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Sparks, R. P., Jenkins, J. L., & Fratti, R. (n.d.). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts. Retrieved from [Link]
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Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]
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QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]
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Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Jenkins, J. L., & Fratti, R. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. Retrieved from [Link]
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Labtoo. (n.d.). In vivo target validation & efficacy. Retrieved from [Link]
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BMG Labtech. (2024, October 22). Gene reporter assays. Retrieved from [Link]
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Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Retrieved from [Link]
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Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved from [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
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Taddei, A., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. Retrieved from [Link]
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Ruprecht, B. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-chloro-N-(4-methylphenyl)propanamide
This document provides a detailed protocol for the safe handling and disposal of 3-chloro-N-(4-methylphenyl)propanamide. As a halogenated organic compound, its management is subject to stringent regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and responsibility within the laboratory.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to its safe management. While specific toxicological data for this exact compound is limited, a conservative approach based on analogous structures, such as other N-aryl propanamides and chloroacetamides, is warranted.
The primary concerns revolve around its potential toxicity and environmental persistence. Halogenated organic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] Upon thermal decomposition, they can form toxic gases.[2] Therefore, treating this compound with a high degree of caution is imperative.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Category (Inferred) | Hazard Statement (Inferred) |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Environmental Hazard | Data not available | Precautionary Principle: Avoid release to the environment[3] |
Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, stringent adherence to PPE protocols is non-negotiable. All handling, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[3] | To prevent dermal absorption, as analogous compounds are toxic in contact with skin.[1] |
| Eye Protection | Safety goggles with side-shields or a face shield.[1] | To protect against splashes or airborne particles. |
| Body Protection | Impervious laboratory coat.[1] | To prevent contamination of personal clothing. |
| Respiratory | Use within a fume hood. If a fume hood is not available, a full-face respirator may be required.[3] | To prevent inhalation of potentially toxic dust or aerosols.[1] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.
-
Ventilate: Ensure the chemical fume hood is operating or increase ventilation in the area.
-
Don PPE: Before re-entering the area, don the full PPE outlined in Table 2.
-
Containment: For solid spills, carefully sweep or scoop the material. Avoid generating dust.[3] For liquid solutions, cover with a non-combustible absorbent material (e.g., vermiculite, sand, or diatomite).[1]
-
Collection: Carefully collect the spilled material and absorbent into a designated, properly labeled hazardous waste container.[3] Use non-sparking tools if a flammable solvent is involved.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.
-
Dispose: The container with spill debris must be sealed, labeled, and disposed of as hazardous waste according to the procedures in Section 4.
Core Disposal Procedure: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which regulates hazardous waste from "cradle-to-grave."[5]
Step 1: Waste Characterization this compound is a halogenated organic compound. Under RCRA, many halogenated organic compounds are listed as hazardous waste or may exhibit hazardous characteristics.[6] Therefore, all waste containing this compound, including pure substance, contaminated labware, and spill debris, must be managed as hazardous waste. Do not discharge it into sewer systems or regular trash.[3]
Step 2: Segregation and Containerization
-
Segregate: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[2] Store acids and bases separately.[7]
-
Select Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8] The original product container is often a suitable choice if it is in good condition.[7] Do not use food-grade containers.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "this compound" and its approximate concentration or quantity.[8]
Step 3: On-Site Accumulation Laboratories should accumulate hazardous waste in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
The waste container must be kept closed at all times except when adding waste.[7]
-
Once a container is full, it must be moved to a central hazardous waste storage area within three days.[7] Many academic and research institutions operate under specific guidelines, such as EPA's Subpart K, which provides alternative standards for managing laboratory hazardous waste.[9]
Step 4: Final Disposal Pathway The recommended and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[3][10]
-
Mechanism: Incineration at high temperatures (typically >1000 °C) with sufficient residence time and in the presence of excess oxygen ensures the complete destruction of the organic molecule. Flue gas scrubbing systems are used to neutralize acidic gases (like HCl) generated from the chlorine content.[3]
-
Arrangement: Disposal must be handled by a certified hazardous waste contractor. Your institution's Environmental Health & Safety (EH&S) department will coordinate this process. Maintain all records of waste disposal as required by law.[5]
On-Site Treatment (Not Recommended): Chemical hydrolysis of amides to their constituent carboxylic acid and amine can be achieved with strong acids or bases, typically requiring prolonged heating.[11][12][13] However, this is not a viable on-site disposal method for the following reasons:
-
Incomplete Reaction: Ensuring the reaction goes to completion is difficult and requires analytical verification.
-
Hazardous Byproducts: The resulting products (4-methylaniline and 3-chloropropionic acid) may still be hazardous and require their own disposal considerations.
-
Regulatory Non-Compliance: On-site treatment of hazardous waste requires specific permits under RCRA, which are not typical for a research laboratory.[9]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the management of this compound.
Caption: Decision workflow for handling and disposing of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-chloro-N-(4-methylphenyl)propanamide
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-chloro-N-(4-methylphenyl)propanamide. Our focus extends beyond mere compliance; it is about building a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining structurally similar compounds. Safety Data Sheets (SDS) for analogous chemicals, such as 3-chloro-N-(4-methoxyphenyl)propanamide and (RS)-2-Chloro-N-(2-methylphenyl)propanamide, indicate a consistent hazard profile that we must prudently apply.[1][2] These compounds are generally classified as harmful if swallowed and can cause skin and eye irritation.[2][3][4] Therefore, we will operate under the principle of As Low As Reasonably Achievable (ALARA) for exposure.
The Hierarchy of Controls: A Foundation for Safety
Before we even consider Personal Protective Equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense, not the first.
-
Engineering Controls: These are the most effective controls as they involve physically changing the work environment. For this compound, all handling of the solid or its solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Administrative Controls: These are work practices that reduce exposure risk. This includes comprehensive training on this specific protocol, restricting access to the handling area, and ensuring eyewash stations and safety showers are accessible and tested.[5][6]
-
Personal Protective Equipment (PPE): Once engineering and administrative controls are in place, PPE provides the final barrier between you and the chemical hazard.
Mandatory PPE Ensemble for this compound
The selection of each PPE component is a deliberate choice driven by the compound's anticipated hazards: skin contact, eye exposure, and inhalation of fine particulates.
Eye and Face Protection: Non-Negotiable
Given the potential for serious eye irritation, robust eye protection is mandatory.[3][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling solutions in closed systems.
-
Recommended for Solids and Solutions: Chemical splash goggles are required when handling the powder form (weighing, transferring) or any solutions, due to the increased risk of splashes or aerosol generation.[7][8]
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is necessary during procedures with a significant splash or exothermic reaction potential.[7][9]
Skin and Body Protection: The Primary Barrier
Direct skin contact must be avoided.[1][5] Impervious clothing and correctly selected gloves are your primary tools.
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a buttoned front is required. This protects against incidental contact and small splashes.
-
Gloves: The Critical Interface: Disposable nitrile gloves are a common starting point, offering protection against a broad range of chemicals for short-term use.[7] However, the absence of specific permeation data for this compound necessitates a more rigorous approach.
| Glove Selection Protocol |
| Initial Selection: Use disposable nitrile gloves (minimum thickness of 4 mil) for all handling procedures. |
| Double Gloving: For procedures involving larger quantities or prolonged handling, double gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. |
| Inspection: Before every use, actively inspect gloves for any signs of degradation, punctures, or tears.[1] |
| Immediate Replacement: If you suspect any chemical contact with your gloves, remove them immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. |
Causality: The choice of nitrile is based on its general resistance to a wide array of chemicals.[7] However, "chemical resistance" is not absolute. It is a function of degradation, breakthrough time, and permeation rate.[10] Without specific data, frequent replacement and vigilant inspection are your best defense.
-
Clothing and Footwear: Long pants and fully enclosed shoes are mandatory to protect your skin from potential spills.[7] Polyester and acrylic fabrics should be avoided as they can melt in the presence of certain chemicals or fire.[7]
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary control for inhalation hazards, respiratory protection may be required in specific situations.
-
When is it Required?
-
If you are weighing the solid compound outside of a powder-containment hood or glove box.
-
During a large-scale spill or emergency cleanup where vapor or dust concentrations may exceed safe levels.
-
-
Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and N95 pre-filters is a suitable choice. If exposure limits are exceeded, a full-face respirator should be used.[1][7]
-
Regulatory Compliance: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA standard 1910.134.[11]
Operational and Disposal Plans
A safe protocol is a complete protocol, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a container. Avoid creating dust. If any material is spilled, clean it immediately following your lab's spill procedure.
-
Handling: Perform all manipulations of the compound and its solutions within the fume hood.
-
Post-Handling: After the procedure, wipe down the work area with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, wipes) that has come into contact with this compound is considered chemical waste. Place it in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: Dispose of the compound and any solutions containing it in accordance with all local, state, and federal regulations.[2][5] Do not pour it down the drain.[1][2]
Visualizing the Workflow
To ensure clarity and consistency, the following workflow diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
